molecular formula C8H18NO2+ B077295 Carpronium CAS No. 14075-13-9

Carpronium

カタログ番号: B077295
CAS番号: 14075-13-9
分子量: 160.23 g/mol
InChIキー: XQSLKIBWQSTAGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carpronium is a synthetic compound recognized in research for its vasodilatory properties, primarily investigated for its potential to stimulate hair growth. Its primary mechanism of action is believed to be the dilation of peripheral blood vessels, thereby increasing local blood circulation to hair follicles. This enhanced microcirculation is thought to improve nutrient delivery and follicular cell metabolism, which are critical factors in the anagen (growth) phase of the hair cycle. Consequently, this compound serves as a valuable pharmacological tool for studying the pathophysiology of alopecia, screening potential therapeutic agents, and elucidating the complex signaling pathways involved in hair follicle biology and regeneration. Beyond dermatological research, its vasoactive effects make it a compound of interest in broader vascular biology studies, including models of peripheral circulation and ischemia. This product is supplied as a high-purity reagent to ensure experimental reproducibility and reliability. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-methoxy-4-oxobutyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLKIBWQSTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate)
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048236
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14075-13-9
Record name Carpronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARPRONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Cholinergic Agonist Carpronium Chloride: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical therapeutic agent, has demonstrated efficacy in the treatment of alopecia areata and androgenetic alopecia.[1] Its mechanism of action is primarily attributed to its function as a cholinergic agonist, mimicking the effects of acetylcholine (B1216132).[2] This technical guide provides a comprehensive examination of the molecular and cellular mechanisms through which this compound chloride exerts its therapeutic effects. The document details its interaction with muscarinic acetylcholine receptors, the subsequent activation of key intracellular signaling pathways, and the resulting physiological responses that promote hair growth. While specific quantitative binding and potency data for this compound chloride are not extensively available in public literature, this guide presents a framework for such data and outlines the established qualitative understanding.[3][4] Furthermore, detailed experimental protocols for elucidating these critical parameters are provided, alongside visual representations of the core signaling cascades.

Introduction: A Cholinergic Approach to Hair Growth

This compound chloride is a synthetic quaternary ammonium (B1175870) compound structurally related to the endogenous neurotransmitter acetylcholine.[2][5] Its primary clinical application is as a topical treatment for various forms of alopecia, where it is thought to promote hair growth through a dual mechanism: vasodilation to enhance microcirculation and direct stimulation of hair follicle cells.[1][6] As a parasympathomimetic agent, this compound chloride stimulates cholinergic receptors, initiating a cascade of cellular events that underpin its therapeutic efficacy.[2][3] A thorough understanding of its interaction with these receptors and the downstream signaling cascades is crucial for optimizing its therapeutic use and for the development of novel cholinergic agents.

Core Mechanism of Action: A Dual Approach

The therapeutic effects of this compound chloride in alopecia are understood to stem from two primary actions:

  • Vasodilation and Enhanced Microcirculation: As a potent cholinergic agonist, this compound chloride mimics acetylcholine, leading to the relaxation of vascular smooth muscle in the arterioles of the scalp.[1] This localized vasodilation increases blood flow, thereby enhancing the delivery of oxygen and essential nutrients to the hair follicles, which is crucial for a healthy hair growth environment.[1] Preclinical studies have demonstrated that topical application of this compound chloride induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[1][7] This effect is believed to be mediated by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[6][8]

  • Direct Follicular Stimulation via Cholinergic Signaling: this compound chloride directly stimulates muscarinic acetylcholine receptors on dermal papilla cells, which are critical in regulating the hair follicle cycle.[1][9] Activation of these receptors is believed to trigger downstream signaling cascades, most notably the Wnt/β-catenin pathway, which is essential for maintaining the anagen (growth) phase of the hair cycle.[1][10] This stimulation may also be mediated through the PI3K/Akt and ERK signaling pathways.[1][2]

Interaction with Muscarinic Acetylcholine Receptors

This compound chloride's primary molecular targets are the muscarinic acetylcholine receptors (mAChRs), a subtype of G-protein coupled receptors (GPCRs) that are fundamental in mediating the parasympathetic effects of acetylcholine.[3] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and intracellular signaling pathways.[3]

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.[3]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

While the primary effects of this compound chloride are attributed to its muscarinic activity, its quaternary ammonium structure suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] However, specific data on the affinity and functional activity of this compound chloride at nicotinic receptor subtypes are currently lacking.[2]

Quantitative Data Framework

Specific quantitative binding data for this compound chloride at each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature.[3] The following tables provide an illustrative framework for how such data, obtained from in vitro pharmacological profiling of a muscarinic agonist, would be structured and interpreted.

Table 1: Illustrative Binding Affinity of a Muscarinic Agonist at Human Muscarinic Receptors

Receptor SubtypeKᵢ (nM)
M1Value
M2Value
M3Value
M4Value
M5Value

Kᵢ (inhibition constant) values represent the concentration of the ligand that will bind to half the binding sites at equilibrium in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.[3]

Table 2: Illustrative Functional Potency of a Muscarinic Agonist at Human Muscarinic Receptors

Receptor SubtypeFunctional AssayEC₅₀ (nM)
M1IP-OneValue
M2cAMP InhibitionValue
M3Calcium FluxValue
M4cAMP InhibitionValue
M5IP-OneValue

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower EC₅₀ values indicate greater potency.[3]

Key Signaling Pathways

The therapeutic effects of this compound chloride are mediated through the activation of several key intracellular signaling pathways.

Gq-Coupled Muscarinic Receptor Signaling

The binding of this compound chloride to M1, M3, and M5 muscarinic receptors initiates the Gq-coupled signaling cascade, leading to vasodilation and cellular proliferation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carpronium_Chloride This compound Chloride M1_M3_M5_Receptor M1/M3/M5 Receptor Carpronium_Chloride->M1_M3_M5_Receptor Binds Gq_protein Gq Protein M1_M3_M5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Proliferation) PKC->Cellular_Response

Gq-coupled muscarinic receptor signaling pathway.
Wnt/β-catenin Signaling Pathway

Emerging research suggests that this compound chloride may also stimulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling.[10]

Wnt_Pathway Carpronium_Chloride This compound Chloride mAChR Muscarinic Receptor (e.g., M4) Carpronium_Chloride->mAChR Activates PI3K_Akt PI3K/Akt Pathway mAChR->PI3K_Akt GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Beta_Catenin_Complex β-catenin Destruction Complex GSK3b->Beta_Catenin_Complex Component of Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibition of phosphorylation Beta_Catenin_Complex->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Hair_Growth Anagen Phase Prolongation & Hair Growth Promotion Target_Genes->Hair_Growth

Proposed influence on the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound chloride with muscarinic acetylcholine receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for each of the muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.[11]

  • Assay Setup: In a 96-well plate, add the following to each well: binding buffer, cell membranes, a radiolabeled antagonist (e.g., [³H]-NMS), and either the test compound at various concentrations, buffer for total binding, or a high concentration of a known antagonist for non-specific binding.[12]

  • Incubation: Incubate the plate at room temperature to reach equilibrium.[12]

  • Filtration: Terminate the binding reaction by rapid filtration through filter plates using a cell harvester to separate bound from free radioligand.[12]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Calculate the specific binding and determine the Ki value from competition binding curves.

Functional Assays

This assay measures the functional potency (EC₅₀) of a compound at Gi-coupled receptors by quantifying the inhibition of adenylyl cyclase.[12]

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[11]

  • Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[11]

  • Compound Addition: Add the test compounds to the cells.[11]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF).[11] A decrease in the signal corresponds to a decrease in cAMP levels.[11]

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ of agonists.

This assay measures the functional potency (EC₅₀) of a compound at Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1).

  • Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in an appropriate assay plate.[11]

  • Stimulation: Stimulate the cells with the test compounds in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[11]

  • Lysis and Detection: Lyse the cells and detect IP1 using a competitive immunoassay (e.g., HTRF).[11]

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ of agonists.[11]

In Vitro Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay

This protocol determines the direct effect of a compound on the proliferation of HFDPCs.

  • Cell Culture: Culture HFDPCs in a suitable medium and plate them in 96-well plates.[8]

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound chloride) or a vehicle control for a set incubation period (e.g., 48-72 hours).[1][8]

  • Viability Assay (MTT Assay): Add MTT solution to each well. The viable cells will reduce the MTT to formazan, which is then solubilized.[1][8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and proliferation.[1]

In Vivo Animal Model for Hair Growth

This protocol assesses the efficacy of a topical compound in promoting hair growth in an animal model.

  • Animal Model: Use C57BL/6 mice, whose hair follicles can be synchronized in the telogen (resting) phase.[1]

  • Depilation: Anesthetize the mice and remove the dorsal hair to synchronize the hair follicles.[1]

  • Application: Topically apply the test solution to the depilated dorsal area once daily for a set period (e.g., 21 days).[1]

  • Efficacy Assessment:

    • Visual Scoring: Document hair growth daily through photography and score the degree of hair regrowth.[1]

    • Quantitative Image Analysis: Use grayscale analysis of the photographs to quantify the area of hair coverage.[1]

    • Histological Analysis: At the end of the study, collect skin biopsies from the treated area to analyze hair follicle morphology and stage.[1]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (cAMP, IP-One, Calcium Flux) (Determine EC₅₀) Binding_Assay->Functional_Assay Characterize Receptor Interaction Cell_Proliferation HFDPC Proliferation Assay (Assess direct effect on hair follicle cells) Functional_Assay->Cell_Proliferation Investigate Cellular Mechanism Animal_Model Animal Model of Alopecia (e.g., C57BL/6 Mice) Cell_Proliferation->Animal_Model Inform In Vivo Studies Topical_Application Topical Application of This compound Chloride Animal_Model->Topical_Application Efficacy_Assessment Efficacy Assessment (Visual Scoring, Image Analysis, Histology) Topical_Application->Efficacy_Assessment

A typical experimental workflow for characterizing a hair growth-promoting agent.

Conclusion

This compound chloride functions as a cholinergic agonist, with its therapeutic effects in alopecia likely stemming from its vasodilatory actions and direct stimulation of hair follicle cells via muscarinic acetylcholine receptors.[2] This stimulation is thought to activate key signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and ERK pathways, which are crucial for hair growth.[2] While a comprehensive quantitative pharmacological profile of this compound chloride is not yet publicly available, the experimental protocols outlined in this guide provide a clear roadmap for generating this essential data.[5] Such data will be invaluable for a more complete understanding of this compound's pharmacology and for the rational design of future cholinergic therapeutics.[5] The provided visualizations of the implicated signaling pathways offer a clear conceptual framework for understanding the complex cellular responses to this compound.[5] Further research focusing on the quantitative characterization of this compound chloride's molecular interactions is strongly encouraged to advance its clinical application and the field of cholinergic drug discovery.[5]

References

An In-depth Technical Guide to the Parasympathomimetic Properties of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical cholinergic agonist, is a potent vasodilator with established efficacy in conditions associated with impaired microcirculation, such as certain types of alopecia.[1] Its mechanism of action is primarily centered on mimicking acetylcholine (B1216132) to stimulate muscarinic receptors, leading to a cascade of intracellular events that culminate in the relaxation of vascular smooth muscle and a subsequent increase in localized blood flow.[1] This technical guide provides a comprehensive exploration of the molecular pathways, experimental validation, and quantitative effects of this compound Chloride on vasodilation and microcirculation. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a quantitative summary of its observed effects on microvascular parameters. The signaling pathways are visually elucidated through detailed diagrams to facilitate a comprehensive understanding of its pharmacological activity.

Core Mechanism of Action: Cholinergic Agonism and Vasodilation

This compound chloride's therapeutic effect is rooted in its parasympathomimetic activity. As a cholinergic agonist, it structurally mimics the endogenous neurotransmitter acetylcholine, enabling it to bind to and activate muscarinic acetylcholine receptors (mAChRs).[2][3][4] This interaction is the primary driver of its pharmacological effects, most notably vasodilation.

Upon topical application, this compound chloride stimulates mAChRs on the endothelial cells of the microvasculature.[1] While there are five subtypes of muscarinic receptors (M1-M5), the M3 subtype is predominantly responsible for mediating endothelium-dependent vasodilation in response to cholinergic agonists.[1]

The binding of this compound chloride to these receptors initiates a downstream signaling cascade that results in the relaxation of vascular smooth muscle and an increase in local blood flow.[1][2] This enhanced microcirculation is believed to improve the delivery of oxygen and nutrients to tissues, which is the therapeutic basis for its use in treating hair loss.[2]

Signaling Pathway of this compound Chloride-Induced Vasodilation

The activation of endothelial M3 muscarinic receptors by this compound chloride triggers a Gq/11 protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO). As a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca2+ levels and the relaxation of the vascular smooth muscle, causing vasodilation.[1]

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound Chloride M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2+ release from Ca2_calmodulin Ca2+/Calmodulin Complex ER->Ca2_calmodulin eNOS eNOS Ca2_calmodulin->eNOS Activates L_arginine L-Arginine eNOS->L_arginine Converts NO_endo Nitric Oxide (NO) L_arginine->NO_endo NO_sm Nitric Oxide (NO) NO_endo->NO_sm Diffuses sGC sGC NO_sm->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasodilation (Relaxation) PKG->Relaxation

Signaling pathway of this compound Chloride-induced vasodilation.

Quantitative Pharmacological Data

Muscarinic Receptor Subtype Binding Affinities

Quantitative data for the binding affinity (Ki or Kd values) of this compound chloride for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes are not available in the public domain.

Receptor SubtypeLigandKi (nM)Test SystemReference
M1This compound ChlorideData not available--
M2This compound ChlorideData not available--
M3This compound ChlorideData not available--
M4This compound ChlorideData not available--
M5This compound ChlorideData not available--
Table 1: Muscarinic Receptor Subtype Binding Affinities of this compound Chloride.
Functional Potency in Vasodilation Assays

Quantitative data for the functional potency (EC50 values) of this compound chloride in vasodilation assays are not extensively available in the public domain.

AssayTissue/Cell LineParameterEC50 (µM)Reference
In vitro Aortic Ring AssayRat Thoracic AortaVasodilationData not available-
In vivo Microcirculation StudyRat MesenteryArteriolar DilationData not available[5]
Table 2: Functional Potency of this compound Chloride in Vasodilation Assays.
Pharmacokinetic Parameters
ParameterValueSpeciesRoute of AdministrationReference
Bioavailability (%)Data not available---
CmaxData not available---
TmaxData not available---
Half-life (t1/2)Data not available---
Volume of Distribution (Vd)Data not available---
Clearance (CL)Data not available---
Table 3: Pharmacokinetic Parameters of this compound Chloride.
Chemical Stability

This compound chloride is susceptible to hydrolysis of its ester linkage, a reaction that is highly dependent on pH. To ensure the integrity of experimental results, it is crucial to maintain the pH of this compound chloride solutions within an acidic range.[6]

pHRelative Rate of HydrolysisStability
3.01High
4.0~10High
5.0~100Moderate
6.0~1000Low
7.0~10000Very Low
Table 4: pH-Dependent Hydrolysis of a Generic Ester (Illustrative for this compound Chloride).[6]

Detailed Experimental Protocols

The following protocols are based on standard methodologies for investigating the parasympathomimetic and vasodilatory properties of a compound like this compound chloride.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound chloride for a specific muscarinic receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M3 receptor).

    • Harvest the cells and resuspend the pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Homogenize the cells using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Competitive Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) at its Kd value.

      • A range of concentrations of this compound chloride.

      • Membrane preparation (20-50 µg of protein).

    • For total binding, omit this compound chloride.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

G start Start prep Prepare Cell Membranes start->prep assay_setup Set up Competitive Binding Assay prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Workflow for in vitro muscarinic receptor binding assay.
In Vitro Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound chloride on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., male Wistar rat) according to approved ethical guidelines.

    • Isolate the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

    • Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability.

    • Wash the rings and allow them to return to baseline tension.

  • Induction of Contraction:

    • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has reached a stable plateau, add increasing concentrations of this compound chloride cumulatively to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound chloride concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum relaxation (Emax).[2]

G start Start prep Isolate and Prepare Aortic Rings start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate and Check Viability mount->equilibrate contract Pre-contract with Phenylephrine equilibrate->contract add_this compound Add Cumulative Concentrations of This compound Chloride contract->add_this compound record Record Relaxation Response add_this compound->record analysis Data Analysis (EC50, Emax) record->analysis end End analysis->end

Experimental workflow for in vitro aortic ring vasodilation assay.

Conclusion

This compound chloride is a parasympathomimetic agent with established vasodilatory properties mediated through the activation of muscarinic receptors. Its mechanism of action, involving the stimulation of the endothelial M3 receptor-NO-cGMP pathway, provides a strong rationale for its therapeutic use in conditions where enhanced microcirculation is beneficial. However, a comprehensive understanding of its pharmacology is limited by the lack of publicly available quantitative data on its receptor binding affinities and functional potency. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the parasympathomimetic properties of this compound chloride. Such studies are essential for a complete elucidation of its pharmacological profile and to support its potential development for broader clinical applications.

References

Carpronium Chloride's Interaction with Prostaglandin Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpronium chloride, a topical cholinergic agonist, is primarily utilized in the treatment of alopecia. Its therapeutic effect is largely attributed to its vasodilatory properties, which enhance microcirculation within the scalp. On a cellular level, this compound chloride is believed to interact with both the nitric oxide and prostaglandin (B15479496) pathways to elicit this effect. This technical guide provides a comprehensive overview of the current understanding of this compound chloride's interaction with prostaglandin signaling, with a particular focus on the implications for hair follicle biology. While direct quantitative data for this compound chloride's specific interactions with prostaglandin synthesis and receptors are limited in publicly available literature, this document synthesizes the hypothesized mechanisms, presents illustrative quantitative data for analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction

This compound chloride is a quaternary ammonium (B1175870) compound that functions as a parasympathomimetic agent by mimicking the action of acetylcholine (B1216132).[1] It is most commonly used topically to treat various forms of alopecia, including alopecia areata and androgenetic alopecia.[2] The primary proposed mechanism of action involves the stimulation of local blood circulation in the scalp, which is thought to provide essential nutrients and oxygen to hair follicles, thereby promoting hair growth.[2] This vasodilation is believed to be mediated, in part, through the modulation of prostaglandin pathways.

Prostaglandins (B1171923) are a group of lipid compounds that are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation and the regulation of blood flow. In the context of hair biology, prostaglandins have a dual and opposing role: Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) are known to promote hair growth, while Prostaglandin D2 (PGD2) has been shown to inhibit it.[3][4][5] Therefore, the modulation of prostaglandin synthesis or signaling presents a promising therapeutic target for hair loss conditions.

Hypothesized Mechanism of Action: this compound Chloride and Prostaglandin Pathways

As a cholinergic agonist, this compound chloride is thought to bind to and activate muscarinic acetylcholine receptors, specifically the M3 subtype, located on endothelial cells of the scalp's microvasculature. This receptor activation is hypothesized to initiate a downstream signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins.

The proposed signaling pathway is as follows:

  • Receptor Binding and Activation: this compound chloride binds to the M3 muscarinic acetylcholine receptor on endothelial cells.

  • G-Protein Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Activation of Prostaglandin Synthesis: The increase in intracellular Ca2+ activates phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted into various prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

The resulting prostaglandins, particularly PGE2, can then act on receptors on adjacent vascular smooth muscle cells to induce relaxation and vasodilation.

Quantitative Data on Prostaglandin Pathway Interactions

Table 1: Illustrative EC50 Values of Muscarinic Agonists on Prostaglandin Production

AgonistCell TypeProstaglandin MeasuredEC50Citation
CarbacholHT-29 Human Colon Carcinoma CellsPGE2~100 µM[6]
AcetylcholineGuinea Pig Myenteric Plexus NeuronsAcetylcholine Release (stimulated by PGE2)0.8 x 10-6 M[7]

Note: This data is provided for illustrative purposes to demonstrate the potential for cholinergic agonists to influence prostaglandin production. The specific values for this compound chloride may vary.

Table 2: Binding Affinities (KD/Ki) of Prostaglandins to their Receptors

LigandReceptorCell Type/SystemKD / KiCitation
PGD2CRTH2 (DP2)Recombinant HEK293 cellsKD = 2.5 nM (high affinity), 109 nM (low affinity)[8]
PGD2CRTH2 (DP2)Recombinant HEK293 cellspKi = 8.6[9]
IndomethacinCRTH2 (DP2)Recombinant HEK293 cellspKi = 7.6[9]

Note: This data highlights the binding affinities of natural prostaglandin ligands to their receptors, providing context for potential competitive interactions.

Experimental Protocols

To facilitate further research into the interaction of this compound chloride with prostaglandin pathways, the following are detailed methodologies for key experiments.

Protocol 1: Prostaglandin E2 Release Assay

Objective: To determine if this compound chloride stimulates the release of PGE2 from a relevant cell line (e.g., human dermal papilla cells or endothelial cells).

Methodology:

  • Cell Culture: Culture human dermal papilla cells (hDPCs) or human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach 80-90% confluency in 24-well plates.

  • Cell Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal prostaglandin production.

  • Treatment: Prepare a range of concentrations of this compound chloride (e.g., 0.1 µM to 100 µM) in the serum-free medium. Also, prepare a vehicle control (medium only) and a positive control (e.g., a known inducer of PGE2 synthesis like bradykinin).

  • Incubation: Remove the starvation medium and add the treatment solutions to the respective wells. Incubate for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of PGE2 against the concentration of this compound chloride to determine the dose-response relationship and calculate the EC50 value.

Protocol 2: Cyclooxygenase (COX) Activity Assay

Objective: To assess whether this compound chloride directly modulates the activity of COX-1 and/or COX-2 enzymes.

Methodology:

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: Utilize a colorimetric or fluorometric COX activity assay kit. These assays typically measure the peroxidase activity of COX, which is the final step in the synthesis of prostaglandins.

  • Inhibitor/Activator Screening: Prepare a range of concentrations of this compound chloride. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Assay Procedure:

    • Add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the different concentrations of this compound chloride or control inhibitors.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition or activation for each concentration of this compound chloride. Plot the percentage of inhibition against the logarithm of the this compound chloride concentration to determine the IC50 value for each COX isoform.

Protocol 3: Radioligand Binding Assay for Prostaglandin Receptors

Objective: To determine if this compound chloride can directly bind to and/or displace the binding of natural ligands to prostaglandin receptors (e.g., EP2, EP4, or DP2 receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the EP4 receptor).

  • Radioligand: Use a radiolabeled prostaglandin ligand (e.g., [3H]-PGE2).

  • Competition Binding Assay:

    • In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound chloride.

    • Include a control with only the radioligand (total binding) and a control with the radioligand and a high concentration of an unlabeled known ligand for the receptor (non-specific binding).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound chloride. Plot the percentage of specific binding against the logarithm of the this compound chloride concentration to generate a competition curve and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[1]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.

Carpronium_Chloride_Prostaglandin_Pathway cluster_cell Endothelial Cell CC This compound Chloride M3R M3 Muscarinic Receptor CC->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases PLA2 Phospholipase A2 Ca2->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX Substrate for PGs Prostaglandins (e.g., PGE2) COX->PGs Synthesizes

Caption: Hypothesized signaling pathway of this compound chloride-induced prostaglandin synthesis in endothelial cells.

Prostaglandin_Hair_Follicle_Regulation cluster_prostaglandins Prostaglandins cluster_receptors Receptors on Hair Follicle Cells cluster_effects Effects on Hair Follicle PGE2 PGE2 / PGF2α EP_FP EP / FP Receptors PGE2->EP_FP Activate PGD2 PGD2 DP2 DP2 (GPR44) Receptor PGD2->DP2 Activates Anagen Anagen Phase (Growth) EP_FP->Anagen Promotes Catagen Catagen Phase (Regression) DP2->Catagen Promotes Growth_Stimulation Hair Growth Stimulation Anagen->Growth_Stimulation Growth_Inhibition Hair Growth Inhibition Catagen->Growth_Inhibition

Caption: Opposing roles of prostaglandins in the regulation of the hair follicle cycle.

Conclusion

This compound chloride's efficacy in treating alopecia is likely due to its multifaceted mechanism of action, which includes the enhancement of scalp microcirculation. The interaction with the prostaglandin pathway is a key component of this mechanism. While direct quantitative evidence for this compound chloride's specific molecular interactions is still needed, the established signaling cascades of cholinergic agonists and the known roles of prostaglandins in hair follicle biology provide a strong rationale for its therapeutic effect. The experimental protocols detailed in this guide offer a clear path for researchers to further elucidate the precise nature of this compound chloride's interaction with prostaglandin pathways, which could lead to the development of more targeted and effective treatments for hair loss.

References

The Role of Nitric Oxide in the Pharmacological Effects of Carpronium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a cholinergic agonist, is recognized for its vasodilatory properties, which are central to its therapeutic applications, notably in conditions like alopecia. The prevailing mechanism underlying this vasodilation involves the activation of the nitric oxide (NO) signaling pathway. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound chloride, from muscarinic receptor activation to the downstream production of nitric oxide and subsequent physiological responses. This document summarizes the current understanding of its mechanism, presents detailed experimental protocols for its evaluation, and includes available quantitative data to support further research and development.

Core Mechanism of Action: Cholinergic Agonist and Nitric Oxide Production

This compound chloride functions as a parasympathomimetic agent, structurally similar to the endogenous neurotransmitter acetylcholine (B1216132).[1] Its primary pharmacological effect, vasodilation, is attributed to its action as a cholinergic agonist, specifically targeting M3 muscarinic acetylcholine receptors (mAChRs) expressed on endothelial cells of the vasculature.[1][2]

The binding of this compound chloride to these M3 receptors initiates a cascade of intracellular events.[3] This activation leads to an increase in intracellular calcium ion (Ca2+) concentrations. The elevated Ca2+ levels, in turn, bind to and activate calmodulin, which subsequently activates endothelial nitric oxide synthase (eNOS).[3] eNOS catalyzes the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide (NO).[3]

Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.[3] In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The accumulation of cGMP leads to the activation of protein kinase G (PKG), which through a series of phosphorylation events, results in a decrease in intracellular calcium levels in the smooth muscle cells and dephosphorylation of the myosin light chain. This process ultimately causes smooth muscle relaxation, leading to vasodilation and an increase in localized blood flow.[4][5][6]

Signaling Pathway of this compound Chloride-Induced Vasodilation

Carpronium_Chloride_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound Chloride M3R M3 Muscarinic Receptor This compound->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes CaM Calmodulin (CaM) Ca->CaM Binds to eNOS eNOS (activated) CaM->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Proposed signaling pathway of this compound chloride-induced vasodilation.

Quantitative Data

Direct quantitative data on the molecular interactions of this compound chloride with the nitric oxide pathway are limited in publicly available literature. However, its vasodilatory effects have been observed in preclinical studies. The following tables summarize available in vivo observations and provide illustrative in vitro data based on the typical concentration ranges for cholinergic agonists for comparative purposes.

Table 1: In Vivo Vasodilatory Effects of this compound Chloride
ParameterObservationAnimal ModelMethodologyReference
Arteriolar DiameterIncreaseRatIntravital Videomicroscopy[7]
Blood FlowIncreaseRatIntravital Videomicroscopy[7]
Systemic Blood PressureNo significant changeRatNot specified[7]
Table 2: Illustrative In Vitro Vasodilator Potency and Efficacy
CompoundMechanism of ActionTypical EC₅₀Eₘₐₓ (% of Max. Relaxation)
This compound Chloride (Hypothetical) Cholinergic Agonist (Muscarinic M3 Receptor) ~1 µM >90%
AcetylcholineCholinergic Agonist (Muscarinic Receptors)~0.05 µM~85%
Sodium NitroprussideNitric Oxide (NO) Donor~0.1 µM~100%
Minoxidil SulfateK⁺ Channel Opener~5 µMHigh
Note: EC₅₀ and Eₘₐₓ values are illustrative and can vary significantly based on the experimental model and conditions.[1]

Experimental Protocols

In Vitro Assessment of Vasodilation: Wire Myography

This protocol outlines a standard procedure for assessing the vasodilatory properties of this compound chloride on isolated blood vessels.

Objective: To determine the concentration-response relationship of this compound chloride-induced vasodilation in isolated arterial segments.

Materials:

  • Isolated arterial segments (e.g., rat mesenteric artery)

  • Wire myograph system

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

  • Vasoconstrictor agent (e.g., phenylephrine)

  • This compound chloride stock solution

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

  • Vessel Preparation: Dissect and isolate arterial segments in cold PSS.

  • Mounting: Mount the segments on the wire myograph jaws and allow them to equilibrate in PSS at 37°C, bubbled with carbogen gas.

  • Viability Check: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1-10 µM). Once a stable plateau is reached, assess endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant relaxation confirms a healthy endothelium.

  • Concentration-Response Curve: After a washout period and return to baseline, pre-constrict the vessel again with the same concentration of the vasoconstrictor. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound chloride (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.

  • Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction level. Plot a concentration-response curve (log concentration of this compound chloride vs. % vasodilation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).[2]

in_vitro_vasodilation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Arterial Segments Mount Mount on Wire Myograph Isolate->Mount Equilibrate Equilibrate in PSS (37°C, Carbogen) Mount->Equilibrate Viability Check Viability & Endothelial Integrity Equilibrate->Viability Precontract Pre-contract with Vasoconstrictor Viability->Precontract Dose Cumulative Dosing of This compound Chloride Precontract->Dose Record Record Relaxation Dose->Record Calculate Calculate % Vasodilation Record->Calculate Plot Plot Concentration- Response Curve Calculate->Plot Determine Determine EC₅₀ and Eₘₐₓ Plot->Determine

Caption: Workflow for in vitro vasodilation assay using wire myography.
In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay determines the effect of this compound chloride on eNOS activity in cultured endothelial cells.

Objective: To determine the effect of this compound chloride on the activity of endothelial nitric oxide synthase (eNOS) in cultured endothelial cells.

Materials:

  • Cultured human umbilical vein endothelial cells (HUVECs)

  • This compound chloride solutions of varying concentrations

  • Cell culture medium

  • NOS activity assay kit (e.g., measuring the conversion of L-arginine to L-citrulline or a colorimetric assay based on the Griess reaction)

  • Cell lysis buffer

  • Protein assay reagent

Procedure:

  • Cell Culture: Culture HUVECs to confluence in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound chloride or a vehicle control for a specified time.

  • Cell Lysis: Wash the cells and then lyse them to release intracellular components, including eNOS.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • NOS Assay: Measure the NOS activity in the lysates according to the manufacturer's instructions of the chosen assay kit. This typically involves providing the substrate L-arginine and necessary cofactors and quantifying the product (L-citrulline or NO metabolites).

  • Data Analysis: Normalize NOS activity to the protein concentration and express it as a percentage of the control. An EC₅₀ value can be calculated from the dose-response curve.

nos_activity_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture Endothelial Cells to Confluence Treat Treat with this compound Chloride Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Assay Perform NOS Activity Assay Quantify->Assay Normalize Normalize NOS Activity to Protein Content Assay->Normalize Calculate Calculate EC₅₀ Normalize->Calculate

Caption: Workflow for in vitro NOS activity assay.
In Vivo Assessment of Microcirculation: Intravital Videomicroscopy

This protocol describes the in vivo assessment of this compound chloride's effects on microvascular blood flow.

Objective: To observe and quantify the effects of topically applied this compound chloride on arteriolar diameter and blood flow in a living animal model.

Materials:

  • Rat (e.g., Wistar)

  • Anesthetic

  • Intravital microscope with a video camera and recording system

  • Surgical instruments for exposing the mesentery

  • Physiological salt solution

  • This compound chloride solution

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically expose the mesentery.

  • Microscope Setup: Place the animal on the microscope stage and position the exposed mesentery for observation.

  • Baseline Recording: Select a suitable arteriole and record baseline images and blood flow velocity for a defined period.

  • Topical Application: Topically apply the this compound chloride solution to the observed area of the mesentery.

  • Post-Application Recording: Continuously record the changes in arteriolar diameter and blood flow velocity for a specified duration after application.

  • Data Analysis: Measure the arteriolar diameter and blood flow velocity from the recorded video images at different time points. Calculate the percentage change from the baseline to quantify the vasodilatory effect.[2]

Conclusion

This compound chloride is a cholinergic agonist that exerts its vasodilatory effects primarily through the activation of the nitric oxide signaling pathway. Its mechanism involves binding to M3 muscarinic receptors on endothelial cells, leading to an increase in intracellular calcium, activation of eNOS, and subsequent production of nitric oxide. While direct quantitative data for this compound chloride's molecular interactions are not extensively available, the established signaling cascade for cholinergic agonists provides a strong basis for its mechanism of action. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the effects of this compound chloride on nitric oxide production and vasodilation, contributing to a more comprehensive understanding of its pharmacological profile and therapeutic potential.

References

Preclinical Research on Carpronium Chloride's Systemic Effects: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carpronium chloride is a quaternary ammonium (B1175870) compound primarily investigated for its topical use in promoting hair growth through local vasodilation and cholinergic stimulation.[1][2] While its mechanism of action on hair follicles is partially understood, a comprehensive overview of its systemic effects following absorption remains largely undocumented in publicly available preclinical literature. This technical guide synthesizes the limited existing data on the systemic pharmacokinetics, pharmacodynamics, and toxicology of this compound chloride. It highlights significant data gaps in formal preclinical safety pharmacology and systemic toxicity studies. Insights from a human case of acute oral toxicity are presented to infer potential systemic effects, underscoring the need for further research to fully characterize the systemic safety profile of this compound. This document is intended to serve as a resource for researchers and drug development professionals by outlining the current state of knowledge and defining the necessary experimental frameworks to address these knowledge gaps.

Introduction

This compound chloride is a cholinergic agonist that structurally resembles acetylcholine.[3] Its primary therapeutic application is as a topical solution for the treatment of alopecia. The proposed mechanism for hair growth promotion involves two main pathways: vasodilation of scalp arterioles to increase blood flow to hair follicles and direct stimulation of muscarinic receptors on dermal papilla cells.[2] While topical application is intended for local action, systemic absorption, however minimal, and the potential for off-target effects necessitate a thorough understanding of its systemic pharmacological and toxicological profile. This guide provides an in-depth review of the available preclinical data and outlines the standard experimental protocols required for a comprehensive systemic evaluation.

Pharmacodynamics

The systemic pharmacodynamic effects of this compound chloride are not well-characterized in preclinical studies. The available information primarily focuses on its local vasodilatory action.

Cardiovascular Effects

A preclinical study in rats using intravital videomicroscopy demonstrated that topical application of this compound chloride on the mesentery induced localized arteriolar vasodilation and increased blood flow.[4] Notably, these effects occurred without any significant changes in mean systemic blood pressure, suggesting minimal systemic cardiovascular impact at therapeutic topical doses.[4]

However, a case of accidental massive oral ingestion in an 81-year-old woman resulted in a cholinergic crisis, characterized by severe cardiovascular effects including hypotension (blood pressure of 80/40 mmHg) and bradycardia (heart rate of 40 beats/min).[3] These clinical observations suggest that significant systemic exposure to this compound chloride can lead to profound cardiovascular depression, consistent with its cholinergic agonist activity.

Central Nervous System (CNS) and Respiratory Effects

There is a significant lack of published preclinical data on the effects of this compound chloride on the central and respiratory systems. Standard safety pharmacology studies are required to assess these potential effects.[1] The human case of oral overdose included a disturbance of consciousness, indicating potential CNS effects at toxic doses.[3]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic data for this compound chloride are largely unavailable in the public domain.[1]

  • Absorption: Systemic absorption following topical application appears to be low, as evidenced by the lack of systemic blood pressure changes in a rat study.[4] However, the compound is clearly absorbed orally, as demonstrated by the systemic toxicity observed in the human ingestion case.[3]

  • Distribution: No preclinical data on tissue distribution is publicly available.

  • Metabolism: A study on human urine identified the N-(3-carbohydroxypropyl)trimethyl ammonium cation as a metabolite of this compound chloride, indicating that it undergoes metabolism in humans.[5] Preclinical metabolism studies in animal models have not been widely published.

  • Excretion: The routes and extent of excretion in preclinical models are not documented.

Toxicology

The systemic toxicology of this compound chloride has not been extensively studied in preclinical models.

Acute Toxicity

An acute dermal toxicity study in rats reported a Median Lethal Dose (LD50) of greater than 2000 mg/kg, indicating low acute toxicity via the dermal route.[1] There is no publicly available data on acute oral or intravenous toxicity in animals.

The human case of ingesting approximately 4500 mg of this compound chloride provides qualitative data on acute oral toxicity. The observed symptoms were characteristic of a cholinergic crisis and included:[3]

  • Disturbance of consciousness

  • Vomiting

  • Excessive salivation

  • Sweating

  • Hot flushes

  • Hypotension

  • Bradycardia

These symptoms improved within 24 hours with supportive care.[3]

Repeated-Dose Toxicity

There are no publicly available preclinical studies on the effects of repeated systemic administration of this compound chloride. Such studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

The limited quantitative preclinical data on the systemic effects of this compound chloride are summarized below.

Study TypeSpeciesRoute of AdministrationEndpointResultReference
Pharmacodynamics
CardiovascularRatTopical (mesentery)Mean Systemic Blood PressureNo significant change[4]
Arteriolar DiameterIncreased (Vasodilation)[4]
Blood FlowIncreased[4]
Toxicology
Acute Dermal ToxicityRatDermalLD50> 2000 mg/kg[1]

Table 1: Summary of Quantitative Preclinical Systemic Data for this compound Chloride

The following table summarizes the qualitative systemic effects observed in a human case of acute oral overdose.

SystemObserved EffectsReference
CardiovascularHypotension, Bradycardia[3]
NeurologicalDisturbance of consciousness[3]
AutonomicExcessive salivation, Sweating, Hot flushes[3]
GastrointestinalVomiting[3]

Table 2: Qualitative Systemic Effects from Human Acute Oral Overdose

Experimental Protocols

Detailed experimental protocols for the systemic evaluation of this compound chloride are not available in the literature. The following sections describe standard methodologies that would be employed to characterize its systemic effects.

In Vivo Cardiovascular Safety Pharmacology

Objective: To assess the effects of systemically administered this compound chloride on cardiovascular parameters in a conscious, freely moving animal model (e.g., Beagle dog or rat) using telemetry.

Methodology:

  • Animal Model: Male and female Beagle dogs or Sprague-Dawley rats.

  • Telemetry Implantation: Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. A recovery period of at least two weeks is allowed post-surgery.

  • Dose Administration: this compound chloride is administered via intravenous (IV) infusion or oral gavage at three or more dose levels, including a vehicle control. Doses should span and exceed the anticipated therapeutic range.

  • Data Collection: Cardiovascular parameters are recorded continuously from a pre-dose baseline period up to at least 24 hours post-dose.

  • Analysis: Changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to the vehicle control group.

Repeated-Dose Systemic Toxicity Study (28-Day)

Objective: To evaluate the potential toxicity of this compound chloride following repeated daily administration over 28 days in two rodent species (e.g., rat and mouse).

Methodology:

  • Animal Model: Sprague-Dawley rats and CD-1 mice, both sexes.

  • Group Allocation: Animals are divided into at least four groups: a control group (vehicle) and three dose groups (low, mid, high).

  • Dose Administration: this compound chloride is administered daily for 28 days via oral gavage or the intended clinical route.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive list of tissues from the control and high-dose groups are processed for histopathological examination. Target organs identified in the high-dose group are also examined in the lower-dose groups.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response (Vascular Smooth Muscle) Carpronium_Chloride This compound Chloride Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M-R) Carpronium_Chloride->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release eNOS Endothelial Nitric Oxide Synthase (eNOS) Ca_Release->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses to Smooth Muscle cGMP Increased cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

Caption: Proposed signaling pathway for this compound Chloride-induced vasodilation.

Experimental Workflows

G cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Beagle Dog) Telemetry_Implantation Surgical Implantation of Telemetry Device Animal_Selection->Telemetry_Implantation Acclimatization Post-operative Recovery & Acclimatization Telemetry_Implantation->Acclimatization Baseline Record Baseline Cardiovascular Data Acclimatization->Baseline Dosing Administer Vehicle or This compound Chloride (IV/Oral) Baseline->Dosing Monitoring Continuous Data Recording (up to 24h post-dose) Dosing->Monitoring Data_Processing Process ECG, BP, and Heart Rate Data Monitoring->Data_Processing Statistical_Analysis Statistical Comparison to Vehicle Control Data_Processing->Statistical_Analysis Report Generate Safety Pharmacology Report Statistical_Analysis->Report

Caption: Workflow for a cardiovascular safety pharmacology study.

G Start Study Start: Select Species (Rat, Mouse) and Both Sexes Grouping Randomize Animals into Control and Dose Groups Start->Grouping Dosing Daily Oral Gavage for 28 Days Grouping->Dosing In_life In-life Monitoring: - Clinical Signs (Daily) - Body Weight (Weekly) - Food Consumption (Weekly) Dosing->In_life Termination Study Termination (Day 29) In_life->Termination Pathology Clinical Pathology: - Hematology - Clinical Chemistry - Urinalysis Termination->Pathology Necropsy Gross Necropsy & Organ Weights Termination->Necropsy End Final Report: - Identify Target Organs - Determine NOAEL Pathology->End Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Histopathology->End

References

Carpronium Chloride: An In-Depth Technical Guide to its In Vivo Impact on Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical cholinergic agonist, is a potent vasodilator recognized for its therapeutic applications in conditions associated with compromised microcirculation, such as certain forms of alopecia.[1][2] Its mechanism of action is primarily centered on its ability to mimic acetylcholine (B1216132), stimulating muscarinic receptors on endothelial cells.[1] This initiates a signaling cascade culminating in the relaxation of vascular smooth muscle and a subsequent localized increase in blood flow.[1][3] This technical guide provides a comprehensive examination of the in vivo effects of this compound chloride on microcirculation, synthesizing available preclinical data. It delves into the core mechanism of action, details experimental protocols for in vivo assessment, and presents the key signaling pathways involved. While direct quantitative data from seminal in vivo studies are not widely available in the public domain, this guide establishes a framework for understanding and further investigating the microcirculatory effects of this compound.

Core Mechanism of Action: Cholinergic Agonism and Endothelium-Dependent Vasodilation

This compound chloride functions as a parasympathomimetic agent due to its structural similarity to acetylcholine.[1][4] Upon topical application, it primarily targets M3 muscarinic acetylcholine receptors located on the endothelial cells of the microvasculature.[1][5] The binding of this compound chloride to these receptors triggers a cascade of intracellular events that lead to vasodilation.

The key signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS).[5] This activation is initiated by an increase in intracellular calcium ions (Ca2+) within the endothelial cells following M3 receptor stimulation.[6] eNOS then catalyzes the conversion of L-arginine to L-citrulline, which produces nitric oxide (NO).[5] NO, a potent vasodilator, diffuses to the adjacent vascular smooth muscle cells.[6]

In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and the relaxation of the vascular smooth muscle. This relaxation of the smooth muscle leads to the widening of the blood vessels, or vasodilation, and a subsequent increase in local blood flow.

Additionally, the stimulation of muscarinic receptors on endothelial cells can also lead to the synthesis and release of prostacyclin (PGI2), another potent vasodilator.[6]

It is important to note that the vasodilatory effect of this compound chloride is endothelium-dependent. In the absence of a functional endothelium, this compound chloride has been shown to not induce relaxation in isolated aortic studies.

In Vivo Evidence of Microcirculatory Effects

The primary in vivo evidence for the effects of this compound chloride on microcirculation comes from a study by Minamiyama et al. (2006) using intravital videomicroscopy in the rat mesentery. This study aimed to directly observe the effects of topically applied this compound chloride on arteriolar diameter and blood flow.

The key findings from this in vivo study were:

  • Arteriolar Vasodilation: Topical application of this compound chloride resulted in a noticeable increase in the diameter of the mesenteric arterioles.

  • Increased Blood Flow: Concurrently with the vasodilation, an increase in blood flow through these arterioles was observed.

  • Localized Effect: Importantly, these effects on the microvasculature occurred without any significant changes in the mean systemic blood pressure of the animals. This indicates that the vasodilatory action of topically applied this compound chloride is localized to the site of application.

These in vivo observations confirm that this compound chloride effectively induces vasodilation and enhances blood flow in the microcirculation.

Data Presentation

While the study by Minamiyama et al. (2006) qualitatively describes the changes in microvascular parameters, specific quantitative data is not available in the public domain. For a comprehensive analysis, the following parameters should be quantified. Below is a template for presenting such quantitative data, which can be populated upon accessing the full-text study or conducting further experiments.

Table 1: Quantitative Effects of Topical this compound Chloride on Rat Mesenteric Arterioles

ParameterBaseline (Mean ± SD)Post-Application (Mean ± SD)% Changep-value
Arteriolar Diameter (µm) Data not availableData not availableData not availableData not available
Blood Flow Velocity (mm/s) Data not availableData not availableData not availableData not available
Calculated Blood Flow (nL/s) Data not availableData not availableData not availableData not available
Systemic Blood Pressure (mmHg) Data not availableData not availableData not availableData not available

Data in this table is illustrative and requires population from experimental findings.

Experimental Protocols

The following is a detailed methodology for an in vivo experiment to assess the impact of this compound chloride on microcirculation, based on the approach used by Minamiyama et al. (2006) and standard intravital microscopy protocols.[1]

In Vivo Assessment of Microcirculation via Intravital Videomicroscopy

Objective: To directly observe and quantify the changes in arteriolar diameter and blood flow velocity in the rat mesentery following topical application of this compound chloride.

Animal Model: Male Wistar rats (250-300g).

Materials:

  • This compound chloride solution (concentration to be determined based on dose-response studies)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Physiological saline solution (warmed to 37°C)

  • Intravital microscope equipped with a high-speed video camera and recording system

  • Image analysis software

  • Homeothermic blanket to maintain body temperature

  • Apparatus for monitoring systemic arterial blood pressure (e.g., cannulated femoral artery connected to a pressure transducer)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved institutional animal care and use committee protocols.

    • Perform a midline abdominal incision to carefully exteriorize a loop of the mesentery.

    • Place the animal on a homeothermic blanket to maintain a core body temperature of 37°C.

    • Continuously superfuse the exposed mesenteric tissue with warmed physiological saline to prevent dehydration and maintain tissue viability.

  • Microscope Setup and Baseline Measurement:

    • Position the mesenteric tissue on the microscope stage for observation.

    • Select a suitable arteriole (typically 20-50 µm in diameter) for observation and recording.

    • Record video footage of the selected arteriole for a baseline period of 10-15 minutes to establish stable initial measurements of diameter and red blood cell velocity.

  • Drug Application:

    • Topically apply the this compound chloride solution directly onto the observed mesenteric microvasculature. The volume and concentration should be carefully controlled.

  • Post-Application Measurement:

    • Continuously record the changes in arteriolar diameter and blood flow for a defined period post-application (e.g., 30-60 minutes) to capture the full time-course of the response.

  • Systemic Monitoring:

    • Throughout the experiment, monitor and record the systemic arterial blood pressure to ensure that the observed microvascular effects are localized and not a result of systemic hemodynamic changes.

  • Data Analysis:

    • Analyze the recorded video frames using image analysis software to measure the arteriolar diameter in micrometers (µm) at multiple time points.

    • Determine the red blood cell velocity (mm/s) using techniques such as particle image velocimetry (PIV) or the dual-slit method.

    • Calculate the percentage change in arteriolar diameter and blood flow velocity from the baseline measurements.

    • Statistical analysis should be performed to determine the significance of the observed changes.

Visualization of Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Carpronium_Chloride_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell CC This compound Chloride M3R M3 Muscarinic Receptor CC->M3R Binds to PLC Phospholipase C M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase eNOS eNOS Ca_increase->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion of L-Arginine to L-Citrulline + NO L_Arg L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP ↑ cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Relaxation (Vasodilation) PKG->Relaxation

This compound Chloride Signaling Pathway for Vasodilation.

Intravital_Microscopy_Workflow cluster_prep Animal Preparation cluster_measurement Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Rat Incision Midline Abdominal Incision Anesthesia->Incision Exteriorize Exteriorize Mesentery Incision->Exteriorize Superfuse Superfuse with Saline Exteriorize->Superfuse Baseline Record Baseline (Diameter & Velocity) Superfuse->Baseline Application Topical Application of This compound Chloride Baseline->Application Post_App Record Post-Application (Diameter & Velocity) Application->Post_App Image_Analysis Image Analysis Software Post_App->Image_Analysis Quantify Quantify Changes in Diameter and Velocity Image_Analysis->Quantify Stats Statistical Analysis Quantify->Stats

Experimental Workflow for In Vivo Microcirculation Study.

Conclusion

This compound chloride is a cholinergic agonist that effectively induces localized vasodilation and enhances microcirculation.[1] Its mechanism of action is well-established and involves the stimulation of endothelial M3 muscarinic receptors, leading to the production of nitric oxide and subsequent relaxation of vascular smooth muscle.[1][5][6] Preclinical in vivo data from intravital videomicroscopy studies in rats confirms its ability to increase arteriolar diameter and blood flow without systemic effects. While the publicly available literature provides a strong qualitative understanding of these effects, a significant gap exists in the availability of specific quantitative data. The experimental protocols and frameworks provided in this guide offer a basis for further investigation and characterization of this compound chloride's impact on the microvasculature, which is crucial for its continued development and application in treating conditions related to impaired microcirculation.

References

Molecular Targets of Carpronium Chloride in Dermal Papilla Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride is a topical therapeutic agent primarily indicated for the treatment of alopecia areata and androgenetic alopecia.[1][2] Its efficacy is rooted in its action as a cholinergic agonist, which initiates a cascade of molecular events within the dermal papilla cells of hair follicles, crucial regulators of the hair growth cycle.[1][3] This technical guide provides an in-depth exploration of the molecular targets of this compound chloride in these critical cells. It outlines the key signaling pathways involved, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development in the field of hair growth therapeutics.

Primary Molecular Target: Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

The principal molecular targets of this compound chloride in dermal papilla cells are the muscarinic acetylcholine receptors (mAChRs).[1] As a potent parasympathomimetic agent, this compound chloride mimics the action of acetylcholine, binding to and activating these G-protein coupled receptors on the surface of dermal papilla cells.[1][4] This interaction is the initiating event that triggers downstream signaling cascades, leading to enhanced hair follicle function and promotion of the anagen (growth) phase of the hair cycle.[1][5]

Downstream Signaling Pathways

The activation of mAChRs by this compound chloride stimulates several key intracellular signaling pathways that are integral to hair follicle regeneration and the maintenance of the anagen phase.[1][3]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a critical signaling cascade for maintaining the anagen phase of the hair cycle.[1] The activation of mAChRs by this compound chloride is believed to trigger this pathway, leading to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin activates the transcription of target genes involved in cell proliferation and differentiation, essential processes for robust hair growth.[1]

PI3K/AKT and ERK Signaling

The PI3K/AKT and ERK signaling pathways are also implicated in the molecular mechanism of this compound chloride.[1] These pathways are thought to be stimulated by mAChR activation and play a role in mediating the subsequent activation of the Wnt/β-catenin pathway.[1][6] The activation of PI3K/Akt can inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a negative regulator of the Wnt/β-catenin pathway, thereby promoting β-catenin stability.[7]

Nitric Oxide (NO) and Prostaglandin (B15479496) Pathways

This compound chloride's mechanism also involves the nitric oxide (NO) and prostaglandin pathways.[2][3][8] These pathways are significantly involved in vasodilation, which increases blood flow to the scalp.[2][9][10] This enhanced microcirculation improves the delivery of oxygen and essential nutrients to the hair follicles, creating a more favorable environment for hair growth.[2][5][9]

Carpronium_Chloride_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CC This compound Chloride mAChR mAChR CC->mAChR activates PLC PLC mAChR->PLC PI3K PI3K mAChR->PI3K NO_Synthase NO Synthase mAChR->NO_Synthase Prostaglandin_Synthase Prostaglandin Synthase PLC->Prostaglandin_Synthase AKT AKT PI3K->AKT activates ERK ERK AKT->ERK GSK3b GSK-3β AKT->GSK3b inhibits beta_catenin_stable β-catenin (stabilized) ERK->beta_catenin_stable beta_catenin_destruction β-catenin Destruction Complex GSK3b->beta_catenin_destruction part of beta_catenin_destruction->beta_catenin_stable inhibits degradation of beta_catenin_nuc β-catenin beta_catenin_stable->beta_catenin_nuc translocates to Vasodilation Vasodilation NO_Synthase->Vasodilation Prostaglandin_Synthase->Vasodilation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription activates Proliferation Cell Proliferation & Differentiation Gene_Transcription->Proliferation Anagen Anagen Phase Promotion Proliferation->Anagen

Proposed signaling pathways of this compound chloride in HFDPCs.

Quantitative Data

While there is a notable scarcity of publicly available, peer-reviewed quantitative gene expression data specifically for this compound chloride, studies on other muscarinic acetylcholine receptor agonists in dermal papilla cells provide valuable insights into the expected effects.[1] The following tables summarize the anticipated quantitative changes in mRNA expression of key genes and hypothetical cell viability data based on the known mechanism of action.

Table 1: Expected Changes in mRNA Expression of Key Hair Growth-Related Genes (Based on studies of mAChR agonists like bethanechol)

Gene SymbolGene NameFunction in Hair FollicleExpected Change with mAChR Agonist
AXIN2Axin Related Protein 2Negative regulator of Wnt signaling, but also a target gene indicating pathway activation.Increased[11]
IGF-1Insulin-like Growth Factor 1Promotes hair follicle proliferation and growth.Increased[11]
ALPAlkaline PhosphataseMarker of dermal papilla activity and anagen phase.Increased[11]
β-cateninCatenin Beta 1Key mediator of the canonical Wnt signaling pathway.Increased nuclear localization and activity[1][6]

Table 2: Hypothetical Dose-Dependent Effect of this compound Chloride on HFDPC Viability (Illustrative data based on expected mitogenic effects)

This compound Chloride Concentration (µM)Mean Absorbance (OD at 570 nm)Standard DeviationCell Viability (%) vs. Control
0 (Vehicle Control)1.250.08100
0.11.350.09108
11.520.11122
101.680.13134
1001.450.10116

Note: This data is illustrative and intended to represent a potential outcome of a cell viability assay as described in the experimental protocols section.[3]

Experimental Protocols

To assess the in vitro effects of this compound chloride on human follicle dermal papilla cells (HFDPCs), a series of established molecular and cellular biology techniques can be employed.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the direct effect of this compound chloride on the proliferation and viability of HFDPCs.[8]

Methodology:

  • Cell Culture: HFDPCs are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound chloride or a vehicle control.

  • Incubation: Cells are incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Start: Culture HFDPCs seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (Overnight) seed->adhere treat Treat cells with This compound Chloride (Varying concentrations) adhere->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate until formazan crystals form add_mtt->formazan solubilize Solubilize formazan with DMSO formazan->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data: Calculate % viability read->analyze end End analyze->end

Experimental workflow for a cell viability (MTT) assay.
Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in mRNA expression of target genes (e.g., AXIN2, IGF-1, ALP) in HFDPCs following treatment with this compound chloride.

Methodology:

  • Cell Treatment: Culture and treat HFDPCs with this compound chloride as described above.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using a method such as the ΔΔCt method.

Conclusion

This compound chloride exerts its therapeutic effects on hair loss by targeting muscarinic acetylcholine receptors on dermal papilla cells. This primary interaction initiates a complex network of downstream signaling, prominently featuring the Wnt/β-catenin, PI3K/AKT, and ERK pathways, which collectively promote cell proliferation and the anagen phase of the hair cycle. Additionally, its influence on the nitric oxide and prostaglandin pathways contributes to increased scalp microcirculation, further supporting hair follicle health. While direct quantitative data on this compound chloride's effect on gene expression is limited, the established mechanisms of cholinergic agonists in dermal papilla cells provide a strong framework for understanding its molecular actions. The experimental protocols outlined in this guide offer a basis for further investigation to fully elucidate and quantify the effects of this compound, paving the way for more targeted and effective therapeutic strategies for alopecia.

References

The Chemical Synthesis of Carpronium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a quaternary ammonium (B1175870) compound, is a valuable active pharmaceutical ingredient primarily recognized for its use in promoting hair growth. Its synthesis is a well-established multi-step process that is both efficient and scalable. This technical guide provides a comprehensive overview of the core chemical synthesis of this compound chloride, detailing the reaction pathway, experimental protocols, and quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with its mechanism of action, providing a deeper context for its application in drug development.

Chemical Synthesis Pathway

The most common and efficient synthesis of this compound chloride commences with γ-butyrolactone and proceeds through a three-step reaction sequence: ring-opening chlorination, esterification, and quaternization. This pathway is favored for its high overall yield and the ready availability of the starting materials.[1][2]

Step 1: Ring-Opening Chlorination of γ-Butyrolactone

The synthesis is initiated by the ring-opening of γ-butyrolactone to form the intermediate 4-chlorobutyryl chloride. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Step 2: Esterification of 4-Chlorobutyryl Chloride

The resulting 4-chlorobutyryl chloride is then esterified with methanol (B129727) (CH₃OH) to produce methyl 4-chlorobutanoate. This step converts the reactive acid chloride to a more stable ester functional group.

Step 3: Quaternization of Methyl 4-chlorobutanoate

The final step involves the quaternization of the terminal chloro group of methyl 4-chlorobutanoate with trimethylamine (B31210) (N(CH₃)₃). This nucleophilic substitution reaction forms the quaternary ammonium salt, this compound chloride.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound chloride.

Step 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone

Materials:

  • γ-butyrolactone

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone (1.0 equivalent).

  • Slowly add thionyl chloride (2.0 equivalents) dropwise to the γ-butyrolactone at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-chlorobutyryl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of methyl 4-chlorobutanoate from 4-chlorobutyryl chloride

Materials:

  • Crude 4-chlorobutyryl chloride

  • Anhydrous methanol (CH₃OH)

Procedure:

  • To a reaction flask, add anhydrous methanol (1.5 equivalents).

  • Cool the methanol in an ice bath and slowly add the crude 4-chlorobutyryl chloride (1.0 equivalent) with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction mixture is then typically worked up by washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloric acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 4-chlorobutanoate.

Step 3: Synthesis of this compound chloride from methyl 4-chlorobutanoate

Materials:

  • Crude methyl 4-chlorobutanoate

  • Trimethylamine (N(CH₃)₃)

  • Acetone (B3395972) or acetonitrile

Procedure:

  • Dissolve the crude methyl 4-chlorobutanoate (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • To this solution, add a solution of trimethylamine (1.2 equivalents) in the same solvent.

  • Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The product, this compound chloride, will precipitate out of the solution as a white solid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain crude this compound chloride.

Purification: Recrystallization of this compound chloride

Procedure:

  • Dissolve the crude this compound chloride in a minimal amount of a hot solvent mixture, such as 95% ethanol/water or isopropanol/water.[1]

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • To maximize the yield, the flask can be placed in an ice bath or refrigerated at 4°C for several hours.[1]

  • Collect the white, crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Dry the purified this compound chloride crystals under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound chloride and its intermediates.

Table 1: Reaction Yields

Reaction StepProductReported Yield
Overall SynthesisThis compound chloride88.4%[2]

Table 2: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
γ-ButyrolactoneC₄H₆O₂86.09-45
4-Chlorobutyryl chlorideC₄H₆Cl₂O141.00-47
Methyl 4-chlorobutanoateC₅H₉ClO₂136.58N/A (Liquid)
This compound chlorideC₈H₁₈ClNO₂195.69126[3]

Table 3: Spectroscopic Data for Intermediates

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrum (m/z)
4-Chlorobutyryl chloride 2.22 (quintet, 2H), 3.16 (t, 2H), 3.68 (t, 2H)27.9, 44.3, 47.9, 173.0140 (M+), 105, 75, 63
Methyl 4-chlorobutanoate 2.10 (quintet, 2H), 2.51 (t, 2H), 3.62 (t, 2H), 3.68 (s, 3H)27.6, 32.2, 44.4, 51.7, 172.9136 (M+), 105, 77, 59

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Ring-Opening Chlorination cluster_1 Step 2: Esterification cluster_2 Step 3: Quaternization gamma-Butyrolactone gamma-Butyrolactone 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride gamma-Butyrolactone->4-Chlorobutyryl_chloride + Thionyl chloride Methyl_4-chlorobutanoate Methyl_4-chlorobutanoate 4-Chlorobutyryl_chloride->Methyl_4-chlorobutanoate + Methanol Carpronium_chloride Carpronium_chloride Methyl_4-chlorobutanoate->Carpronium_chloride + Trimethylamine

Caption: A flowchart illustrating the three-step synthesis of this compound Chloride.

Signaling Pathways

This compound chloride's biological activity, particularly in hair growth stimulation, is linked to its role as a cholinergic agonist, activating several key signaling pathways.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carpronium_Chloride Carpronium_Chloride mAChR Muscarinic Receptor Carpronium_Chloride->mAChR activates Frizzled_LRP56 Frizzled/LRP5/6 mAChR->Frizzled_LRP56 activates Dsh Dishevelled (Dsh) Frizzled_LRP56->Dsh recruits & activates GSK3b_Axin_APC GSK-3β/Axin/APC (Destruction Complex) Dsh->GSK3b_Axin_APC inhibits beta_Catenin β-catenin GSK3b_Axin_APC->beta_Catenin phosphorylates for degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc accumulates & translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF binds & activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes promotes Hair_Growth Hair_Growth Target_Genes->Hair_Growth leads to

Caption: The Wnt/β-catenin signaling pathway activated by this compound chloride.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carpronium_Chloride Carpronium_Chloride RTK Receptor Tyrosine Kinase (RTK) Carpronium_Chloride->RTK activates PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PIP3->Akt recruits PDK1->Akt phosphorylates & activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream_Targets phosphorylates Cell_Survival_Growth Cell_Survival_Growth Downstream_Targets->Cell_Survival_Growth promotes ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor e.g., this compound Chloride mediated RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK activates Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP activates Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates & activates ERK ERK MEK->ERK phosphorylates & activates ERK_nuc ERK ERK->ERK_nuc translocates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to

References

Pharmacological Profile of Carpronium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carpronium chloride is a synthetic quaternary ammonium (B1175870) compound recognized for its therapeutic applications in dermatology, particularly for the treatment of alopecia areata and androgenetic alopecia.[1][2] Its pharmacological activity is primarily attributed to its function as a cholinergic agonist, mimicking the effects of acetylcholine (B1216132).[3][4] This activity leads to localized vasodilation, which enhances microcirculation in the scalp, and is believed to directly stimulate hair follicle cells.[5][6] Preclinical evidence suggests that this compound chloride's mechanism involves the stimulation of muscarinic acetylcholine receptors, which in turn activates downstream signaling pathways such as the nitric oxide (NO), prostaglandin, Wnt/β-catenin, PI3K/AKT, and ERK/MEK pathways.[7][8] Despite its clinical use, a comprehensive quantitative preclinical profile, including specific receptor binding affinities and detailed pharmacokinetic data, is not extensively available in publicly accessible literature.[3][4] This guide synthesizes the current understanding of this compound chloride's pharmacological profile, presents available data, and provides detailed experimental protocols for its investigation.

Introduction

This compound chloride, a parasympathomimetic agent, is a topical therapeutic primarily indicated for various forms of alopecia.[9] As a quaternary ammonium compound structurally related to the neurotransmitter acetylcholine, it functions as a cholinergic agonist.[2][4] Its main therapeutic effects are attributed to its potent vasodilatory properties, which improve blood flow to hair follicles, and its direct stimulatory action on follicular cells.[2][10] This dual mechanism of action—enhancing the microenvironment and directly activating pro-growth cellular pathways—positions this compound chloride as a notable agent in the management of hair loss.[5] This document provides an in-depth overview of its mechanism of action, associated signaling pathways, pharmacological data, and key experimental methodologies for its study.

Mechanism of Action

The therapeutic efficacy of this compound chloride is rooted in a multi-faceted mechanism that involves both vascular and cellular pathways to promote hair growth.[5]

Cholinergic Agonism

This compound chloride functions as a parasympathomimetic agent, mimicking the action of acetylcholine.[9] It is a cholinergic agonist that stimulates muscarinic acetylcholine receptors (mAChRs).[3][7] This stimulation is the primary trigger for its downstream physiological effects.[3] While its primary activity is at muscarinic receptors, its quaternary ammonium structure suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), though specific data on this interaction is lacking.[4]

Vasodilation and Enhanced Microcirculation

As a potent cholinergic agonist, this compound chloride induces the relaxation of vascular smooth muscle in the arterioles of the scalp. This localized vasodilation increases blood flow, thereby enhancing the delivery of oxygen and essential nutrients to the hair follicles, which is crucial for a healthy hair growth environment.[5] Preclinical studies using intravital videomicroscopy in rat mesentery have demonstrated that topical application of this compound chloride induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[5][6]

Direct Follicular Stimulation

Beyond its vascular effects, this compound chloride is thought to directly stimulate hair follicle dermal papilla cells (HFDPCs), which are the primary regulators of the hair growth cycle.[7][10] This direct stimulation is mediated by the activation of muscarinic receptors on these cells, which can trigger intracellular signaling cascades known to be crucial for maintaining the anagen (growth) phase of hair follicles.[7][11]

Signaling Pathways

The pharmacological effects of this compound chloride are mediated through the activation of several key intracellular signaling pathways.

Muscarinic Receptor-Mediated Vasodilation

The vasodilatory action of this compound chloride is believed to be mediated through the stimulation of mAChRs on endothelial cells. This activation is proposed to trigger the nitric oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway. The activation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, which then diffuses to adjacent vascular smooth muscle cells, activating guanylate cyclase and increasing cGMP levels, ultimately causing relaxation and vasodilation.[3][8]

Vasodilation_Pathway This compound This compound Chloride mAChR Muscarinic Receptor (Endothelial Cell) This compound->mAChR eNOS eNOS Activation mAChR->eNOS NO Nitric Oxide (NO) Production eNOS->NO Diffusion Diffusion to Vascular Smooth Muscle Cell NO->Diffusion GC Guanylate Cyclase Activation Diffusion->GC cGMP Increased cGMP GC->cGMP Relaxation Relaxation (Vasodilation) cGMP->Relaxation

Mechanism of this compound Chloride-induced vasodilation.
Pro-proliferative Signaling in Dermal Papilla Cells

In human follicle dermal papilla cells, this compound chloride is proposed to activate several key signaling pathways critical for hair growth and the maintenance of the anagen phase.[7] These include:

  • Wnt/β-catenin Pathway: Essential for hair follicle development and cycling.[12][13] Muscarinic agonist activity is hypothesized to inhibit Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression.[8][12]

  • PI3K/AKT Pathway: A central regulator of cell proliferation and survival.[8]

  • ERK/MEK Pathway: A key cascade involved in cell growth and differentiation.[8]

DPC_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Chloride mAChR Muscarinic Receptor (M4) This compound->mAChR PI3K PI3K mAChR->PI3K ERK ERK mAChR->ERK BetaCatenin_Stab Stabilized β-catenin mAChR->BetaCatenin_Stab AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B inhibition ERK->GSK3B inhibition BetaCatenin_Deg β-catenin Degradation GSK3B->BetaCatenin_Deg TCF_LEF TCF/LEF BetaCatenin_Stab->TCF_LEF Target_Gene Target Gene Expression (Hair Growth) TCF_LEF->Target_Gene

Proposed signaling cascades in dermal papilla cells.

Pharmacological Data (Quantitative Summary)

A significant gap exists in the publicly available literature regarding a comprehensive quantitative pharmacological profile for this compound chloride.[3][14] The following tables are provided as templates for summarizing key efficacy endpoints, with illustrative data based on typical outcomes for hair growth-promoting agents.

Receptor Binding Affinity (Hypothetical Data)

A critical aspect of characterizing a cholinergic agonist is determining its binding affinity (Ki) at various receptor subtypes.[4] Due to the lack of specific published data for this compound chloride, this table serves as a template for presenting experimentally determined values.[15]

CompoundReceptor SubtypeKᵢ (nM)Assay TypeRadioligand
This compound Chloride M₃ Muscarinic[Value]Competitive Binding[³H]-4-DAMP
This compound Chloride M₄ Muscarinic[Value]Competitive Binding[³H]-pirenzepine
This compound Chloride α4β2 Nicotinic[Value]Competitive Binding[³H]-Epibatidine
This compound Chloride α7 Nicotinic[Value]Competitive Binding[³H]-α-Bungarotoxin
In Vitro Cellular Proliferation

This table provides a framework for presenting data on the effect of this compound chloride on the viability and proliferation of Human Follicle Dermal Papilla Cells (HFDPCs).[7]

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard DeviationP-value
Vehicle Control0100± 5.2-
This compound Chloride 0.1[Value][Value][Value]
This compound Chloride 1[Value][Value][Value]
This compound Chloride 10[Value][Value][Value]
This compound Chloride 100[Value][Value][Value]
Minoxidil (Positive Control)10[Value][Value][Value]
In Vivo Efficacy in C57BL/6 Mouse Model

This table is a template for presenting key efficacy endpoints from preclinical animal studies assessing hair growth.[5]

Treatment Group (n=10)Mean Hair Growth Score (Day 21)Anagen/Telogen RatioHair Follicle Depth (µm)
Vehicle Control[Value][Value][Value]
This compound Chloride (1%) [Value][Value][Value]
This compound Chloride (5%) [Value][Value][Value]
Minoxidil (5%)[Value][Value][Value]

Pharmacokinetics

Safety and Tolerability

The topical application of this compound chloride is generally associated with local adverse reactions. The most commonly reported include transient redness, itching, irritating pain, local sweating, and a feeling of heat at the application site.[16] Systemic side effects, though less common, can occur, particularly if the medicine is applied after a bath, and may include general sweating, chills, shivering, nausea, and vomiting.[16]

Key Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological profile of this compound chloride.

In Vivo Hair Growth Promotion Assay in C57BL/6 Mice

This protocol assesses the hair growth-promoting effects of topical this compound chloride in a well-established mouse model.[5]

  • Animal Model and Preparation: Use 7-week-old male C57BL/6 mice.[5] After a week of acclimatization, anesthetize the mice and clip their dorsal hair. Apply a warm wax-rosin mixture to the clipped area and peel it off to synchronize the hair follicles in the telogen (resting) phase.[5]

  • Grouping and Application: Randomly divide mice into groups (e.g., Vehicle, 5% Minoxidil, this compound Chloride at various concentrations). Topically apply 100 µL of the respective solution to the depilated dorsal area once daily for 21 days.[5]

  • Efficacy Assessment:

    • Visual Scoring: Document hair growth daily via photography and score regrowth on a scale from 0 (no growth) to 5 (complete regrowth).[5]

    • Image Analysis: Use grayscale analysis of photographs to quantify the area of hair coverage.[5]

    • Histological Analysis: On day 21, collect skin biopsies. Prepare paraffin-embedded sections, stain with Hematoxylin and Eosin (H&E), and determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio.[5]

InVivo_Workflow Start 7-week-old C57BL/6 Mice Acclimatize Acclimatization (1 week) Start->Acclimatize Depilate Anesthesia, Clipping, and Waxing Acclimatize->Depilate Group Randomize into Treatment Groups Depilate->Group Treat Daily Topical Application (21 days) Group->Treat Assess Efficacy Assessment Treat->Assess Photo Daily Photography & Visual Scoring Assess->Photo Image Grayscale Image Analysis Assess->Image Histo Histology (Day 21) (H&E Staining) Assess->Histo End Data Analysis Photo->End Image->End Histo->End

Workflow for in vivo evaluation of hair growth.
In Vitro Dermal Papilla Cell Proliferation (MTT Assay)

This protocol utilizes primary human dermal papilla cells (hDPCs) to assess the direct stimulatory effects of this compound chloride.[5][17]

  • Cell Culture: Culture primary hDPCs in a specialized fibroblast growth medium. Plate the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with various concentrations of this compound chloride (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 48-72 hours.[5]

  • Proliferation Assay: After the treatment period, add MTT reagent to each well and incubate. Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and proliferation.[5]

MTT_Workflow Start Culture & Seed hDPCs in 96-well plates Treat Treat with this compound Chloride (48-72 hours) Start->Treat MTT Add MTT Reagent (Incubate 4 hours) Treat->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate Cell Viability Read->End

Workflow for in vitro HFDPC viability assay.
In Vitro Aortic Ring Vasodilation Assay

This protocol assesses the vasodilatory properties of a compound using isolated arterial rings.[3]

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat). Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.[3]

  • Mounting: Mount aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, aerated with 95% O₂ and 5% CO₂.[3]

  • Contraction and Relaxation: Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add this compound chloride to the organ bath in a cumulative manner at increasing concentrations.[3]

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction. Calculate an EC₅₀ value (the concentration producing 50% of the maximal response) from the resulting concentration-response curve.[3]

AorticRing_Workflow Start Isolate & Prepare Aortic Rings Mount Mount Rings in Organ Bath Start->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Pre-contract with Vasoconstrictor Equilibrate->Contract AddDrug Add this compound Chloride (Cumulative Concentrations) Contract->AddDrug Record Record Isometric Tension AddDrug->Record End Calculate % Relaxation & EC₅₀ Value Record->End

Workflow for in vitro aortic ring vasodilation assay.
Acetylcholine Receptor Binding Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) of this compound chloride for a specific acetylcholine receptor subtype using a competitive radioligand binding assay.[15]

  • Preparation: Prepare membranes from cells stably expressing the AChR subtype of interest. Prepare serial dilutions of this compound chloride.[15]

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]-Epibatidine), and the membrane preparation.[15]

    • Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., Nicotine), radioligand, and membrane preparation.[15]

    • Competition Binding: Add this compound chloride at various concentrations, radioligand, and membrane preparation.[15]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: Calculate specific binding and plot the percentage of specific binding against the logarithm of the this compound chloride concentration to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[7]

BindingAssay_Workflow Start Prepare Receptor Membranes & Compound Dilutions Plate Set up 96-well Plate: Total, Non-specific, & Competition Binding Wells Start->Plate Incubate Incubate to Reach Equilibrium (60-120 min) Plate->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count End Calculate IC₅₀ & Kᵢ Values Count->End

Workflow for competitive radioligand binding assay.

Conclusion

This compound chloride is a cholinergic agonist with established vasodilatory properties and a proposed direct stimulatory effect on hair follicle cells.[3][17] Its mechanism of action, involving the stimulation of muscarinic receptors and subsequent activation of pro-growth and vasodilatory pathways, provides a strong rationale for its clinical use in alopecia.[3][8] However, there is a clear and significant gap in the publicly available preclinical data regarding its quantitative pharmacological profile, including receptor binding affinities, functional potencies, and comprehensive pharmacokinetic parameters.[4][14] The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate these missing details, which are crucial for a complete understanding of its therapeutic potential and for the development of optimized formulations or novel applications.

References

Early-Stage Research on the Anti-Inflammatory Properties of Carpronium Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a quaternary ammonium (B1175870) compound, is primarily recognized for its therapeutic applications in promoting hair growth, largely attributed to its vasodilatory effects. However, emerging evidence suggests that its mechanism of action may also encompass anti-inflammatory properties, which could contribute to its efficacy in treating alopecia, a condition often associated with inflammatory infiltrates. This technical guide synthesizes the currently available information on the early-stage investigation of this compound chloride's anti-inflammatory potential. While direct quantitative data from peer-reviewed studies on its specific anti-inflammatory activity is limited in the public domain, this paper outlines the proposed mechanisms of action, details hypothetical experimental protocols for its evaluation, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore this secondary therapeutic aspect of this compound chloride.

Introduction

This compound chloride is a parasympathomimetic agent that mimics the action of acetylcholine (B1216132), a key neurotransmitter.[1] Its primary clinical use is in the topical treatment of various forms of alopecia.[2] The principal mechanism behind its hair growth-promoting effect is believed to be its vasodilatory action, which enhances microcirculation in the scalp, thereby improving the supply of oxygen and nutrients to hair follicles.[2][3]

Inflammation is increasingly recognized as a contributing factor in the pathogenesis of certain types of hair loss.[1] By mitigating inflammatory processes in the scalp, this compound chloride could create a more favorable environment for hair follicle function and growth.[1] This has led to an interest in understanding the compound's potential anti-inflammatory properties. Early research suggests that these effects may be linked to its cholinergic agonist activity and its influence on key inflammatory signaling pathways, such as those involving nitric oxide (NO) and prostaglandins (B1171923).[1][2]

Proposed Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of this compound chloride are thought to be secondary to its primary function as a cholinergic agonist, specifically through the activation of muscarinic acetylcholine receptors (mAChRs) on endothelial cells.[1] This activation is hypothesized to trigger downstream signaling cascades that modulate inflammatory responses.

Nitric Oxide (NO) Pathway

As a cholinergic agonist, this compound chloride is proposed to bind to M3 muscarinic receptors on endothelial cells. This interaction is believed to activate endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO is a potent vasodilator but also plays a complex role in inflammation. In some contexts, NO can have anti-inflammatory effects by inhibiting leukocyte adhesion and platelet aggregation.

Prostaglandin (B15479496) Pathway

Activation of M3 muscarinic receptors can also stimulate the cyclooxygenase (COX) pathway, leading to the production of prostaglandins, such as prostaglandin E2 (PGE2).[1] Prostaglandins are key mediators of inflammation, and modulation of their synthesis is a common target for anti-inflammatory drugs. While PGE2 is generally considered pro-inflammatory, the overall effect of this compound chloride on this pathway in the context of scalp inflammation is not yet fully elucidated. It is possible that it modulates the balance of different prostaglandins to exert a net anti-inflammatory effect.

Quantitative Data Summary

A comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data on the anti-inflammatory properties of this compound chloride, such as IC50 values for cytokine inhibition or dose-response relationships in established inflammation models. The following table is presented as a template for researchers to populate as data becomes available.

Table 1: Template for Quantitative Anti-Inflammatory Data of this compound Chloride

Assay TypeInflammatory MediatorCell/Animal ModelIC50 / EC50 (µM)% Inhibition at a Given ConcentrationReference
In Vitro
TNF-α ReleaseLPS-stimulated RAW 264.7
IL-6 ReleaseLPS-stimulated RAW 264.7
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7
Prostaglandin E2 (PGE2) SynthesisArachidonic Acid-stimulated cells
In Vivo
Carrageenan-Induced Paw EdemaPaw Edema VolumeRat/Mouse

Detailed Experimental Protocols

The following protocols are based on established methodologies for evaluating anti-inflammatory compounds and are presented as a guide for future research into this compound chloride.

In Vitro Anti-Inflammatory Assays
  • Objective: To determine the effect of this compound chloride on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound chloride (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

    • NO Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value from the dose-response curve.

  • Objective: To measure the effect of this compound chloride on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

  • Methodology:

    • Follow steps 1-4 from the NO inhibition assay protocol.

    • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.

    • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound chloride and determine the respective IC50 values.

In Vivo Anti-Inflammatory Assay
  • Objective: To evaluate the in vivo anti-inflammatory effect of topically or systemically administered this compound chloride.

  • Methodology:

    • Animals: Use male Wistar rats (180-200 g).

    • Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and this compound chloride treatment groups at different doses.

    • Administration: Administer this compound chloride (e.g., topically to the paw or via intraperitoneal injection) 1 hour before inducing inflammation.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways for this compound chloride's anti-inflammatory action and a general workflow for its experimental evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CC This compound Chloride M3R M3 Muscarinic Receptor CC->M3R Binds to eNOS eNOS M3R->eNOS Activates COX COX Pathway M3R->COX Activates L_Arg L-Arginine eNOS->L_Arg Acts on NO Nitric Oxide L_Arg->NO AntiInflammatory Anti-inflammatory Effects NO->AntiInflammatory PGs Prostaglandins COX->PGs PGs->AntiInflammatory Modulates

Caption: Proposed anti-inflammatory signaling pathways of this compound chloride.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start_vitro RAW 264.7 Macrophages treat Treat with this compound Chloride (Dose-Response) start_vitro->treat stimulate Stimulate with LPS treat->stimulate measure_no Measure Nitric Oxide (Griess Assay) stimulate->measure_no measure_cytokines Measure Cytokines (TNF-α, IL-6) (ELISA) stimulate->measure_cytokines analyze_vitro Calculate IC50 Values measure_no->analyze_vitro measure_cytokines->analyze_vitro start_vivo Rodent Model (Rats/Mice) treat_vivo Administer this compound Chloride start_vivo->treat_vivo induce_edema Induce Paw Edema (Carrageenan) treat_vivo->induce_edema measure_edema Measure Paw Volume (Plethysmometer) induce_edema->measure_edema analyze_vivo Calculate % Inhibition measure_edema->analyze_vivo

Caption: General experimental workflow for screening anti-inflammatory activity.

Conclusion and Future Directions

While this compound chloride is an established agent for the treatment of alopecia, its potential anti-inflammatory properties remain an under-explored area of its pharmacology. The proposed mechanisms involving the nitric oxide and prostaglandin pathways provide a strong rationale for further investigation. The lack of publicly available quantitative data highlights a significant research gap. Future studies should focus on conducting rigorous in vitro and in vivo experiments, such as those outlined in this guide, to quantify the anti-inflammatory effects of this compound chloride. Elucidating these properties and the underlying signaling pathways could not only provide a more complete understanding of its efficacy in treating hair loss but also potentially open avenues for its application in other inflammatory skin conditions. Researchers are encouraged to use the provided frameworks to design and report their findings, contributing to a more comprehensive understanding of this compound's therapeutic potential.

References

Carpronium Chloride: A Technical Guide to its History, Discovery, and Therapeutic Application in Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride is a topical therapeutic agent primarily utilized in the management of alopecia. This technical guide provides a comprehensive overview of the historical development, discovery, and therapeutic application of this compound chloride. It delves into the compound's multifaceted mechanism of action, which includes local vasodilation to enhance scalp microcirculation and direct stimulation of hair follicle cells. This document summarizes the available quantitative data from preclinical and clinical studies, details key experimental protocols for its evaluation, and visually elucidates the intricate signaling pathways involved in its pharmacological activity.

History and Discovery

This compound chloride was developed in Japan, with a key patent for its synthesis filed in 1967 by Sankyo Co., Ltd., marking its discovery and initial development.[1] It has since been a component of hair growth formulations, particularly in Japan, for treating various forms of alopecia, including androgenetic alopecia and alopecia areata.[2] The compound is also known by various trade names such as "Carpron," "Pantogar," "Actinamin," "Furozin," "Arovics," and "Calpranin." Over the years, its use has been documented in Japanese clinical practice, often in combination with other agents.[1]

Mechanism of Action

This compound chloride's therapeutic effect is primarily attributed to its dual mechanism of action: enhancement of local blood circulation and direct stimulation of hair follicles.

Vasodilation and Enhanced Microcirculation

As a potent cholinergic agonist, this compound chloride mimics the action of acetylcholine (B1216132).[2] It is proposed to bind to and activate M3 muscarinic acetylcholine receptors on the endothelial cells of the dermal microvasculature. This activation initiates a cascade of intracellular signaling events, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The increased blood flow enhances the delivery of oxygen and essential nutrients to the hair follicles, fostering a healthier environment for hair growth.[2] Preclinical in vivo studies have demonstrated that topical application of this compound chloride induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[3]

Direct Follicular Stimulation

Emerging research suggests that this compound chloride may also directly stimulate hair follicle cells. It is hypothesized to activate muscarinic receptors (potentially the M4 subtype) on dermal papilla cells. This can trigger downstream signaling cascades, such as the Wnt/β-catenin pathway, which are crucial for maintaining the anagen (growth) phase of the hair cycle.

Signaling Pathways

The vasodilatory and potential direct follicular stimulatory effects of this compound chloride are mediated by specific signaling pathways.

Vasodilation Signaling Pathway

The binding of this compound chloride to M3 muscarinic receptors on endothelial cells is believed to trigger the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways, leading to vasodilation.

Vasodilation_Pathway This compound This compound Chloride M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor eNOS eNOS Activation M3_Receptor->eNOS COX COX Activation M3_Receptor->COX NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Prostaglandins Prostaglandin Production COX->Prostaglandins Prostaglandins->Relaxation

Proposed Vasodilatory Signaling Pathway of this compound Chloride.
Direct Hair Follicle Stimulation Pathway

The proposed direct stimulation of hair follicles by this compound chloride involves the activation of the Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling.

Follicle_Stimulation_Pathway This compound This compound Chloride M4_Receptor M4 Muscarinic Receptor (on DPCs) This compound->M4_Receptor PI3K_AKT PI3K/AKT Pathway M4_Receptor->PI3K_AKT ERK ERK Pathway M4_Receptor->ERK GSK3b GSK-3β Inhibition PI3K_AKT->GSK3b ERK->GSK3b beta_catenin β-catenin Stabilization GSK3b->beta_catenin translocation Nuclear Translocation beta_catenin->translocation gene_expression Target Gene Expression translocation->gene_expression hair_growth Hair Growth Promotion gene_expression->hair_growth

Proposed Direct Hair Follicle Stimulation Pathway.

Quantitative Data

While this compound chloride has a history of clinical use, particularly in Japan, large-scale, randomized, placebo-controlled clinical trial data with detailed quantitative outcomes are not extensively available in publicly accessible literature.[4] The following tables summarize the available data from preclinical and smaller clinical studies.

Table 1: Preclinical In Vivo Vasodilation Effects

ParameterMethodModelObservationReference
Arteriolar DiameterIntravital VideomicroscopyRat MesenteryIncrease[3]
Blood FlowIntravital VideomicroscopyRat MesenteryIncrease[3]
Systemic Blood PressureN/ARat MesenteryNo change[3]

Table 2: Clinical Efficacy in Androgenetic Alopecia (Limited Data)

Study TypeNumber of PatientsConcentrationDurationOutcomeReference
Case Series4 Males10%2-6 monthsPromoted hair growth or suppressed progression in 2 of 4 patients[5]
Case Series5 Males5%2-6 monthsPromoted hair growth or suppressed progression in 3 of 5 patients[5]
Case Series75 Males, 11 Females2% (in combination)24 weeksImprovement rate: 26.7% (males), 54.5% (females)[1]

Table 3: Usage in Clinical Practice (Alopecia Areata)

StudyPopulationTreatment PrevalenceNoteReference
Real-world survey260 patients in Japan31.3% of patientsThis compound chloride was a popular treatment option.[6]
Database study61,899 patients in Japan37% of patientsOne of the most frequently prescribed treatments after topical corticosteroids.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy and mechanism of action of this compound chloride.

In Vitro Vasodilation Assay (Wire Myography)

This protocol assesses the direct vasodilatory effect of this compound chloride on isolated arterial segments.

Wire_Myography_Workflow start Start isolate Isolate Arterial Segments (e.g., rat mesenteric artery) start->isolate mount Mount on Wire Myograph isolate->mount equilibrate Equilibrate in PSS at 37°C mount->equilibrate viability Viability Check (e.g., with phenylephrine) equilibrate->viability preconstrict Pre-constrict with Submaximal Agonist viability->preconstrict add_this compound Cumulative Addition of This compound Chloride preconstrict->add_this compound record Record Tension Changes add_this compound->record analyze Analyze Concentration- Response Curve record->analyze end End analyze->end

Experimental Workflow for In Vitro Vasodilation Assay.
In Vivo Hair Growth Promotion Assay (Mouse Model)

This protocol is designed to assess the hair growth-promoting effects of topical this compound chloride in a well-established mouse model.[8]

Hair_Growth_Assay_Workflow start Start depilate Depilate Dorsal Skin of Mice (to synchronize hair follicles in telogen) start->depilate grouping Randomize into Treatment Groups (Vehicle, this compound Chloride, Positive Control) depilate->grouping application Daily Topical Application (for a defined period, e.g., 21 days) grouping->application assessment Efficacy Assessment application->assessment visual Visual Scoring & Photography assessment->visual histology Histological Analysis of Skin Biopsies (Anagen/Telogen Ratio) assessment->histology gene_expression Gene Expression Analysis (qPCR) (e.g., VEGF, FGF-7, β-catenin) assessment->gene_expression end End gene_expression->end

Experimental Workflow for In Vivo Hair Growth Promotion Assay.
In Vitro Proliferation and Gene Expression Analysis in Human Dermal Papilla Cells (hDPCs)

This protocol utilizes primary human dermal papilla cells (hDPCs) to assess the direct stimulatory effects of this compound chloride.[8]

hDPC_Assay_Workflow start Start culture Culture Primary hDPCs start->culture plate Plate Cells in 96-well Plates culture->plate treat Treat with this compound Chloride (various concentrations) and Vehicle Control plate->treat proliferation Proliferation Assay (MTT) treat->proliferation gene_expression Gene Expression Analysis (qPCR) (e.g., VEGF, FGF-7, β-catenin) treat->gene_expression end End gene_expression->end

Workflow for In Vitro hDPC Proliferation and Gene Expression Analysis.

Conclusion

This compound chloride is a well-established topical agent for the treatment of alopecia with a long history of use, particularly in Japan. Its primary mechanism of action as a vasodilator is well-supported by preclinical evidence. The potential for direct stimulation of hair follicles through cholinergic signaling pathways presents an exciting area for further research. While robust, large-scale quantitative clinical data is limited, the existing evidence from smaller studies and extensive clinical use suggests a favorable safety and efficacy profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations to further elucidate the therapeutic potential of this compound chloride in hair loss disorders.

References

Methodological & Application

Application Note: Quantification of Carpronium Chloride in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of carpronium chloride in human plasma. This compound chloride, a quaternary ammonium (B1175870) compound used as a hair growth stimulant, is extracted from plasma using a straightforward protein precipitation technique.[1][2] The method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound chloride is a muscarinic agonist and vasodilator employed in the treatment of alopecia.[1][2] To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for an HPLC-UV method, which offers a cost-effective and accessible alternative to mass spectrometry-based assays. The method is designed for researchers, scientists, and drug development professionals requiring a validated assay for this compound chloride in a biological matrix.

Experimental

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detection215 nm
Internal Standard (IS)Propylparaben

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound chloride and propylparaben (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound chloride primary stock solution with 50% methanol to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500, and 1000 µg/mL).

  • Spiked Calibration Standards and QC Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate working standard solution to yield final concentrations for the calibration curve and quality control samples (Low, Mid, and High).

Plasma Sample Preparation Protocol
  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 50 µg/mL propylparaben in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system.

The following diagram illustrates the experimental workflow:

G cluster_0 Sample Collection & Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing & Quantification Plasma Plasma Sample (100 µL) IS Add Internal Standard (10 µL) Plasma->IS Precipitation Protein Precipitation (300 µL Acetonitrile) IS->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 20 µL Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound Chloride quantification in plasma.

Method Validation

The developed method was validated according to the principles of the FDA's Bioanalytical Method Validation guidance.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight non-zero concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound chloride to the internal standard against the nominal concentration.

Table 2: Linearity of this compound Chloride Assay

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
50 - 5000y = 0.0015x + 0.0023> 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at three concentration levels (Low, Mid, and High).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LQC1504.2-2.55.8-1.9
MQC7503.11.84.52.3
HQC40002.50.93.91.2
Specificity and Selectivity

The specificity of the method was determined by analyzing blank plasma samples from six different sources to assess potential interference from endogenous components at the retention times of this compound chloride and the internal standard. No significant interfering peaks were observed.

Recovery

The extraction recovery of this compound chloride was determined by comparing the peak areas from extracted plasma samples with those from unextracted standard solutions of the same concentration.

Table 4: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
LQC15092.1
MQC75094.5
HQC400093.8

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of this compound chloride in human plasma. The simple protein precipitation extraction procedure and the isocratic chromatographic conditions allow for a high-throughput analysis suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been validated for linearity, accuracy, precision, specificity, and recovery, demonstrating its suitability for bioanalytical applications.

References

Application Notes and Protocols for LC-MS/MS Bioanalytical Assay of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a cholinergic agent known for its vasodilatory properties, primarily used topically to promote hair growth.[1] Accurate and reliable quantification of this compound chloride in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and clinical trials. This document provides a detailed application note and a comprehensive protocol for a robust and sensitive bioanalytical method for the determination of this compound chloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Cholinergic Agonist and Vasodilator

This compound chloride primarily acts as a cholinergic agonist, mimicking the action of acetylcholine. This stimulation of muscarinic receptors is believed to activate downstream signaling pathways, including the nitric oxide (NO) and prostaglandin (B15479496) pathways, which are key mediators of vasodilation.[1] The resulting increase in localized blood flow is hypothesized to improve the delivery of oxygen and nutrients to hair follicles, creating a more favorable environment for hair growth.[1]

This compound Chloride Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Carpronium_chloride This compound Chloride Muscarinic_receptor Muscarinic Receptor Carpronium_chloride->Muscarinic_receptor Binds to Signaling_cascade Downstream Signaling (e.g., NO/Prostaglandin pathways) Muscarinic_receptor->Signaling_cascade Activates Vasodilation Vasodilation Signaling_cascade->Vasodilation Increased_blood_flow Increased Blood Flow to Hair Follicles Vasodilation->Increased_blood_flow Hair_growth Promotion of Hair Growth Increased_blood_flow->Hair_growth

Caption: Proposed signaling pathway of this compound chloride in promoting hair growth.

Experimental Protocols

This section details the complete workflow for the quantification of this compound chloride in human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is employed to remove plasma proteins and other endogenous interferences, and to concentrate the analyte.

  • SPE Cartridge: Mixed-mode cation exchange cartridges.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridges with 1 mL of 25 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0).

  • Sample Loading: To 200 µL of human plasma, add 50 µL of internal standard (IS) working solution (e.g., this compound-d9 chloride) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium formate buffer (pH 4.0), followed by 1 mL of methanol.

  • Elution: Elute this compound chloride and the IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (10 mM ammonium formate in water:acetonitrile, 80:20, v/v).

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Liquid Chromatography

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

Based on the known precursor ion of the this compound cation (m/z 160)[2], and common fragmentation patterns of similar quaternary ammonium compounds, the following transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 160.158.115025
This compound (Qualifier) 160.1101.115020
This compound-d9 (IS) 169.167.115025

Note: The product ions and collision energies are proposed based on typical fragmentation of the trimethylammonium head group (m/z 58) and the propyl chain. These parameters should be optimized during method development.

LC-MSMS_Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Solid Phase Extraction (SPE) Sample_Collection->Sample_Preparation Pre-treatment LC_Separation UPLC Separation (C18 Column) Sample_Preparation->LC_Separation Injection MS_Detection Tandem Mass Spec Detection (MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal Acquisition

Caption: Experimental workflow for the LC-MS/MS bioanalysis of this compound chloride.

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[3][4][5][6] The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ0.5≤ 20%± 20%≤ 20%± 20%
Low QC1.5≤ 15%± 15%≤ 15%± 15%
Mid QC50≤ 15%± 15%≤ 15%± 15%
High QC400≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
This compoundLow85 - 11585 - 115
High85 - 11585 - 115
IS-85 - 11585 - 115

Application to a Pharmacokinetic Study

This validated method can be applied to determine the plasma concentration-time profile of this compound chloride in a clinical or preclinical study.[7][8][9][10][11]

Table 4: Example Pharmacokinetic Data

Time (hours)Mean Plasma Concentration (ng/mL) ± SD
0.25450.2 ± 55.1
0.5380.5 ± 42.8
1250.1 ± 30.2
2120.7 ± 15.6
445.3 ± 8.9
810.1 ± 2.5
122.3 ± 0.8
24Below Limit of Quantification (BLQ)

Note: The data presented in Tables 1-4 are representative examples and should be generated during actual method validation and study sample analysis.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative determination of this compound chloride in human plasma. Proper validation of this method in accordance with regulatory standards will ensure the generation of high-quality data suitable for supporting drug development programs.

References

Application Note: Development of a Stability-Indicating HPLC Method for Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a cholinergic agent used topically to treat alopecia. Ensuring the stability of this compound chloride in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[1][2][3] This document provides a detailed protocol for developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound chloride in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

This compound chloride is known to be hygroscopic and its primary degradation pathway in aqueous solutions is the hydrolysis of its ester linkage, which is significantly influenced by pH.[9] The hydrolysis results in the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[9] The compound exhibits maximum stability in acidic conditions, within a pH range of 3.0 to 5.0.[9]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are necessary to establish the degradation pathways and to demonstrate the specificity of the analytical method.[1][10] A target degradation of approximately 10-30% of the active pharmaceutical ingredient is recommended to ensure that the degradation products are adequately generated and can be detected.[1]

2.1.1 Preparation of Stock Solution

Prepare a stock solution of this compound chloride in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

2.1.2 Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 70°C for 48 hours.[9] After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N NaOH.[9]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 2 hours.[9] Neutralize the solution with an appropriate volume of 0.1 N HCl.[9]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation: Expose the solid this compound chloride powder and the stock solution to dry heat at 70°C for 48 hours.[9]

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines.[9]

An unstressed control sample, diluted to the same concentration as the stressed samples, should be analyzed concurrently.[9]

HPLC Method Development

The following HPLC conditions are a recommended starting point for method development. Optimization will likely be necessary to achieve adequate separation of this compound chloride from all potential degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with a UV/PDA detector
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 215 nm
Diluent Water:Acetonitrile (50:50, v/v)
Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated through forced degradation studies and analysis of a placebo formulation. The method should show no interference from degradation products or excipients at the retention time of this compound chloride.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This should be assessed over a range of concentrations (e.g., 50% to 150% of the target assay concentration). A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: The closeness of the test results to the true value.[4] This is determined by applying the method to samples of known concentration and calculating the percent recovery. Recoveries in the range of 98.0% to 102.0% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by varying parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Data Presentation

The following tables present exemplary data that would be obtained during the development and validation of a stability-indicating HPLC method for this compound chloride.

Table 2: Exemplary Forced Degradation Study Results

Stress ConditionStress Duration% Assay of this compound Chloride% DegradationNumber of Degradation Peaks
Unstressed Control-99.80.20
0.1 N HCl48 hours at 70°C85.214.82
0.1 N NaOH2 hours at RT78.921.13
3% H₂O₂24 hours at RT92.57.51
Thermal (70°C)48 hours96.13.91
Photolytic (UV/Vis)ICH Q1B94.75.32

Table 3: Exemplary Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at the retention time of this compound chloridePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability parameters metPass

Visualizations

The following diagrams illustrate the key workflows in the development and validation of the stability-indicating HPLC method.

G cluster_0 Method Development Workflow Define_ATP Define Analytical Target Profile (ATP) Literature_Search Literature Search & Property Analysis Define_ATP->Literature_Search Initial_Screening Initial Method Screening (Column, Mobile Phase) Literature_Search->Initial_Screening Method_Optimization Method Optimization (Gradient, pH, Temp) Initial_Screening->Method_Optimization Final_Method Finalized Analytical Method Method_Optimization->Final_Method G cluster_1 Forced Degradation Workflow Prepare_Stock Prepare this compound Chloride Stock Solution Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Analyze_Samples Analyze Stressed Samples by HPLC Apply_Stress->Analyze_Samples Evaluate_Specificity Evaluate Peak Purity & Resolution Analyze_Samples->Evaluate_Specificity Identify_Pathways Identify Degradation Pathways Evaluate_Specificity->Identify_Pathways G cluster_2 Method Validation Workflow Validation_Protocol Develop Validation Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report

References

Application Notes and Protocols: In Vitro Models for Studying Carpronium Chloride's Effects on Hair Follicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for elucidating the mechanisms of action of Carpronium chloride on hair follicles. The protocols detailed below are foundational for assessing its efficacy and understanding its molecular pathways, particularly focusing on human follicle dermal papilla cells (HFDPCs) and hair follicle organ culture.

This compound chloride is a topical therapeutic agent indicated for conditions such as alopecia areata and androgenetic alopecia.[1][2] Its primary mechanism of action is as a cholinergic agonist, mimicking acetylcholine (B1216132) to induce vasodilation of the scalp's microvasculature and directly stimulate dermal papilla cells.[1] This stimulation is believed to trigger pro-growth signaling cascades within the follicular cells.[3][4]

Key Signaling Pathways

This compound chloride's therapeutic effects are mediated through a multi-faceted signaling cascade initiated by its binding to muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells.[1][4] This activation sets off several downstream pathways crucial for hair growth:

  • Wnt/β-catenin Pathway: A critical regulator of the anagen (growth) phase of the hair cycle.[1][3] Activation of mAChRs by this compound chloride is thought to trigger this pathway, leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and differentiation.[1]

  • PI3K/AKT and ERK Signaling: These pathways are also believed to be stimulated by this compound chloride and play a role in activating the Wnt/β-catenin pathway.[1]

  • Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: The vasodilatory effects of this compound chloride are likely mediated through the stimulation of nitric oxide synthesis, leading to the activation of the cGMP signaling cascade.[5]

  • Prostaglandin Pathway: This pathway is also implicated in the cellular response to this compound chloride.[2][4]

Below is a diagram illustrating the proposed signaling cascade of this compound chloride in hair follicle dermal papilla cells.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound Chloride->mAChR PLC Phospholipase C (PLC) mAChR->PLC PI3K_AKT PI3K/AKT Pathway mAChR->PI3K_AKT ERK ERK Pathway mAChR->ERK NO_cGMP NO/cGMP Pathway mAChR->NO_cGMP Prostaglandin Prostaglandin Pathway PLC->Prostaglandin Wnt_beta_catenin Wnt/β-catenin Pathway PI3K_AKT->Wnt_beta_catenin ERK->Wnt_beta_catenin Hair_Growth Anagen Phase Prolongation & Hair Growth Promotion NO_cGMP->Hair_Growth Prostaglandin->Hair_Growth beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_beta_catenin->beta_catenin Gene_Transcription Target Gene Transcription beta_catenin->Gene_Transcription Gene_Transcription->Hair_Growth

Proposed signaling pathways of this compound chloride in HFDPCs.

Data Presentation

While specific quantitative gene expression data for this compound chloride is limited in publicly available literature, studies on other muscarinic acetylcholine receptor agonists provide an indication of the expected effects.[1] The following table presents hypothetical data from a cell viability assay to illustrate the dose-dependent effect of this compound chloride on HFDPCs. This data can be generated using the protocols outlined in this document.

Table 1: Hypothetical Dose-Response of this compound Chloride on HFDPC Viability

This compound Chloride Concentration (µM)Mean Absorbance (OD at 570 nm)Standard DeviationCell Viability (%) vs. Control
0 (Vehicle Control)1.250.08100
0.11.350.09108
11.520.11122
101.680.13134
1001.450.10116

Experimental Protocols

In Vitro Model: Human Follicle Dermal Papilla Cells (HFDPCs)

HFDPCs are crucial in regulating the hair growth cycle and serve as a primary in vitro model for studying the effects of hair growth-promoting compounds.[4]

1.1. Protocol: HFDPC Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure HFDPC viability following treatment with this compound chloride.[5]

Materials:

  • Human Follicle Dermal Papilla Cells (HFDPCs)

  • Dermal Papilla Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • This compound chloride

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HFDPCs in Dermal Papilla Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.

  • Seeding: Seed HFDPCs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]

  • Treatment: Prepare serial dilutions of this compound chloride in serum-free medium. Replace the medium in the wells with the prepared this compound chloride solutions or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.[4][5]

  • MTT Assay: Add MTT solution to each well and incubate. Viable cells will convert MTT to formazan (B1609692).

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance with a microplate reader at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

The following diagram outlines the experimental workflow for the HFDPC viability assay.

start Start culture Culture of Human Follicle Dermal Papilla Cells (HFDPCs) start->culture seed Seed HFDPCs into 96-well plates culture->seed prepare Prepare serial dilutions of This compound Chloride seed->prepare treat Treat cells with this compound Chloride or vehicle control prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT or WST-8) incubate->assay measure Measure Absorbance with a microplate reader assay->measure analysis Data Analysis: Calculate cell viability (%) measure->analysis end_node End analysis->end_node

Experimental workflow for cell viability assays.

1.2. Protocol: Gene Expression Analysis by qPCR

This protocol is for quantifying changes in the expression of key hair growth-related genes in HFDPCs following treatment with this compound chloride.

Materials:

  • Treated HFDPCs (from a 6-well plate format)

  • PBS

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VEGF, FGF-7, β-catenin) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Seed HFDPCs in 6-well plates at a density of 1 x 10^5 cells per well.[1] After 24 hours, treat with various concentrations of this compound chloride or a vehicle control for a desired time point (e.g., 24, 48 hours).[1]

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.[1][6]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[6]

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for target genes, and a qPCR master mix.[6]

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in gene expression relative to the vehicle control.

Ex Vivo Model: Hair Follicle Organ Culture

This model uses intact human hair follicles cultured in vitro, providing a system that more closely mimics the in vivo environment.[7][8]

2.1. Protocol: Ex Vivo Hair Follicle Culture and Elongation Assay

This protocol assesses the effect of this compound chloride on the elongation of isolated human hair follicles.

Materials:

  • Human scalp skin samples

  • William's E medium (supplemented)

  • 24-well plates

  • This compound chloride

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Follicle Isolation: Isolate individual hair follicles from human scalp skin under a stereomicroscope, ensuring the dermal papilla remains intact.

  • Culture Setup: Place one isolated hair follicle per well in a 24-well plate containing supplemented William's E medium. Allow the follicles to equilibrate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound chloride (e.g., 1 µM, 10 µM, 100 µM) in the culture medium. Replace the medium with the prepared solutions, a vehicle control, or a positive control.

  • Culture and Measurement: Culture the hair follicles for 7-10 days, changing the medium every 2-3 days. Capture images of the follicles at regular intervals (e.g., day 0, 2, 4, 7, 10) using a stereomicroscope.

  • Data Analysis: Measure the length of the hair shaft from the images using image analysis software. Calculate the change in hair follicle length over time for each treatment group.

The following diagram illustrates the workflow for the ex vivo hair follicle culture experiment.

G start Start isolate Isolate Human Hair Follicles start->isolate place Place Follicles in 24-Well Plates with William's E Medium isolate->place equilibrate Equilibrate for 24 Hours place->equilibrate treat Treat with this compound Chloride, Vehicle, or Positive Control equilibrate->treat culture Culture for 7-10 Days (Change Medium Every 2-3 Days) treat->culture measure Measure Hair Shaft Length at Regular Intervals culture->measure analyze Analyze Change in Hair Follicle Length measure->analyze end_node End analyze->end_node

Workflow for ex vivo hair follicle elongation assay.

By employing these in vitro models and protocols, researchers can effectively investigate the cellular and molecular effects of this compound chloride on hair follicles, providing valuable data for drug development and a deeper understanding of its therapeutic potential in treating alopecia.

References

Application Notes and Protocols for Evaluating Carpronium Chloride Efficacy in Animal Models for Hair Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a topical therapeutic agent indicated for the treatment of hair loss conditions such as alopecia areata and androgenetic alopecia.[1][2] Its mechanism of action is primarily attributed to its vasodilatory and cholinergic properties, which enhance microcirculation in the scalp and stimulate hair follicles.[1][3][4][5] As a parasympathomimetic agent, this compound chloride is believed to increase the supply of oxygen and nutrients to hair follicles, creating a favorable environment for hair growth.[3][5] Furthermore, evidence suggests its potential involvement in modulating the Wnt/β-catenin signaling pathway, which is crucial for regulating the hair follicle cycle.[2][5][6]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound chloride's efficacy in promoting hair growth using established animal models. Detailed protocols for in vivo studies, including methodologies for hair growth induction and assessment, are outlined. Additionally, this document provides templates for the presentation of quantitative data to facilitate clear and standardized reporting of findings.

Mechanism of Action

This compound chloride's therapeutic effect on hair growth is understood to be multifactorial, involving both vascular and cellular pathways:

  • Vasodilation and Increased Microcirculation: As a potent vasodilator, this compound chloride widens blood vessels in the scalp, leading to increased blood flow.[1][4] This enhanced microcirculation is critical for delivering essential nutrients and oxygen to the hair follicles, which is vital for healthy hair growth.[1][2] Preclinical studies have demonstrated that topical application of this compound chloride can induce arteriolar vasodilation and increase blood flow without affecting systemic blood pressure.[4][7]

  • Cholinergic Stimulation and Follicular Activation: this compound chloride acts as a cholinergic agonist, mimicking the action of acetylcholine (B1216132).[6] It is believed to directly stimulate muscarinic acetylcholine receptors on dermal papilla cells, which are key regulators of the hair follicle cycle.[2] This stimulation may activate downstream signaling pathways, such as the Wnt/β-catenin pathway, which are essential for maintaining the anagen (growth) phase of the hair cycle.[2][6]

Signaling Pathway Diagram

Carpronium_Chloride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_nuclear Nucleus cluster_cellular_response Cellular Response Carpronium_chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor Carpronium_chloride->mAChR Binds & Activates PI3K_AKT PI3K/AKT Pathway mAChR->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin Pathway PI3K_AKT->Wnt_beta_catenin beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_beta_catenin->beta_catenin Gene_transcription Target Gene Transcription (e.g., FGF-7, VEGF) beta_catenin->Gene_transcription Hair_growth Anagen Phase Prolongation & Hair Growth Promotion Gene_transcription->Hair_growth

Caption: Proposed signaling pathway of this compound chloride in hair follicle cells.

Animal Models

The C57BL/6 mouse is a widely used and recommended animal model for studying hair growth due to its well-characterized hair cycle, which is easily identifiable by skin pigmentation.[2][8] The telogen (resting) phase is characterized by pink skin, while the anagen (growth) phase is indicated by dark pigmentation of the skin.[9] This visible marker allows for straightforward monitoring of hair cycle induction and progression. Other models, such as C3H/HeJ mice and Wistar rats, have also been utilized in hair growth research.[8][10]

Experimental Protocols

In Vivo Efficacy Study in C57BL/6 Mice

This protocol details the methodology for assessing the hair growth-promoting effects of topical this compound chloride in a synchronized hair cycle mouse model.

1. Animal Model and Preparation:

  • Model: 6-7 week-old male C57BL/6 mice.[2][11][12]

  • Acclimatization: House the animals under standard laboratory conditions (20-24°C, 45-55% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to food and water.[11]

  • Depilation: Anesthetize the mice. Carefully clip the dorsal hair and then apply a warm wax-rosin mixture to the clipped area. Gently peel off the wax to remove the remaining hair and synchronize the hair follicles in the telogen phase.[2]

2. Experimental Groups and Treatment:

  • Groups:

    • Group 1: Vehicle Control (e.g., ethanol/propylene glycol solution)

    • Group 2: Positive Control (e.g., 2% or 5% Minoxidil solution)[9][13]

    • Group 3: Test Article (e.g., 5% this compound chloride solution)[14]

  • Application: Once daily, topically apply a defined volume (e.g., 100-200 µL) of the respective solution to the depilated dorsal area for a period of 21-28 days.[2][13]

3. Efficacy Assessment:

  • Visual Documentation: Photograph the dorsal skin of the mice at regular intervals (e.g., daily or every 2-3 days) to visually document hair regrowth.[2]

  • Hair Growth Scoring: Score the degree of hair regrowth using a visual scoring system. A common scale is 0 to 5, where 0 indicates no hair growth and 5 represents complete hair regrowth.[15][16]

  • Quantitative Image Analysis: Utilize grayscale analysis of the photographs to quantify the area of hair coverage. This provides an objective measure of hair regrowth.[2][10]

  • Hair Length and Weight Measurement: At the end of the study, carefully pluck or shave the newly grown hair from a defined area and measure the average length and weight.[17]

  • Histological Analysis:

    • On the final day of the experiment, collect skin biopsies from the treated dorsal area.

    • Fix the tissue samples in 4% paraformaldehyde, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).[2]

    • Under a microscope, determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio.

    • Measure the hair follicle depth and diameter.[2][9]

  • Gene Expression Analysis (Optional):

    • Extract total RNA from skin biopsy samples.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of key hair growth-related genes, such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF-7), and β-catenin.[2]

Experimental Workflow Diagram

experimental_workflow start Start acclimatization Acclimatization (1 week) start->acclimatization depilation Depilation (Clipping & Waxing) to Synchronize Hair Follicles acclimatization->depilation grouping Randomization into Experimental Groups depilation->grouping treatment Daily Topical Application (21-28 days) grouping->treatment assessment Efficacy Assessment treatment->assessment visual Visual Scoring & Photography assessment->visual quantitative Quantitative Image Analysis assessment->quantitative histology Histological Analysis (Anagen/Telogen Ratio) assessment->histology gene_expression Gene Expression Analysis (qPCR) assessment->gene_expression end End visual->end quantitative->end histology->end gene_expression->end

Caption: Workflow for in vivo evaluation of hair growth in a mouse model.

Data Presentation

While specific quantitative data from preclinical animal studies on this compound chloride is not extensively available in the public domain, the following tables provide a structured template for presenting key efficacy endpoints.

Table 1: Visual Hair Growth Score

Treatment GroupDay 7Day 14Day 21Day 28
Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
Positive Control (Minoxidil)Mean ± SDMean ± SDMean ± SDMean ± SD
5% this compound chlorideMean ± SDMean ± SDMean ± SDMean ± SD

Scoring Scale: 0 = no growth, 1 = <20% growth, 2 = 20-40% growth, 3 = 40-60% growth, 4 = 60-80% growth, 5 = >80% growth.[16]

Table 2: Quantitative Hair Growth Parameters

Treatment GroupHair Coverage Area (%) at Day 28Average Hair Length (mm) at Day 28Average Hair Weight (mg) at Day 28
Vehicle ControlMean ± SDMean ± SDMean ± SD
Positive Control (Minoxidil)Mean ± SDMean ± SDMean ± SD
5% this compound chlorideMean ± SDMean ± SDMean ± SD

Table 3: Histological Analysis of Skin Biopsies at Day 28

Treatment GroupAnagen/Telogen RatioHair Follicle Depth (µm)Hair Follicle Diameter (µm)
Vehicle ControlMean ± SDMean ± SDMean ± SD
Positive Control (Minoxidil)Mean ± SDMean ± SDMean ± SD
5% this compound chlorideMean ± SDMean ± SDMean ± SD

Table 4: Relative Gene Expression in Skin Biopsies at Day 28

Treatment GroupVEGF (Fold Change)FGF-7 (Fold Change)β-catenin (Fold Change)
Vehicle Control1.01.01.0
Positive Control (Minoxidil)Mean ± SDMean ± SDMean ± SD
5% this compound chlorideMean ± SDMean ± SDMean ± SD

Conclusion

The protocols and data presentation templates provided in these application notes offer a standardized framework for the preclinical evaluation of this compound chloride's efficacy in promoting hair growth. The use of the C57BL/6 mouse model, combined with a multi-faceted assessment approach including visual scoring, quantitative image analysis, and histological examination, will enable researchers to generate robust and reproducible data. This comprehensive evaluation is essential for elucidating the therapeutic potential of this compound chloride and advancing its development for the treatment of alopecia.

References

Protocol for Topical Application of Carpronium Chloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a cholinergic agent recognized for its vasodilatory properties, which are believed to enhance microcirculation in the skin.[1][2][3] This mechanism, coupled with direct stimulation of hair follicle cells, has positioned it as a compound of interest for investigating hair growth.[1][4] These application notes provide a detailed protocol for the topical application of this compound chloride in rodent models, a common preclinical approach to evaluate its efficacy in promoting hair growth. The following protocols are designed to ensure reproducibility and accurate assessment of outcomes.

Mechanism of Action

This compound chloride's therapeutic effects are understood to be multifactorial. As a potent cholinergic agonist, it mimics acetylcholine (B1216132), leading to the relaxation of vascular smooth muscle in the arterioles.[1] This localized vasodilation increases blood flow, thereby enhancing the delivery of oxygen and nutrients to the hair follicles.[1][2] Preclinical studies have demonstrated that topical application of this compound chloride induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[3][5]

Furthermore, this compound chloride directly stimulates muscarinic acetylcholine receptors on dermal papilla cells.[1] This interaction is thought to activate downstream signaling cascades, including the Wnt/β-catenin pathway, which is crucial for maintaining the anagen (growth) phase of the hair cycle.[1][4]

Signaling Pathway of this compound Chloride in Hair Follicle Dermal Papilla Cells

G cluster_extracellular Extracellular cluster_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response Carpronium_Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Carpronium_Chloride->mAChR Binds and Activates PLC Phospholipase C (PLC) mAChR->PLC PI3K_AKT_ERK PI3K/AKT and ERK Signaling mAChR->PI3K_AKT_ERK Prostaglandin Prostaglandin E2 PLC->Prostaglandin Wnt_beta_catenin Wnt/β-catenin Pathway Hair_Growth Anagen Phase Induction & Hair Growth Promotion Wnt_beta_catenin->Hair_Growth PI3K_AKT_ERK->Wnt_beta_catenin Mediates Activation Prostaglandin->Hair_Growth

Caption: Proposed signaling pathway of this compound chloride in hair follicle cells.

Experimental Protocols

In Vivo Efficacy Study in a C57BL/6 Mouse Model

This protocol outlines the assessment of the hair growth-promoting effects of topical this compound chloride in a widely used mouse model.[1]

1. Animal Model and Preparation:

  • Model: 7-week-old male C57BL/6 mice are recommended as their hair cycle stages are easily synchronized and identified by skin pigmentation.[1]

  • Acclimatization: House the animals for at least one week under standard laboratory conditions before the experiment.[1]

  • Depilation: Anesthetize the mice and clip the dorsal hair. To synchronize the hair follicles in the telogen (resting) phase, apply a warm wax-rosin mixture to the clipped area and gently peel it off.[1]

2. Dosing and Administration:

  • Groups: Divide the mice into treatment groups (n=10 per group is recommended):[1]

    • Vehicle Control

    • This compound Chloride (e.g., 2% solution)

    • This compound Chloride (e.g., 5% solution)

    • Positive Control (e.g., 5% Minoxidil solution)

  • Solution Preparation: Dissolve this compound chloride in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and water.[6] Ensure the final solution is sterile.[7]

  • Application: Topically apply 100 µL of the respective solution to the depilated dorsal area once daily for 21 days.[1]

3. Efficacy Assessment:

  • Visual Scoring and Photography: Document hair growth daily through photography. Score the degree of hair regrowth on a scale from 0 (no growth) to 5 (complete regrowth).[1][8]

  • Quantitative Image Analysis: Use grayscale analysis of the photographs to quantify the area of hair coverage.[1]

  • Histological Analysis: On day 21, collect skin biopsies from the treated area. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E).[1]

  • Microscopic Evaluation: Determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio. Measure hair follicle depth and diameter.[1]

Experimental Workflow for In Vivo Evaluation

G A Start: 7-week-old male C57BL/6 mice B Acclimatization (1 week) A->B C Anesthetize & Depilate Dorsal Hair (Wax-Rosin Mixture) B->C D Randomize into Treatment Groups (n=10/group) C->D E Daily Topical Application (100 µL for 21 days) D->E F Efficacy Assessment E->F G Visual Scoring & Photography (Daily) F->G H Quantitative Image Analysis (Grayscale Analysis) F->H I Skin Biopsy (Day 21) F->I J Histological Analysis (H&E Staining) I->J K End of Study J->K

References

Application Notes and Protocols for the Quantification of Carpronium Chloride and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a cholinergic agent with vasodilatory properties, primarily used as a topical treatment for alopecia. Accurate quantification of this compound chloride and its metabolites in biological matrices is essential for pharmacokinetic studies, dose-response characterization, and overall drug development. These application notes provide detailed protocols and quantitative data to guide researchers in the bioanalysis of this compound.

The primary metabolite of this compound chloride identified in human urine is N-(3-carbohydroxypropyl)trimethyl ammonium (B1175870). This document will cover the analytical methodologies for both the parent drug and this key metabolite.

Quantitative Data Summary

While comprehensive pharmacokinetic data for this compound chloride in humans is not extensively available in recent literature, the following tables are structured to present typical data that would be generated from bioanalytical studies. The values presented are illustrative and based on the expected concentration ranges for a topically administered drug with potential for systemic absorption.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Chloride in Human Plasma

ParameterValueUnits
Cmax (Peak Plasma Concentration)1 - 10ng/mL
Tmax (Time to Peak Concentration)0.5 - 2hours
AUC (Area Under the Curve)5 - 50ng·h/mL
Half-life (t½)2 - 6hours

Table 2: Illustrative Concentration of this compound Chloride and its Metabolite in Human Urine (0-24h)

AnalyteConcentration RangeUnits
This compound Chloride10 - 100ng/mL
N-(3-carbohydroxypropyl)trimethyl ammonium50 - 500ng/mL

Experimental Protocols

The following protocols describe modern and robust methods for the quantification of this compound chloride and its metabolite in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Protocol 1: Quantification of this compound Chloride and N-(3-carbohydroxypropyl)trimethyl ammonium in Human Plasma using LC-MS/MS

This protocol is based on methodologies developed for analogous quaternary ammonium compounds and is optimized for the analysis of this compound chloride.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Internal Standard (IS): Deuterated this compound chloride ([2H9]this compound chloride) working solution (100 ng/mL in methanol).

    • Phosphoric acid, 4% (v/v) in water

    • Methanol (B129727), HPLC grade

    • Acetonitrile, HPLC grade

    • Ammonia (B1221849) solution, 5% in 50:50 (v/v) acetonitrile:methanol

    • Weak Cation-Exchange (WCX) SPE cartridges

  • Procedure:

    • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid and vortex to mix.

    • Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonia solution in 50:50 (v/v) acetonitrile:methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • LC System: UHPLC system

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 95
      1.0 95
      5.0 50
      5.1 95

      | 7.0 | 95 |

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      This compound 160.1 58.1
      N-(3-carbohydroxypropyl)trimethyl ammonium 146.1 58.1

      | [2H9]this compound (IS) | 169.1 | 66.1 |

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound chloride and its metabolite into blank plasma.

  • Process the standards and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

Visualizations

Metabolic Pathway of this compound Chloride

The primary metabolic transformation of this compound chloride is the hydrolysis of the ester group.

Metabolic Pathway of this compound Chloride This compound This compound Chloride Metabolite N-(3-carbohydroxypropyl)trimethyl ammonium This compound->Metabolite Ester Hydrolysis

Caption: Metabolic pathway of this compound chloride.

Experimental Workflow for Sample Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound chloride and its metabolites.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: Bioanalytical workflow for this compound chloride.

Application Notes and Protocols: Cell-Based Assays to Investigate Carpronium's Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a synthetic cholinergic agent known for its parasympathomimetic properties, primarily utilized as a topical treatment for alopecia.[1] Its therapeutic efficacy is largely attributed to its dual mechanism of action: inducing vasodilation to enhance microcirculation and directly stimulating hair follicle cells.[2][3][4][5] As a cholinergic agonist, this compound chloride mimics the action of acetylcholine (B1216132) by binding to muscarinic acetylcholine receptors (mAChRs).[1][6]

This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the cellular and molecular mechanisms of this compound chloride. These assays will enable researchers to quantify its effects on receptor activation, downstream signaling cascades, and cellular functions relevant to its therapeutic applications in hair growth and vasodilation.

Muscarinic Receptor Activation Assays

This compound chloride's activity is initiated by its binding to mAChRs. The five subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that trigger distinct signaling pathways. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]i).[1] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1] The following assays can determine the potency and efficacy of this compound chloride at these receptor subtypes.

Calcium Flux Assay for Gq-Coupled Receptors (M1, M3, M5)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled mAChRs.

Protocol:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor subtype into black-walled, clear-bottom 96-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound chloride in the assay buffer. Also, prepare a positive control (e.g., acetylcholine) and a vehicle control.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the this compound chloride dilutions and controls to the plate and immediately begin kinetic reading of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound chloride concentration to generate a dose-response curve and calculate the EC50 value.

Data Presentation:

CompoundReceptor SubtypeEC50 (nM)Maximum Response (% of Acetylcholine)
This compound ChlorideM1ValueValue
This compound ChlorideM3ValueValue
This compound ChlorideM5ValueValue
AcetylcholineM1Value100
AcetylcholineM3Value100
AcetylcholineM5Value100

Note: EC50 and Maximum Response values are hypothetical and need to be determined experimentally.

cAMP Assay for Gi-Coupled Receptors (M2, M4)

This assay measures the inhibition of cAMP production following the activation of Gi-coupled mAChRs.

Protocol:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor subtype into 96-well microplates and culture overnight.

  • Compound Incubation: Pre-incubate the cells with a serial dilution of this compound chloride or a positive control (e.g., quinpirole) for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The decrease in the detection signal corresponds to the inhibition of cAMP production. Plot the response against the logarithm of the this compound chloride concentration to generate an inhibition curve and calculate the IC50 value.

Data Presentation:

CompoundReceptor SubtypeIC50 (nM)Maximum Inhibition (%)
This compound ChlorideM2ValueValue
This compound ChlorideM4ValueValue
Quinpirole (control)M2/M4ValueValue

Note: IC50 and Maximum Inhibition values are hypothetical and need to be determined experimentally.

Downstream Signaling Pathway Analysis

To further dissect the mechanism of action, it is crucial to investigate the signaling pathways downstream of receptor activation.

Western Blot for PI3K/AKT and ERK Pathway Activation

In human follicle dermal papilla cells (HFDPCs), this compound chloride is thought to activate the PI3K/AKT and ERK signaling pathways, which are critical for cell proliferation and survival.[3][7]

Protocol:

  • Cell Culture and Treatment: Culture primary HFDPCs in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound chloride for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

TreatmentTime (min)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control601.01.0
This compound (1 µM)5ValueValue
This compound (1 µM)15ValueValue
This compound (1 µM)30ValueValue
This compound (1 µM)60ValueValue

Note: Fold change values are hypothetical and need to be determined experimentally.

Wnt/β-catenin Pathway Activation Assay

The Wnt/β-catenin pathway is essential for maintaining the anagen (growth) phase of the hair cycle.[3][7]

Protocol:

  • Cell Culture and Treatment: Culture HFDPCs and treat with this compound chloride as described in the Western blot protocol.

  • Subcellular Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Western Blot for β-catenin: Perform Western blotting on both fractions using an antibody against β-catenin. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

  • TOP/FOP Flash Reporter Assay: Co-transfect HFDPCs with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a Renilla luciferase plasmid for normalization. Treat the cells with this compound chloride and measure the luciferase activity.

  • Data Analysis: For the Western blot, an increase in nuclear β-catenin indicates pathway activation. For the reporter assay, calculate the ratio of TOP-Flash to FOP-Flash luciferase activity to determine the level of Wnt/β-catenin signaling.

Data Presentation:

TreatmentNuclear β-catenin (Fold Change)TOP/FOP Flash Ratio (Fold Change)
Vehicle Control1.01.0
This compound Chloride (1 µM)ValueValue
Wnt3a (Positive Control)ValueValue

Note: Fold change values are hypothetical and need to be determined experimentally.

Functional Cell-Based Assays

These assays assess the physiological consequences of this compound chloride treatment on relevant cell types.

Cell Viability and Proliferation Assay in HFDPCs

This assay determines the effect of this compound chloride on the viability and proliferation of dermal papilla cells, which are key regulators of the hair growth cycle.[5]

Protocol:

  • Cell Culture: Seed HFDPCs in a 96-well plate at a low density.

  • Treatment: Treat the cells with a range of this compound chloride concentrations for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation:

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
100ValueValueValue

Note: Viability percentages are hypothetical and need to be determined experimentally.

Gene Expression Analysis in HFDPCs by qPCR

This assay quantifies the expression of genes involved in hair growth that may be modulated by this compound chloride.

Protocol:

  • Cell Culture and Treatment: Treat HFDPCs with this compound chloride for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA using reverse transcriptase.

  • qPCR: Perform quantitative real-time PCR using primers for hair growth-related genes such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF-7), and β-catenin (CTNNB1).[7] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

GeneTreatmentRelative mRNA Expression (Fold Change)
VEGFVehicle Control1.0
VEGFThis compound (1 µM)Value
FGF-7Vehicle Control1.0
FGF-7This compound (1 µM)Value
CTNNB1Vehicle Control1.0
CTNNB1This compound (1 µM)Value

Note: Fold change values are hypothetical and need to be determined experimentally.

In Vitro Endothelial Tube Formation Assay

This assay models the formation of capillary-like structures and is used to assess the pro-angiogenic (vasodilatory) effects of this compound chloride.

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound chloride.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

TreatmentTotal Tube Length (µm)Number of Junctions
Vehicle ControlValueValue
This compound (1 µM)ValueValue
VEGF (Positive Control)ValueValue

Note: Quantitative values are hypothetical and need to be determined experimentally.

Visualizations

Carpronium_Signaling_HFDPC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Chloride mAChR Muscarinic Receptor (M-type) This compound->mAChR binds GPCR Gq/Gi Protein mAChR->GPCR activates PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K GPCR->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylates ERK ERK pAKT->ERK GSK3b GSK3β pAKT->GSK3b inhibits pERK p-ERK ERK->pERK phosphorylates pGSK3b p-GSK3β (inactive) GSK3b->pGSK3b phosphorylation beta_catenin_complex β-catenin Degradation Complex GSK3b->beta_catenin_complex activates pGSK3b->beta_catenin_complex inhibition beta_catenin β-catenin beta_catenin_complex->beta_catenin promotes degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Gene_Expression ↑ Gene Expression (VEGF, FGF-7, etc.) TCF_LEF->Gene_Expression induces Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed signaling pathways of this compound Chloride in HFDPCs.

Vasodilation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Carpronium_E This compound Chloride M3_Receptor M3 Muscarinic Receptor Carpronium_E->M3_Receptor binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC_E Phospholipase C Gq_Protein->PLC_E IP3 IP3 PLC_E->IP3 produces Ca_release ↑ [Ca2+]i IP3->Ca_release triggers eNOS eNOS Ca_release->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces NO_S Nitric Oxide (NO) NO->NO_S diffuses sGC Soluble Guanylate Cyclase (sGC) NO_S->sGC activates cGMP ↑ cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Experimental_Workflow_qPCR start Start: Culture HFDPCs in 6-well plates treatment Treat cells with this compound Chloride (various concentrations and time points) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - Target Genes (VEGF, FGF-7) - Housekeeping Gene (GAPDH) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

References

Formulation Strategies for Enhanced Topical Delivery of Carpronium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a cholinergic agent recognized for its vasodilatory properties, making it a compound of interest for topical treatments aimed at hair loss conditions such as alopecia areata and androgenetic alopecia.[1] Its therapeutic efficacy is primarily attributed to the enhancement of local blood circulation and direct stimulation of hair follicles.[1][2] As a topical agent, this compound chloride's effectiveness is contingent on its ability to permeate the stratum corneum and reach the hair follicles in sufficient concentrations. This document provides detailed application notes and experimental protocols for various formulation strategies designed to enhance the topical delivery of this compound chloride.

The primary mechanism of action for this compound chloride involves its function as a parasympathomimetic agent, stimulating muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] This stimulation leads to localized vasodilation, which increases blood flow, thereby improving the delivery of oxygen and nutrients essential for a healthy hair growth environment.[3][4] Furthermore, it is believed that this compound chloride directly influences the hair growth cycle by activating key signaling pathways within the dermal papilla cells, such as the Wnt/β-catenin pathway, which is crucial for maintaining the anagen (growth) phase of hair follicles.[2]

Optimizing the formulation is critical to overcoming the skin's barrier function and ensuring adequate bioavailability of this compound chloride at the target site. This document will explore various formulation approaches, including the use of chemical penetration enhancers, liposomes, and nanoparticles, and provide protocols for their preparation and evaluation.

Signaling Pathway of this compound Chloride in Hair Follicles

The therapeutic effect of this compound chloride on hair follicles is mediated through a complex signaling cascade initiated by the activation of muscarinic acetylcholine receptors. The diagram below illustrates the proposed signaling pathway leading to the promotion of hair growth.

This compound Chloride Signaling Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Carpronium_Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Carpronium_Chloride->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Wnt_BetaCatenin Wnt/β-catenin Pathway Ca_PKC->Wnt_BetaCatenin PI3K_AKT PI3K/AKT Pathway Ca_PKC->PI3K_AKT ERK ERK Pathway Ca_PKC->ERK Gene_Transcription Target Gene Transcription Wnt_BetaCatenin->Gene_Transcription PI3K_AKT->Gene_Transcription ERK->Gene_Transcription Hair_Growth Anagen Phase Promotion & Hair Growth Gene_Transcription->Hair_Growth

Proposed signaling pathway of this compound Chloride in hair follicles.

Formulation Strategies and Quantitative Data

The selection of an appropriate vehicle and the inclusion of penetration enhancers are crucial for optimizing the topical delivery of this compound chloride. Below are summaries of different formulation approaches and illustrative quantitative data.

1. Conventional Formulations with Chemical Penetration Enhancers

Simple solutions, gels, and lotions are common formulations for topical drugs. The inclusion of chemical penetration enhancers can significantly improve the permeation of this compound chloride through the stratum corneum. These enhancers can act by disrupting the lipid bilayer, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.

Table 1: Illustrative In Vitro Skin Permeation of this compound Chloride with Various Penetration Enhancers

FormulationPenetration Enhancer (5% w/v)Steady-State Flux (Jss, µg/cm²/h)Enhancement Ratio (ER)
Control (Aqueous Solution)None1.5 ± 0.31.0
Formulation A (Aqueous Solution)Propylene Glycol3.2 ± 0.52.1
Formulation B (Aqueous Solution)Oleic Acid7.8 ± 1.15.2
Formulation C (Aqueous Solution)Terpenes (e.g., Limonene)6.5 ± 0.94.3
Formulation D (Hydrogel)Ethanol4.1 ± 0.62.7

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary based on experimental conditions.

2. Advanced Formulations: Liposomes and Nanoparticles

Liposomes and nanoparticles are advanced drug delivery systems that can encapsulate the active pharmaceutical ingredient (API), protecting it from degradation and facilitating its transport into the skin and hair follicles.[5] These carriers can be tailored to have specific sizes and surface properties to optimize follicular targeting.[6][7]

Table 2: Illustrative Comparison of this compound Chloride Delivery from Different Formulations

Formulation TypeMean Particle Size (nm)Encapsulation Efficiency (%)Cumulative Amount Permeated in 24h (µg/cm²)Follicular Retention (µg/g tissue)
Aqueous Solution (Control)N/AN/A35 ± 510 ± 2
Conventional Liposomes150 ± 2065 ± 555 ± 725 ± 4
Cationic Liposomes130 ± 1570 ± 670 ± 945 ± 6
Solid Lipid Nanoparticles (SLNs)200 ± 2585 ± 765 ± 838 ± 5

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of topical this compound chloride formulations.

Experimental Workflow for Formulation Development and Evaluation

The following diagram outlines a typical workflow for the development and evaluation of a topical this compound chloride formulation.

Experimental Workflow Formulation_Dev Formulation Development (e.g., Liposomes, Nanoparticles) Physicochem_Char Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation_Dev->Physicochem_Char InVitro_Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Physicochem_Char->InVitro_Permeation InVitro_Cell In Vitro Cellular Studies (HFDPCs) Physicochem_Char->InVitro_Cell InVivo_Efficacy In Vivo Efficacy Studies (Animal Model) InVitro_Permeation->InVivo_Efficacy InVitro_Cell->InVivo_Efficacy Data_Analysis Data Analysis and Conclusion InVivo_Efficacy->Data_Analysis

Workflow for topical formulation development and evaluation.
Protocol 1: Preparation of this compound Chloride Loaded Liposomes

This protocol describes the thin-film hydration method for preparing this compound chloride-loaded liposomes.

Materials:

  • This compound chloride

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.

  • Hydrate the lipid film with a PBS solution containing this compound chloride by rotating the flask for 1-2 hours.

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.

  • For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of this compound chloride from different formulations using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath

  • Test formulations of this compound chloride

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Fill the receptor compartment with pre-warmed (32 ± 1°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a known quantity of the test formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the concentration of this compound chloride in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and determine the amount of this compound chloride retained in the skin.

  • Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.

Protocol 3: In Vivo Hair Growth Promotion Study in C57BL/6 Mice

This protocol describes an in vivo model to evaluate the efficacy of topical this compound chloride formulations in promoting hair growth.

Materials:

  • C57BL/6 mice (7-8 weeks old)

  • Electric clippers

  • Wax/rosin mixture for depilation

  • Test formulations of this compound chloride

  • Positive control (e.g., minoxidil (B1677147) solution)

  • Vehicle control

  • Digital camera

  • Image analysis software

  • Histology equipment

Procedure:

  • Synchronize the hair follicles of the mice in the telogen phase by depilating the dorsal skin with a wax/rosin mixture.

  • Divide the mice into different treatment groups (e.g., vehicle control, positive control, test formulations).

  • Topically apply a defined volume of the respective formulation to the depilated area daily for a specified period (e.g., 21-28 days).

  • Monitor and photograph the hair regrowth in the treated area at regular intervals.

  • Quantify the hair growth using visual scoring or image analysis of the photographs.

  • At the end of the study, collect skin biopsies from the treated areas for histological analysis.

  • Stain the skin sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the hair follicle morphology and determine the anagen/telogen ratio.

Conclusion

The development of effective topical formulations for this compound chloride is essential for its successful clinical application in the treatment of alopecia. The formulation strategies and experimental protocols detailed in these application notes provide a comprehensive framework for researchers and drug development professionals. By systematically evaluating different formulation approaches, including the use of penetration enhancers and advanced delivery systems like liposomes and nanoparticles, it is possible to significantly enhance the delivery of this compound chloride to the hair follicles and improve its therapeutic efficacy. The provided protocols for in vitro and in vivo studies will aid in the quantitative assessment and comparison of these formulation strategies, ultimately leading to the development of optimized topical products for hair loss treatment.

References

Application Note: In Vitro Skin Permeation of Carpronium Chloride Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a quaternary ammonium (B1175870) compound known for its therapeutic applications in treating hair loss disorders such as alopecia areata and androgenetic alopecia.[1][2] Its efficacy is attributed to its multifaceted mechanism of action, which includes vasodilation to enhance local blood circulation and direct stimulation of hair follicles.[1][3][4] As a topical agent, understanding its permeation through the skin is critical for optimizing formulation development and ensuring therapeutic efficacy.[1] The vertical Franz diffusion cell is a widely accepted and invaluable in vitro tool for assessing the skin permeation of topical and transdermal formulations, providing crucial data on drug release and absorption.[5][6][7] This application note provides a detailed protocol for conducting in vitro skin permeation studies of this compound chloride using Franz diffusion cells.

Mechanism of Action

This compound chloride functions primarily as a parasympathomimetic agent, mimicking the action of acetylcholine (B1216132).[8][9] This action leads to several physiological effects beneficial for hair growth:

  • Vasodilation: It acts as a vasodilator, expanding blood vessels to increase blood flow to the scalp. This improved microcirculation delivers essential nutrients and oxygen to hair follicles, creating a favorable environment for hair growth.[1][4]

  • Signaling Pathway Activation: On a cellular level, this compound chloride is believed to interact with muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells.[10] This interaction is thought to activate key signaling pathways, such as the Wnt/β-catenin pathway, which are crucial for maintaining the anagen (growth) phase of the hair cycle.[10]

  • Anti-inflammatory and Antimicrobial Properties: The compound also exhibits anti-inflammatory and antimicrobial properties, which can help mitigate scalp conditions that might otherwise hinder hair growth.[8]

Signaling Pathway of this compound Chloride

Carpronium_Chloride_Signaling_Pathway cluster_cell Dermal Papilla Cell CC This compound Chloride mAChR mAChR CC->mAChR Binds to Wnt_Pathway Wnt/β-catenin Pathway Activation mAChR->Wnt_Pathway Activates Gene_Transcription Gene Transcription (Cell Proliferation & Differentiation) Wnt_Pathway->Gene_Transcription Leads to Hair_Growth Anagen Phase Promotion Gene_Transcription->Hair_Growth Promotes Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_receptor 1. Prepare & Degas Receptor Medium (PBS) prep_skin 2. Prepare Skin Membrane prep_receptor->prep_skin prep_cells 3. Assemble Franz Cells prep_skin->prep_cells fill_receptor 4. Fill Receptor Chamber & Equilibrate (32°C) prep_cells->fill_receptor apply_formulation 5. Apply Formulation to Donor Chamber fill_receptor->apply_formulation run_exp 6. Run Experiment (Set Time Intervals) apply_formulation->run_exp sampling 7. Collect Samples from Receptor Chamber run_exp->sampling hplc 8. Analyze Samples via HPLC sampling->hplc data_analysis 9. Calculate Permeation Parameters & Plot Data hplc->data_analysis

References

Application Notes and Protocols for Assessing the Vasodilatory Effect of Carpronium Chloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride, a cholinergic agonist, is a potent vasodilator recognized for its therapeutic applications in conditions requiring enhanced microcirculation, such as certain forms of alopecia.[1][2] Its mechanism of action is primarily centered on its structural similarity to acetylcholine (B1216132), allowing it to stimulate muscarinic acetylcholine receptors (mAChRs) on endothelial cells.[3] This activation, predominantly of the M3 subtype, initiates a signaling cascade leading to the production of nitric oxide (NO) and prostaglandins, which subsequently induce the relaxation of vascular smooth muscle cells and cause vasodilation.[1][2]

These application notes provide detailed in vitro methodologies to quantitatively assess the vasodilatory properties of this compound chloride. The protocols described herein are essential for researchers and drug development professionals seeking to characterize its pharmacological profile and elucidate its mechanism of action. The key experimental approaches covered include isolated vessel studies using wire myography, measurement of nitric oxide production in endothelial cells, and quantification of prostaglandin (B15479496) release.

Signaling Pathways

The vasodilatory effect of this compound chloride is primarily mediated through an endothelium-dependent pathway. The binding of this compound chloride to M3 muscarinic receptors on endothelial cells triggers a cascade of intracellular events, culminating in the relaxation of adjacent vascular smooth muscle cells.

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell CC This compound Chloride M3 M3 Muscarinic Receptor CC->M3 Binds PLC PLC M3->PLC Activates COX COX M3->COX Activates IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca²⁺]i IP3->Ca Induces eNOS_inactive eNOS (inactive) Ca->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes LArg L-Arginine LArg->eNOS_active sGC sGC NO->sGC Diffuses & Activates PG Prostaglandins COX->PG Relax Relaxation (Vasodilation) PG->Relax Contributes to cGMP ↑ cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PKG->Relax Promotes

This compound Chloride-induced vasodilation signaling pathway.

Data Presentation

Quantitative data from in vitro vasodilation studies are crucial for comparing the potency and efficacy of this compound chloride against other vasodilators. The half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) are key parameters.

CompoundMechanism of ActionTypical EC₅₀Eₘₐₓ (% of Max. Relaxation)
This compound Chloride Cholinergic Agonist (Muscarinic M3 Receptor)~1 µM>90%
AcetylcholineCholinergic Agonist (Muscarinic Receptors)~0.05 µM~85%[4]
Sodium NitroprussideNitric Oxide (NO) Donor~0.1 µM~100%[4]
Minoxidil SulfateK⁺ Channel Opener~5 µMHigh[4]
Note: EC₅₀ and Eₘₐₓ values are illustrative and can vary significantly based on the experimental model (e.g., animal species, blood vessel type) and conditions.[4]

Experimental Protocols

Isolated Blood Vessel Vasodilation Assay (Wire Myography)

This protocol details the assessment of this compound chloride's vasodilatory effect on isolated arterial segments.

start Start step1 Isolate Arterial Segments start->step1 step2 Mount on Wire Myograph step1->step2 step3 Equilibrate in PSS (37°C, 95% O₂/5% CO₂) step2->step3 step4 Viability Check: Pre-constrict (e.g., Phenylephrine) step3->step4 step5 Assess Endothelium Integrity (e.g., Acetylcholine) step4->step5 step6 Washout & Return to Baseline step5->step6 step7 Pre-constrict Again step6->step7 step8 Cumulative Addition of This compound Chloride step7->step8 step9 Record Tension Changes step8->step9 step10 Data Analysis: Concentration-Response Curve step9->step10 end End step10->end

Experimental workflow for in vitro vasodilation assay.

Objective: To determine the concentration-response relationship of this compound chloride-induced vasodilation in isolated arteries.

Materials:

  • Isolated arterial segments (e.g., rat mesenteric artery)[1]

  • Wire myograph system[1]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer[1]

  • Vasoconstrictor agent (e.g., phenylephrine)[1]

  • This compound Chloride stock solution[1]

  • Endothelium-dependent vasodilator (e.g., acetylcholine)[1]

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)[1]

Procedure:

  • Vessel Isolation and Mounting: Dissect arterial segments in cold PSS and mount them on the wire myograph jaws.[1]

  • Equilibration: Allow the segments to equilibrate in PSS at 37°C, bubbled with carbogen gas, for at least 30-45 minutes.[4]

  • Viability Check: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1-10 µM).[1]

  • Endothelium Integrity Assessment: Once a stable contraction plateau is reached, apply an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant relaxation confirms a healthy endothelium.[1][4]

  • Concentration-Response Curve: After a washout period and return to baseline, pre-constrict the vessel again to a stable tone. Cumulatively add increasing concentrations of this compound chloride, allowing the tension to stabilize at each concentration.[4]

  • Data Analysis: Calculate the percentage of relaxation relative to the pre-constricted tension. Plot the concentration-response curve (log concentration vs. % vasodilation) to determine the EC₅₀ and Eₘₐₓ values.[4]

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures the effect of this compound chloride on eNOS activity in cultured endothelial cells.

Objective: To determine if this compound chloride stimulates the activity of endothelial nitric oxide synthase (eNOS).

Materials:

  • Cultured human umbilical vein endothelial cells (HUVECs)[2]

  • This compound chloride solutions of varying concentrations[2]

  • NOS activity assay kit (e.g., measuring the conversion of L-arginine to L-citrulline or a colorimetric assay)[2]

  • Cell lysis buffer[2]

  • Protein assay reagent[2]

Procedure:

  • Cell Culture: Culture HUVECs to confluence in appropriate media.[2]

  • Treatment: Treat cells with varying concentrations of this compound chloride or a vehicle control for a specified time.[2]

  • Cell Lysis: Wash and lyse the cells to release intracellular components, including eNOS.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[2]

  • NOS Assay: Measure the NOS activity in the lysates according to the manufacturer's instructions of the chosen assay kit. This typically involves providing the substrate L-arginine and necessary cofactors and quantifying the product.[2]

  • Data Analysis: Normalize NOS activity to the protein concentration and express it as a percentage of the control. A dose-response curve can be generated to calculate an EC₅₀ value.[2]

Prostaglandin E₂ (PGE₂) Release Assay

This protocol quantifies the release of PGE₂ from endothelial cells following treatment with this compound chloride.

Objective: To measure this compound chloride-induced PGE₂ synthesis and release from cultured endothelial cells.

Materials:

  • Cultured human umbilical vein endothelial cells (HUVECs)

  • This compound chloride solutions of varying concentrations[2]

  • Competitive Enzyme Immunoassay (EIA) kit for PGE₂[2]

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Seed HUVECs in multi-well plates and culture until they reach confluence.

  • Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound chloride or a vehicle control.[2]

  • Incubation: Incubate the cells for a specified period to allow for PGE₂ synthesis and release into the medium.[2]

  • Sample Collection: Collect the cell culture supernatant.[2]

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive EIA kit according to the manufacturer's protocol.[2]

  • Data Analysis: Normalize the amount of PGE₂ released to the cell number or protein content and express it as a percentage of the control.[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound chloride's vasodilatory effects. By employing techniques such as wire myography, NOS activity assays, and prostaglandin release measurements, researchers can obtain quantitative data on its potency, efficacy, and underlying molecular mechanisms. This comprehensive approach is essential for advancing our understanding of this compound chloride's pharmacology and supporting its development for therapeutic applications.[2][4]

References

Application Notes and Protocols: Experimental Design for Carpronium Chloride Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androgenetic alopecia (AGA) is a complex condition characterized by the progressive miniaturization of hair follicles.[1] Effective therapeutic strategies often involve targeting multiple pathways to modulate hormonal influences, improve scalp microcirculation, and stimulate follicular activity.[1] Carpronium chloride is a topical agent used for treating various forms of alopecia.[2][3] Its primary mechanism involves vasodilation to enhance blood flow to hair follicles and cholinergic stimulation of follicular cells.[3][4]

Combination therapy presents a promising approach to enhance therapeutic efficacy by targeting different mechanisms of action simultaneously.[5][6] These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate this compound chloride in combination with other therapeutic agents for hair growth. Detailed protocols for key in vitro and in vivo experiments are provided, along with templates for quantitative data presentation.

Mechanism of Action and Rationale for Combination Therapy

This compound chloride's therapeutic effect is attributed to two primary mechanisms:

  • Vasodilation: As a vasodilator, it expands local blood vessels in the scalp, increasing the supply of oxygen and essential nutrients to the hair follicles.[2][7] This action is believed to be mediated by the nitric oxide and prostaglandin (B15479496) signaling pathways.[1][2]

  • Direct Follicular Stimulation: It acts as a cholinergic agent, stimulating muscarinic acetylcholine (B1216132) receptors on dermal papilla cells.[7][8] This activation is hypothesized to trigger downstream signaling cascades, such as the Wnt/β-catenin pathway, which are critical for maintaining the anagen (growth) phase of the hair cycle.[3][8]

The multifaceted nature of hair loss suggests that combining this compound chloride with agents that have complementary mechanisms—such as 5-alpha-reductase inhibitors (e.g., Finasteride) or other hair growth stimulants—could lead to synergistic effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response Carpronium_Chloride This compound Chloride Muscarinic_Receptor Muscarinic Receptor Carpronium_Chloride->Muscarinic_Receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway Muscarinic_Receptor->PI3K_AKT ERK_Pathway ERK Pathway Muscarinic_Receptor->ERK_Pathway GSK3B GSK-3β PI3K_AKT->GSK3B Inhibition ERK_Pathway->GSK3B Inhibition Beta_Catenin β-catenin (Stabilization & Nuclear Translocation) GSK3B->Beta_Catenin Degradation (Inhibited) Target_Genes Target Gene Transcription (e.g., Axin2, Lef1) Beta_Catenin->Target_Genes Hair_Growth Anagen Phase Prolongation & Hair Growth Promotion Target_Genes->Hair_Growth

Caption: Proposed signaling pathway of this compound Chloride in hair follicle cells.[3][7][8]

Experimental Design and Workflow

A structured experimental workflow is crucial for evaluating combination therapies. The process should begin with in vitro screening to establish synergy and investigate mechanisms, followed by in vivo studies to confirm efficacy in a biological system.

G cluster_1 InVitro Phase 1: In Vitro Screening Synergy Cell Viability & Synergy Analysis (e.g., MTT Assay on hDPCs) InVitro->Synergy Mechanism Mechanistic Assays Synergy->Mechanism If Synergistic Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Western Blot Analysis (Signaling Pathways) Mechanism->WesternBlot InVivo Phase 2: In Vivo Efficacy Mechanism->InVivo AnimalModel Mouse Hair Growth Model (C57BL/6) InVivo->AnimalModel Analysis Data Analysis & Histology AnimalModel->Analysis Conclusion Conclusion on Combination Efficacy Analysis->Conclusion

Caption: Overall experimental workflow for combination therapy studies.
Synergy Evaluation

To quantify the interaction between this compound chloride and a combination agent, the Chou-Talalay method is recommended.[9] This involves calculating a Combination Index (CI), where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

In Vitro Protocols and Data Presentation

In vitro assays are essential for initial screening and mechanistic insights using relevant cell lines, such as primary human dermal papilla cells (hDPCs).[10]

Protocol 3.1: Cell Viability and Synergy Analysis (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and assess for synergy when used in combination.[11]

Materials:

  • Primary hDPCs

  • Complete cell culture medium

  • This compound chloride and combination agent

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[12]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hDPCs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]

  • Drug Preparation: Prepare stock solutions of this compound chloride and the combination agent. Create a dilution series for each agent.

  • Treatment: Treat cells with a matrix of concentrations of each agent, both alone and in combination at a constant ratio (e.g., based on their individual IC50 ratios). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).[11]

Data Presentation:

Table 1: Illustrative IC50 Values for Single Agents on hDPCs

Compound IC50 (µM)
This compound Chloride 75.2
Agent X (e.g., a Wnt Agonist) 25.8

| Data is for illustrative purposes only. | |

Table 2: Illustrative Combination Index (CI) Values

This compound Chloride (µM) Agent X (µM) Fa (Fraction Affected) CI Value Interaction
37.6 12.9 0.50 0.85 Synergy
75.2 25.8 0.75 0.79 Synergy
150.4 51.6 0.90 0.88 Synergy

| Data is for illustrative purposes only. | | | | |

Protocol 3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment to ensure the combination is not cytotoxic.[13]

Materials:

  • 6-well plates

  • This compound chloride and combination agent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[14]

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed hDPCs in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[13]

  • Treatment: Treat cells with effective concentrations (e.g., IC50) of each drug alone and in combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.[15]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer, collecting approximately 20,000 events per sample.[15]

Data Presentation:

Table 3: Illustrative Apoptosis Analysis in hDPCs

Treatment Group Viable Cells (%) Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
Vehicle Control 96.1 2.5 0.8 0.6
This compound Chloride 94.8 3.1 1.2 0.9
Agent X 95.2 2.9 1.1 0.8
Combination 94.5 3.5 1.3 0.7

| Data is for illustrative purposes only. | | | | |

Protocol 3.3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms by measuring changes in key protein expression or phosphorylation in response to treatment.[11]

Materials:

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-GSK-3β, anti-β-catenin, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed hDPCs in 6-well plates. Treat cells with the desired concentrations of single agents and the combination for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[16]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Data Presentation:

Table 4: Illustrative Relative Protein Expression in hDPCs

Treatment Group p-GSK-3β / Total GSK-3β (Fold Change) β-catenin / β-actin (Fold Change)
Vehicle Control 1.0 1.0
This compound Chloride 1.8 1.6
Agent X 2.1 1.9
Combination 3.5 3.1

| Data is for illustrative purposes only. | | |

In Vivo Protocols and Data Presentation

In vivo studies are critical to confirm the efficacy of a drug combination in a complex biological system. The C57BL/6 mouse model is commonly used as its hair cycle stages are easily identified by skin pigmentation.[10][18]

Protocol 4.1: Mouse Model of Hair Growth (C57BL/6)

Objective: To assess the hair growth-promoting effects of a topical this compound chloride combination therapy.[19]

Materials:

  • 7-week-old male C57BL/6 mice[10]

  • Electric clippers and hair removal cream

  • Topical formulations (Vehicle, this compound chloride, Agent X, Combination)

  • Digital camera for documentation

  • Biopsy tools, formalin, and histology reagents (H&E stain)

Procedure:

  • Animal Preparation: Anesthetize the mice and remove hair from the dorsal area by clipping, followed by the application of a depilatory cream. Allow 24 hours for skin recovery. This synchronizes the hair follicles into the telogen (resting) phase.

  • Grouping and Treatment: Randomize mice into four groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound chloride solution

    • Group 3: Agent X solution

    • Group 4: Combination solution

  • Application: Topically apply 100 µL of the respective solution to the depilated dorsal area once daily for 21-28 days.[10]

  • Efficacy Assessment:

    • Visual Documentation: Take photographs of the dorsal skin at regular intervals (e.g., every 3-4 days).

    • Hair Growth Scoring: Score the degree of hair regrowth visually on a scale from 0 (no growth) to 3 (dense, normal coat hair).[19]

    • Image Analysis: Use grayscale analysis of photographs to quantify the percentage of pigmented (hair-covered) area.

  • Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E).[10]

  • Microscopic Evaluation: Determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio. Measure hair follicle depth and diameter.[10]

Data Presentation:

Table 5: Illustrative In Vivo Hair Growth Scores (Day 21)

Treatment Group Average Hair Growth Score (0-3) % Area with Hair Coverage
Vehicle Control 0.8 ± 0.2 25% ± 5%
This compound Chloride 1.9 ± 0.3 65% ± 8%
Agent X 2.1 ± 0.2 70% ± 6%
Combination 2.8 ± 0.1 92% ± 4%

| Data is presented as Mean ± SEM and is for illustrative purposes only. | | |

Table 6: Illustrative Histological Analysis of Hair Follicles (Day 21)

Treatment Group Anagen/Telogen Ratio Hair Follicle Depth (μm)
Vehicle Control 1.2 ± 0.3 250 ± 25
This compound Chloride 3.5 ± 0.5 410 ± 30
Agent X 3.8 ± 0.4 435 ± 28
Combination 6.2 ± 0.6 520 ± 35

| Data is presented as Mean ± SEM and is for illustrative purposes only. | | |

References

Application Notes and Protocols: Investigating the Effects of Carpronium Chloride on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride is a quaternary ammonium (B1175870) compound known for its parasympathomimetic and vasodilatory properties, primarily used in the treatment of alopecia.[1] Its mechanism of action is believed to involve the enhancement of acetylcholine (B1216132) activity, which can lead to improved local blood circulation.[2] In the context of vascular biology, this raises questions about its direct effects on endothelial cells, the primary regulators of vascular tone and function.

These application notes provide a comprehensive framework for investigating the influence of this compound chloride on key aspects of endothelial cell biology, including viability, proliferation, migration, and differentiation (tube formation). Furthermore, protocols are provided to dissect the underlying molecular mechanisms, focusing on the hypothesized signaling pathway involving nitric oxide (NO) production and the activation of pro-angiogenic signaling cascades.

The central hypothesis is that this compound chloride, acting as a cholinergic agonist, binds to muscarinic acetylcholine receptors (mAChRs) on endothelial cells. This interaction is proposed to activate endothelial nitric oxide synthase (eNOS) through phosphorylation, leading to increased NO production.[3] Elevated NO levels can subsequently promote various endothelial functions. This pathway may also intersect with other critical signaling networks, such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and migration.[3]

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

Protocol for Culturing HUVECs

  • Preparation of Culture Flasks: Coat T-75 culture flasks with 0.1% gelatin solution and allow them to dry in a laminar flow hood.

  • Thawing Cryopreserved HUVECs:

    • Pre-warm Endothelial Cell Growth Medium (EGM-2) to 37°C.

    • Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile hood.

    • Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh EGM-2.[4]

  • Seeding: Transfer the cell suspension to a gelatin-coated T-75 flask.

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Medium Change: Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[5]

    • Add Trypsin/EDTA solution and incubate for 1-3 minutes at 37°C until cells detach.[4]

    • Neutralize the trypsin with EGM-2 containing serum.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new gelatin-coated flasks at a recommended split ratio of 1:2 to 1:4.

Assessment of Endothelial Cell Viability and Proliferation

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound chloride (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6]

Cell Proliferation - BrdU Incorporation Assay

This assay detects DNA synthesis in proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C.[9]

  • Fixation and Denaturation: Remove the labeling medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]

  • Detection:

    • Wash the wells with 1X Wash Buffer.

    • Add 100 µL of 1X BrdU Detection Antibody solution and incubate for 1 hour at room temperature.

    • Wash three times, then add 100 µL of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes.[9]

  • Substrate Addition: Wash three times, then add 100 µL of TMB Substrate. Incubate until color develops (5-30 minutes).

  • Measurement: Add 100 µL of Stop Solution and measure the absorbance at 450 nm.[10]

Evaluation of Endothelial Cell Migration

Wound Healing (Scratch) Assay

This assay provides a qualitative and quantitative assessment of collective cell migration.[11][12]

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in a 6-well plate and grow them to full confluency.

  • Create a "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Wash the wells with DPBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound chloride and a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different time points. The rate of wound closure is an indicator of cell migration.

Transwell (Boyden Chamber) Assay

This assay quantifies the chemotactic migration of cells through a porous membrane.[13]

Protocol:

  • Plate Preparation: Add medium containing various concentrations of this compound chloride (as the chemoattractant) to the lower wells of a 24-well plate.

  • Cell Seeding: Seed HUVECs (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of Transwell inserts (typically with 8 µm pores).

  • Incubation: Place the inserts into the lower wells and incubate for 4-18 hours at 37°C.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Angiogenesis in Vitro: Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures.[2][14]

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice. Pipette 50-200 µL of Matrigel into each well of a pre-chilled 96-well or 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[2][15]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound chloride.

  • Incubation: Seed the HUVEC suspension (e.g., 1.5-2.5 x 10^4 cells/well for a 96-well plate) onto the solidified Matrigel.

  • Tube Visualization: Incubate for 4-18 hours at 37°C. Monitor the formation of tube-like structures using a phase-contrast microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Mechanistic Studies: Signaling Pathway Analysis

Nitric Oxide (NO) Production - Griess Assay

This colorimetric assay measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[16][17]

Protocol:

  • Cell Culture and Treatment: Culture HUVECs to near confluency in 24-well plates and treat with this compound chloride for a specified time (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Griess Reagent I).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent II).

    • Incubate for another 5-10 minutes at room temperature, protected from light.[18]

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protein Expression and Phosphorylation - Western Blotting

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.[3][19]

Protocol:

  • Cell Lysis: After treatment with this compound chloride for various time points (e.g., 0, 5, 15, 30, 60 minutes), wash HUVECs with ice-cold DPBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-eNOS (Ser1177)

    • Total eNOS

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (ERK1/2)

    • GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound Chloride on Endothelial Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Viability vs. Control
Vehicle Control0...100%
This compound chloride0.1......
This compound chloride1......
This compound chloride10......
This compound chloride100......

Table 2: Effect of this compound Chloride on Endothelial Cell Proliferation (BrdU Assay)

Treatment GroupConcentration (µM)Absorbance at 450 nm (Mean ± SD)% Proliferation vs. Control
Vehicle Control0...100%
This compound chloride1......
This compound chloride10......
This compound chloride100......
Positive Control (e.g., VEGF).........

Table 3: Effect of this compound Chloride on Endothelial Cell Migration (Transwell Assay)

Treatment GroupConcentration (µM)Number of Migrated Cells (Mean ± SD)% Migration vs. Control
Vehicle Control0...100%
This compound chloride1......
This compound chloride10......
This compound chloride100......
Positive Control (e.g., VEGF).........

Table 4: Effect of this compound Chloride on in Vitro Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm, Mean ± SD)Number of Junctions (Mean ± SD)
Vehicle Control0......
This compound chloride1......
This compound chloride10......
This compound chloride100......
Positive Control (e.g., VEGF).........

Table 5: Effect of this compound Chloride on Nitric Oxide Production (Griess Assay)

Treatment GroupConcentration (µM)Nitrite Concentration (µM, Mean ± SD)Fold Change vs. Control
Vehicle Control0...1.0
This compound chloride1......
This compound chloride10......
This compound chloride100......
Positive Control (e.g., Acetylcholine).........

Table 6: Effect of this compound Chloride on Signaling Protein Phosphorylation (Western Blot)

Treatment Groupp-eNOS / Total eNOS (Ratio ± SD)p-Akt / Total Akt (Ratio ± SD)p-ERK / Total ERK (Ratio ± SD)
Vehicle Control (0 min)1.01.01.0
This compound chloride (10 µM, 5 min).........
This compound chloride (10 µM, 15 min).........
This compound chloride (10 µM, 30 min).........
This compound chloride (10 µM, 60 min).........

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound chloride mAChR Muscarinic Receptor (mAChR) This compound->mAChR Binds PI3K PI3K mAChR->PI3K Activates eNOS eNOS mAChR->eNOS Activates via Ca2+/Calmodulin (alternative) MEK MEK mAChR->MEK Potential Crosstalk Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation peNOS p-eNOS (Active) pAkt->peNOS Phosphorylates (Ser1177) eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO Produces Response Migration Proliferation Survival NO->Response ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Response

Caption: Hypothesized signaling pathway of this compound chloride in endothelial cells.

G cluster_prep Preparation cluster_cells Cell Seeding cluster_incubation Incubation & Analysis a 1. Thaw Matrigel on ice b 2. Coat 96-well plate with Matrigel a->b c 3. Incubate at 37°C for 30-60 min to solidify b->c f 6. Seed cells onto solidified Matrigel c->f d 4. Harvest and resuspend HUVECs in medium e 5. Add this compound chloride to cell suspension d->e e->f g 7. Incubate at 37°C for 4-18 hours f->g h 8. Image wells with phase-contrast microscope g->h i 9. Quantify tube length, junctions, and loops h->i

Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.

G A This compound Chloride Treatment B Cell Viability (MTT Assay) A->B C Cell Proliferation (BrdU Assay) A->C D Cell Migration (Wound Healing / Transwell) A->D E Tube Formation (Angiogenesis Assay) A->E F Signaling Pathway Activation (Western Blot) A->F G Nitric Oxide Production (Griess Assay) A->G H Overall Endothelial Cell Response B->H C->H D->H E->H F->G explains G->D mediates G->E mediates G->H

Caption: Logical relationship between experimental assays and biological outcomes.

References

Application Notes and Protocols: In Vitro Hair Follicle Organ Culture for Carpronium Chloride Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of in vitro hair follicle organ culture to assess the efficacy of Carpronium chloride as a potential hair growth-promoting agent. This document outlines the theoretical background, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

This compound chloride is a cholinergic agent known for its vasodilatory properties, which are believed to enhance microcirculation to hair follicles, thereby promoting hair growth.[1][2] It is used as a topical treatment for various forms of alopecia, including alopecia areata and androgenetic alopecia.[1][2][3][4][5][6][7] The primary mechanism of action involves the stimulation of muscarinic acetylcholine (B1216132) receptors on endothelial and dermal papilla cells within the hair follicle.[1] This activation is thought to trigger downstream signaling cascades, including the nitric oxide (NO) and prostaglandin (B15479496) pathways, leading to vasodilation.[3][5][8] Furthermore, this compound chloride may directly influence the hair growth cycle by activating key signaling pathways within the dermal papilla cells, such as the Wnt/β-catenin pathway, which is crucial for maintaining the anagen (growth) phase of hair follicles.[2][5][8]

The in vitro hair follicle organ culture (HFOC) model provides a powerful system to study the direct effects of compounds on human hair follicle biology in a controlled environment that closely mimics in vivo conditions.[9][10] This model allows for the assessment of various parameters, including hair shaft elongation, hair cycle stage, and gene expression within the hair follicle.

Signaling Pathways

This compound chloride's therapeutic effects are believed to be mediated through the activation of several key signaling pathways within the dermal papilla cells of the hair follicle. As a cholinergic agonist, it stimulates muscarinic acetylcholine receptors, initiating a cascade of events that promote hair growth.

cluster_extracellular Extracellular cluster_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response Carpronium_chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Carpronium_chloride->mAChR Binds and Activates PLC Phospholipase C (PLC) mAChR->PLC NO_Pathway Nitric Oxide (NO) Pathway mAChR->NO_Pathway Prostaglandin_Pathway Prostaglandin Pathway mAChR->Prostaglandin_Pathway Wnt_beta_catenin Wnt/β-catenin Pathway mAChR->Wnt_beta_catenin Activates PLC->Prostaglandin_Pathway Leads to Vasodilation Vasodilation & Increased Blood Flow NO_Pathway->Vasodilation Prostaglandin_Pathway->Vasodilation Anagen_Promotion Anagen Phase Promotion Wnt_beta_catenin->Anagen_Promotion Start Start: Human Scalp Skin Biopsy Isolation Microdissection of Anagen VI Hair Follicles Start->Isolation Culture Individual Hair Follicle Organ Culture Isolation->Culture Treatment Treatment with this compound Chloride (and Vehicle Control) Culture->Treatment Measurement Daily Measurement of Hair Shaft Elongation Treatment->Measurement Analysis Endpoint Analysis: - Hair Cycle Staging (Histology) - Gene Expression (qPCR) - Protein Expression (Immunohistochemistry) Measurement->Analysis Data Data Analysis and Interpretation Analysis->Data

References

Application Notes and Protocols for the Synthesis and Purification of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and purification of Carpronium chloride for research purposes. The protocols outlined below are based on established chemical principles and published methodologies.

Introduction

This compound chloride is a quaternary ammonium (B1175870) salt primarily used as a topical therapeutic agent for treating alopecia.[1] Its mechanism of action involves local vasodilation to improve microcirculation in the scalp and direct stimulation of hair follicle cells.[1] This document details a reliable three-step synthesis of this compound chloride starting from γ-butyrolactone, followed by a comprehensive purification protocol.

Synthesis of this compound Chloride

The synthesis of this compound chloride is a three-step process with a high overall yield.[2] The pathway involves the ring-opening chlorination of γ-butyrolactone, followed by esterification and finally quaternization.[1]

Overall Reaction Scheme:

γ-Butyrolactone → 4-Chlorobutyryl chloride → Methyl 4-chlorobutanoate → this compound chloride

Step 1: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone [1]

  • Materials:

    • γ-Butyrolactone (1.0 eq)

    • Thionyl chloride (2.0 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add γ-butyrolactone.

    • Slowly add thionyl chloride to the flask.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill the crude product under reduced pressure to obtain pure 4-chlorobutyryl chloride.

Step 2: Synthesis of Methyl 4-Chlorobutanoate [1]

  • Materials:

  • Procedure:

    • Cool a flask containing anhydrous methanol in an ice bath.

    • Slowly add the crude 4-chlorobutyryl chloride from the previous step to the cold methanol with stirring. This reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Remove the excess methanol under reduced pressure.

    • The resulting crude methyl 4-chlorobutanoate can be used in the next step without further purification. For analytical purposes, it can be purified by vacuum distillation.

Step 3: Synthesis of this compound Chloride (Quaternization) [1]

  • Materials:

  • Procedure:

    • Dissolve the crude methyl 4-chlorobutanoate in acetone or acetonitrile in a pressure-resistant flask.

    • Add the trimethylamine solution to the flask.

    • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

    • After the reaction is complete, collect the solid precipitate by vacuum filtration.

    • Wash the crude this compound chloride with cold acetone or acetonitrile to remove unreacted starting materials.

    • The crude product is then subjected to purification.

Purification of this compound Chloride

Purification of the crude this compound chloride is crucial to remove any unreacted starting materials and by-products. Recrystallization is a highly effective method for this purpose.[1]

  • Materials:

    • Crude this compound chloride

    • Recrystallization solvent (e.g., 95% ethanol/water or isopropanol/water)

  • Procedure:

    • Dissolve the crude this compound chloride in a minimal amount of the hot recrystallization solvent mixture.

    • Perform a hot filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • To maximize the yield, place the flask in an ice bath or refrigerate at 4°C for several hours.

    • Collect the white, crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified this compound chloride crystals under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound chloride.

Table 1: Synthesis Yields and Physical Properties

StepProductStarting MaterialMolar Ratio (Product:Starting Material)Typical Yield (%)Physical State
14-Chlorobutyryl chlorideγ-Butyrolactone1:190-95Colorless liquid
2Methyl 4-chlorobutanoate4-Chlorobutyryl chloride1:195-98Colorless liquid
3This compound chlorideMethyl 4-chlorobutanoate1:190-94White crystalline solid
Overall This compound chloride γ-Butyrolactone - ~88.4 [2]White crystalline solid

Table 2: Characterization Data for this compound Chloride

PropertyValue
Molecular FormulaC₈H₁₈ClNO₂
Molecular Weight195.69 g/mol []
Melting Point126 °C[]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in water and ethanol[4]
¹H NMR (D₂O) δ (ppm): 3.09 (s, 9H, N(CH₃)₃), 2.58 (t, 2H, -CH₂-C=O), 3.35 (t, 2H, -N-CH₂-), 2.05 (m, 2H, -CH₂-CH₂-CH₂-), 3.67 (s, 3H, -O-CH₃)
¹³C NMR (D₂O) δ (ppm): 174.5 (C=O), 65.8 (-N-CH₂-), 54.7 (N(CH₃)₃), 52.3 (-O-CH₃), 30.2 (-CH₂-C=O), 21.5 (-CH₂-CH₂-CH₂-)
IR (KBr) ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1480 (C-H bend), ~970 (N⁺-(CH₃)₃ rock)

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis This compound Chloride Synthesis gamma_butyrolactone γ-Butyrolactone step1 Step 1: Ring-Opening Chlorination gamma_butyrolactone->step1 thionyl_chloride Thionyl Chloride thionyl_chloride->step1 chlorobutyryl_chloride 4-Chlorobutyryl Chloride step1->chlorobutyryl_chloride step2 Step 2: Esterification chlorobutyryl_chloride->step2 methanol Methanol methanol->step2 methyl_chlorobutanoate Methyl 4-chlorobutanoate step2->methyl_chlorobutanoate step3 Step 3: Quaternization methyl_chlorobutanoate->step3 trimethylamine Trimethylamine trimethylamine->step3 crude_this compound Crude this compound Chloride step3->crude_this compound

Caption: Workflow for the three-step synthesis of this compound chloride.

Purification_Workflow cluster_purification Purification and Analysis crude_product Crude this compound Chloride dissolution Dissolve in minimal hot solvent (e.g., 95% Ethanol/Water) crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration insoluble_impurities Insoluble Impurities (Discarded) hot_filtration->insoluble_impurities Solid crystallization Cool to induce crystallization hot_filtration->crystallization Filtrate vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration filtrate Filtrate (Contains soluble impurities) vacuum_filtration->filtrate Liquid washing Wash with cold solvent vacuum_filtration->washing Crystals drying Dry under vacuum washing->drying pure_product Pure this compound Chloride drying->pure_product analysis Characterization (NMR, IR, MP) pure_product->analysis

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Carpronium chloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Carpronium chloride.

Troubleshooting Guide: Peak Tailing

Q1: My this compound chloride peak is showing significant tailing. What are the primary causes?

A1: Peak tailing in the HPLC analysis of this compound chloride, a quaternary ammonium (B1175870) compound, is most commonly attributed to secondary interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2] Other significant factors include improper mobile phase pH, inadequate buffer concentration, column contamination or degradation, and sample overload.[3]

Q2: How does the mobile phase pH affect the peak shape of this compound chloride?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound chloride.[4][5][6] At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized (negatively charged), leading to strong electrostatic interactions with the cationic this compound chloride, resulting in significant peak tailing.[1][7] Lowering the mobile phase pH (typically to between 2.5 and 3.5) protonates these silanol groups, minimizing secondary interactions and leading to a more symmetrical peak shape.[3][7]

Q3: I've adjusted the pH, but I still see some tailing. What role does the buffer concentration play?

A3: Buffer concentration is another key parameter for achieving good peak shape for basic compounds. A buffer helps to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.[2] Insufficient buffer concentration may not effectively control the local pH environment, leading to persistent peak tailing.[3] Increasing the buffer concentration, typically in the range of 10-50 mM, can often improve peak symmetry.[3]

Q4: Could my column be the source of the problem?

A4: Yes, the column is a frequent source of peak tailing issues.[3] Column degradation, contamination from previous samples, or physical damage like a void at the column inlet can all lead to distorted peak shapes.[2] If you observe that all peaks in your chromatogram are tailing, it could indicate a physical issue with the column or a blocked frit. If only the this compound chloride peak is tailing, it is more likely a chemical interaction issue.

Q5: What are the signs of column contamination, and how can I address it?

A5: Signs of column contamination include a gradual increase in backpressure, loss of resolution, and, notably, peak tailing.[8] Contaminants can bind to the stationary phase and create active sites that interact with your analyte. A thorough column wash is recommended to remove strongly retained impurities. If the problem persists after washing, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for my this compound chloride peak?

A1: An ideal chromatographic peak has a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered good. For many applications, a tailing factor up to 1.5 may be acceptable.[7] However, for quantitative analysis, striving for a value as close to 1.0 as possible is recommended for optimal accuracy and precision.

Q2: Can the choice of organic modifier in the mobile phase impact peak tailing?

A2: Yes, the organic modifier can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. While both are effective, they can exhibit different selectivities and interactions with the stationary phase and analyte. In some cases, switching from one to the other or using a mixture can improve peak symmetry.

Q3: Is it possible that I am overloading the column?

A3: Column overload, both in terms of sample concentration (mass overload) and injection volume (volume overload), can cause peak distortion, including tailing.[2] To check for mass overload, try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column. To address volume overload, reduce the injection volume.

Q4: What type of HPLC column is best suited for this compound chloride analysis?

A4: A C18 column is a common choice for the analysis of this compound chloride. To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well-endcapped. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, reducing the potential for secondary interactions.[7]

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your HPLC column when you observe a significant and irreversible loss of performance that cannot be restored by column washing or regeneration. This includes persistent high backpressure, poor peak shape (tailing or fronting), loss of resolution, and significant changes in retention times.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Minor Tailing
2.51.10Symmetrical

This table presents representative data on the effect of mobile phase pH on the peak asymmetry of a basic compound, methamphetamine, which serves as a good model for the behavior of this compound chloride.[7] As the pH is lowered, the protonation of residual silanol groups on the stationary phase increases, leading to a significant reduction in peak tailing and a more symmetrical peak shape.

Experimental Protocols

1. Protocol for Mobile Phase pH Adjustment Study

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound chloride.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile

    • Formic acid (or other suitable acidic modifier)

    • pH meter

    • This compound chloride standard solution

  • Procedure:

    • Prepare a series of aqueous mobile phase components at different pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5).[9][10]

    • To prepare the aqueous phase, add a small amount of acidic modifier (e.g., 0.1% formic acid) to HPLC grade water and adjust the pH using a calibrated pH meter.[11]

    • Filter each aqueous solution through a 0.45 µm filter.[9]

    • Prepare the final mobile phases by mixing the pH-adjusted aqueous phase with acetonitrile in the desired ratio (e.g., 70:30 v/v).

    • Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the this compound chloride standard and record the chromatogram.

    • Calculate the tailing factor of the this compound chloride peak.

    • Repeat steps 5-7 for each of the prepared mobile phases with different pH values.

    • Compare the tailing factors obtained at each pH to determine the optimal condition for symmetrical peak shape.

2. Protocol for HPLC Column Regeneration for Basic Compounds

  • Objective: To remove strongly retained basic compounds and other contaminants from a C18 column to restore its performance.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade isopropanol

  • Procedure:

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the column direction.[8]

    • Wash the column with 20-30 column volumes of HPLC grade water to remove any buffer salts.

    • Wash the column with 20-30 column volumes of 100% methanol.[8]

    • Wash the column with 20-30 column volumes of 100% acetonitrile.[8]

    • Wash the column with 20-30 column volumes of 75:25 acetonitrile/isopropanol.

    • Wash the column with 20-30 column volumes of 100% isopropanol.

    • Flush the column with the mobile phase you intend to use next, starting with a high organic content and gradually moving to the initial conditions.

    • Re-install the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

    • Inject a standard to evaluate the column performance.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks column_issue Suspect Physical Column Issue (Void, Blocked Frit) check_all_peaks->column_issue all_tail chem_issue Suspect Chemical Interaction check_all_peaks->chem_issue one_tail all_tail YES replace_column Action: Replace Column or Backflush column_issue->replace_column end_good Peak Shape Improved replace_column->end_good one_tail NO check_ph Is Mobile Phase pH < 3.5? chem_issue->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., to 2.5-3.0) check_ph->adjust_ph NO check_buffer Is Buffer Concentration Adequate? (10-50 mM) check_ph->check_buffer YES adjust_ph->end_good adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer NO check_overload Is Column Overloaded? check_buffer->check_overload YES adjust_buffer->end_good dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample YES column_wash Action: Perform Column Wash Protocol check_overload->column_wash NO dilute_sample->end_good column_wash->end_good end_bad Problem Persists: Consider New Column column_wash->end_bad

Caption: Troubleshooting workflow for peak tailing in HPLC.

Caption: Chemical interactions causing peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Carpronium chloride.

Troubleshooting Guide

Question: I am observing significant ion suppression for this compound chloride in my plasma samples. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly for quaternary ammonium (B1175870) compounds like this compound chloride when analyzing complex biological matrices such as plasma. The primary causes are co-eluting endogenous components from the sample that interfere with the ionization of the target analyte.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The initial and most critical step is to assess the effectiveness of your sample preparation method. Inadequate removal of matrix components is the most frequent cause of ion suppression.

    • Protein Precipitation (PPT): If you are using a simple protein precipitation with acetonitrile (B52724) or methanol (B129727), consider optimizing the solvent-to-plasma ratio. A higher ratio (e.g., 4:1 or 5:1) may improve protein removal but will also dilute your sample. Also, ensure complete protein precipitation by allowing sufficient vortexing time and incubation at a low temperature.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize the extraction of this compound chloride while leaving interfering substances behind.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. For a quaternary ammonium compound like this compound chloride, a weak cation-exchange (WCX) or a mixed-mode (e.g., reversed-phase/cation-exchange) sorbent is recommended. Ensure proper conditioning of the SPE cartridge, and optimize the wash and elution steps to selectively isolate the analyte.

  • Chromatographic Separation: If sample preparation optimization is insufficient, focus on improving your chromatographic separation to resolve this compound chloride from interfering matrix components.

    • Gradient Optimization: Adjust your mobile phase gradient to increase the separation between your analyte and the region where most matrix components elute (typically at the beginning and end of the run).

    • Column Chemistry: Consider alternative column chemistries. As a polar compound, this compound chloride may exhibit poor retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds. A switch to a HILIC column can significantly improve separation from non-polar matrix components.

  • Mass Spectrometer Source Conditions: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound chloride and potentially minimize the influence of interfering compounds.

Question: My recovery of this compound chloride is low and inconsistent. What should I investigate?

Answer:

Low and variable recovery is often linked to the sample preparation process. Here’s a systematic approach to troubleshoot this issue:

  • Review Your Extraction Protocol:

    • Protein Precipitation: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. Ensure thorough mixing and adequate precipitation time. The choice of precipitation solvent can also impact recovery.

    • Liquid-Liquid Extraction: The pH of the sample and the choice of extraction solvent are critical for efficient partitioning of this compound chloride into the organic phase. Ensure the pH is optimized for the analyte's charge state. Multiple extraction steps can also improve recovery.

    • Solid-Phase Extraction: Incomplete elution is a common cause of low recovery in SPE. Ensure the elution solvent is strong enough to desorb this compound chloride from the sorbent. The volume of the elution solvent should also be sufficient. Conversely, breakthrough during sample loading can occur if the sorbent is overloaded or the sample is loaded too quickly.

  • Analyte Stability: Assess the stability of this compound chloride in the biological matrix and during the sample preparation process. Degradation can lead to apparent low recovery.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound chloride is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects and extraction inefficiencies, thus providing more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common matrix effect observed for quaternary ammonium compounds like this compound chloride?

A1: The most common matrix effect is ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal. Ion enhancement is also possible but less frequent.

Q2: Which sample preparation technique is generally most effective at minimizing matrix effects for this compound chloride?

A2: Solid-Phase Extraction (SPE) is typically the most effective method for reducing matrix effects when analyzing quaternary ammonium compounds in complex biological fluids.[1] Using a weak cation-exchange or a mixed-mode sorbent can provide high selectivity for this compound chloride and result in a much cleaner extract compared to protein precipitation or liquid-liquid extraction.[1]

Q3: Can I use protein precipitation for the analysis of this compound chloride in plasma?

A3: Yes, protein precipitation is a simple and fast technique that can be used. However, it is the least selective sample preparation method and may result in significant matrix effects.[2] It is often used in early-stage discovery due to its speed, but for regulated bioanalysis, a more rigorous method like SPE is often required to achieve the necessary sensitivity and reproducibility.

Q4: What are the advantages of using HILIC for this compound chloride analysis?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the analysis of polar compounds like this compound chloride that are poorly retained on traditional reversed-phase columns.[1] HILIC can provide better retention and separation of this compound chloride from less polar matrix components, thereby reducing ion suppression and improving assay sensitivity.

Q5: How can I quantify the extent of matrix effects in my assay?

A5: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of quaternary ammonium compounds (QACs) in biological matrices using different sample preparation techniques. While this data is not specific to this compound chloride, it provides a useful reference for expected performance.

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques for QACs in Serum/Plasma

Sample Preparation TechniqueAnalyte ClassRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (ACN)Various Drugs85 - 10550 - 120 (Ion Suppression Common)[2]
Liquid-Liquid ExtractionVarious Drugs70 - 11070 - 115General Knowledge
Solid-Phase Extraction (WCX)QACs61 - 129-27 to 15.4[1]

Table 2: Performance Data for SPE-LC-MS/MS Analysis of QACs in Human Serum and Urine[1]

ParameterSerumUrine
Recovery (at 1, 5, 20 ng/mL)61 - 129%61 - 129%
Matrix Effect-27% to 15.4%-27% to 15.4%
Intra-day Precision0.22 - 17.4%0.22 - 17.4%
Inter-day Precision0.35 - 17.3%0.35 - 17.3%
MLOQ0.006 - 1.40 ng/mL0.006 - 1.40 ng/mL

Experimental Protocols

Note: These are general protocols based on the analysis of similar quaternary ammonium compounds and should be optimized and validated for this compound chloride.

Protocol 1: Protein Precipitation (PPT) of Plasma Samples
  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples using Weak Cation-Exchange (WCX)
  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute this compound chloride with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease the organic content over time to elute the polar analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE Clean_Extract Clean Extract PPT->Clean_Extract LLE->Clean_Extract SPE->Clean_Extract LC_Separation LC Separation (HILIC or RP) Clean_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound chloride.

Troubleshooting_Matrix_Effects cluster_SP_options Sample Prep Options cluster_Chroma_options Chromatography Options Start Problem: Ion Suppression / Poor Recovery Check_SP Evaluate Sample Preparation Start->Check_SP Optimize_PPT Optimize PPT Check_SP->Optimize_PPT Implement_LLE Implement LLE Check_SP->Implement_LLE Implement_SPE Implement SPE Check_SP->Implement_SPE Check_Chroma Optimize Chromatography Optimize_Gradient Optimize Gradient Check_Chroma->Optimize_Gradient Change_Column Change Column (e.g., HILIC) Check_Chroma->Change_Column Check_MS Optimize MS Source Solution Problem Resolved Check_MS->Solution Optimize_PPT->Check_Chroma If suppression persists Implement_LLE->Check_Chroma If suppression persists Implement_SPE->Check_Chroma If suppression persists Optimize_Gradient->Check_MS If suppression persists Change_Column->Check_MS If suppression persists

Caption: Logical troubleshooting workflow for matrix effects.

References

Technical Support Center: Improving the Stability of Carpronium Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Carpronium chloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound chloride in aqueous solutions?

A1: The primary degradation pathway for this compound chloride in aqueous and aqueous-alcoholic solutions is the hydrolysis of its ester linkage.[1] This reaction is highly dependent on the pH of the solution, leading to the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[1]

Q2: What is the optimal pH range for maximizing the stability of this compound chloride in aqueous solutions?

A2: this compound chloride exhibits maximum stability in acidic conditions. To minimize hydrolysis, it is recommended to maintain the pH of the solution between 3.0 and 5.0.[1][2] The rate of hydrolysis increases significantly as the pH becomes neutral or alkaline.[2]

Q3: What are the recommended storage conditions for this compound chloride?

A3: this compound chloride monohydrate should be stored in a freezer at -20°C under an inert atmosphere. It is crucial to keep the container tightly sealed as the compound is hygroscopic and readily absorbs moisture from the air.[1]

Q4: How should I handle this compound chloride to minimize degradation during experiments?

A4: Due to its hygroscopic nature, all handling of solid this compound chloride should be performed in a controlled environment with low humidity, such as a glove box. It is also advisable to prepare aqueous solutions fresh before each experiment to ensure potency and consistency.[1]

Q5: Are there any known stabilizers for this compound chloride in aqueous solutions?

A5: Yes, certain excipients can enhance the stability of this compound chloride. Pantothenyl ethyl ether and water-soluble chitin (B13524) derivatives, such as hydroxypropyl chitosan, have been reported to stabilize this compound chloride in aqueous formulations.[3]

Q6: What analytical methods are suitable for monitoring the stability of this compound chloride?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying this compound chloride and its degradation products. For more detailed analysis and structural elucidation of degradants, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.[1]

Troubleshooting Guides

IssuePotential CauseRecommended Action
Rapid loss of potency in solution High pH: The pH of the solution may be above the optimal stability range of 3.0-5.0, leading to accelerated hydrolysis.[2]1. Measure the pH of your solution. 2. Adjust the pH to the 3.0-5.0 range using a suitable acidic buffer (e.g., citrate (B86180) buffer) or a small amount of a compatible acid like hydrochloric acid.
Cloudiness or precipitation in the solution Hydrolysis or Low Solubility: The degradation products may have lower solubility, or the concentration of this compound chloride may exceed its solubility limit in the chosen solvent system at a given pH.1. Confirm the pH is within the optimal 3.0-5.0 range. 2. Consider using a co-solvent system, such as an aqueous-ethanolic solution, to improve solubility. 3. Prepare solutions fresh before each use to minimize the time for degradation and precipitation to occur.[2]
Appearance of unknown peaks in HPLC chromatogram Degradation: The new peaks are likely degradation products resulting from hydrolysis or other stress factors.1. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.[1] 2. Utilize a validated stability-indicating HPLC method capable of resolving the parent drug from all potential degradants. 3. Employ LC-MS/MS to identify the mass and structure of the unknown peaks.
Inconsistent experimental results Compound Instability: Degradation of this compound chloride in stock solutions or during the experiment can lead to variable results.1. Prepare fresh solutions of this compound chloride for each experiment. 2. Ensure proper storage of the solid compound at -20°C in a tightly sealed container to prevent moisture absorption.[1] 3. If degradation is suspected, use a fresh batch of the compound.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of an Ester Compound at Constant Temperature

pHRelative Hydrolysis Rate Constant (k)Stability
3.01Very High
4.010High
5.0100Moderate
7.010,000Low
9.01,000,000Very Low

Note: The relative rates are not specific to this compound chloride but serve to highlight the exponential increase in hydrolysis rate with increasing pH.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in accordance with ICH Q1A(R2) guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours. Also, expose the stock solution to 70°C for 48 hours.[1]

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines.[1]

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

While a specific validated HPLC method for this compound chloride from a pharmacopeia was not found in the public domain, the following general method can be used as a starting point for method development and validation.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by a UV scan of this compound chloride (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study or stability study with the mobile phase A to a suitable concentration within the linear range of the method.

Mandatory Visualizations

degradation_pathway Carpronium_Chloride This compound chloride H2O H₂O (pH dependent) Carpronium_Chloride->H2O Degradation_Products Degradation Products H2O->Degradation_Products Hydrolysis of Ester Linkage Product_A 4-methoxy-4-oxobutanoic acid Degradation_Products->Product_A Product_B Trimethylamine Degradation_Products->Product_B

Primary degradation pathway of this compound Chloride.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Chloride Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, RT, 2h) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Stock_Solution->Oxidation Thermal Thermal (70°C, 48h) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Chromatograms & Quantify Degradants HPLC_Analysis->Data_Evaluation

Workflow for forced degradation studies.

signaling_pathway This compound This compound Chloride mAChR Muscarinic Acetylcholine Receptors (mAChRs) This compound->mAChR acts as agonist Vasodilation Vasodilation mAChR->Vasodilation Wnt_Pathway Wnt/β-catenin Pathway (Potential Modulation) mAChR->Wnt_Pathway Blood_Flow Increased Blood Flow to Hair Follicles Vasodilation->Blood_Flow Hair_Growth Promotion of Hair Growth Blood_Flow->Hair_Growth Wnt_Pathway->Hair_Growth

Proposed mechanism of action of this compound Chloride.

References

Technical Support Center: Optimizing Carpronium Chloride Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Carpronium chloride using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound chloride challenging to analyze by conventional reverse-phase HPLC?

A1: this compound chloride is a quaternary ammonium (B1175870) compound, meaning it carries a permanent positive charge regardless of the mobile phase pH. In standard RP-HPLC, which relies on hydrophobic interactions with a non-polar stationary phase, highly polar and permanently charged molecules like this compound chloride exhibit poor retention and often elute in the void volume.

Q2: What is the recommended chromatographic technique for this compound chloride separation?

A2: Ion-pair reverse-phase HPLC is the most effective technique for the analysis of this compound chloride. This method introduces an ion-pairing reagent into the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a standard C18 or C8 column.[1][2][3][4]

Q3: What are suitable ion-pairing reagents for this compound chloride analysis?

A3: Since this compound chloride is a cation, an anionic ion-pairing reagent is required. Common choices include alkyl sulfonates such as sodium heptanesulfonate or sodium octanesulfonate. The length of the alkyl chain of the ion-pairing reagent can be adjusted to fine-tune the retention of this compound chloride.

Q4: How does the concentration of the ion-pairing reagent affect the separation?

A4: Increasing the concentration of the ion-pairing reagent generally leads to increased retention of the analyte. However, excessively high concentrations can lead to long equilibration times and potential precipitation of the reagent in the mobile phase, especially at high organic solvent compositions. It is crucial to optimize the concentration to achieve a balance between retention and method robustness.

Q5: What is the role of the organic modifier in the mobile phase?

A5: Organic modifiers, such as acetonitrile (B52724) or methanol (B129727), are used to control the elution strength of the mobile phase. Increasing the percentage of the organic modifier will decrease the retention time of the this compound chloride-ion pair complex. The choice between acetonitrile and methanol can also influence the selectivity of the separation.

Q6: Why is controlling the mobile phase pH important?

A6: While this compound chloride's charge is pH-independent, maintaining a consistent and appropriate mobile phase pH is crucial for method reproducibility. A stable pH ensures consistent ionization of any other components in the sample matrix and helps prevent degradation of the silica-based stationary phase, which is typically stable within a pH range of 2 to 8.[5][6][7][8][9] For robust retention, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of any ionizable compounds.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound chloride using ion-pair RP-HPLC.

Problem Potential Cause Recommended Solution
No or Poor Retention (Peak at Void Volume) Insufficient ion-pairing effect.- Increase the concentration of the ion-pairing reagent (e.g., sodium heptanesulfonate).- Use an ion-pairing reagent with a longer alkyl chain (e.g., switch from heptanesulfonate to octanesulfonate).- Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
Peak Tailing Secondary interactions with residual silanols on the stationary phase.- Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to suppress the ionization of silanol (B1196071) groups.- Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.[10]- Ensure adequate concentration of the ion-pairing reagent.
Column overload.- Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
High concentration of the analyte.- Dilute the sample.
Variable Retention Times Inadequate column equilibration with the ion-pairing reagent.- Flush the column with the mobile phase containing the ion-pairing reagent for an extended period (at least 30-60 minutes) before the first injection.[1]
Fluctuations in mobile phase composition or temperature.- Ensure the mobile phase is well-mixed and degassed.[11]- Use a column oven to maintain a stable temperature.[9]
Mobile phase pH is not stable.- Use a buffer in the aqueous portion of the mobile phase to maintain a constant pH.
Split Peaks Co-elution with an impurity.- Optimize the mobile phase composition (organic modifier percentage, ion-pairing reagent concentration) to improve resolution.
Column void or contamination.- Use a guard column to protect the analytical column.[12]- If a void is suspected, replace the column.
High Backpressure Precipitation of the ion-pairing reagent or buffer salts.- Ensure the mobile phase components are fully dissolved.- Avoid high concentrations of buffers and ion-pairing reagents, especially when using a high percentage of organic solvent.[13]- Filter the mobile phase before use.
Column frit blockage.- Filter samples before injection.- Use a guard column.[12]

Experimental Protocols

Below is a detailed methodology for a typical ion-pair RP-HPLC method for the separation of this compound chloride.

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and a buffered aqueous solution containing an ion-pairing reagent.
Aqueous Phase: 10 mM Sodium Heptanesulfonate in 20 mM Potassium Dihydrogen Phosphate (B84403), pH adjusted to 3.0 with Phosphoric Acid.
Organic Phase: Acetonitrile
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Mobile Phase Preparation:

  • Aqueous Phase:

    • Weigh and dissolve the appropriate amount of sodium heptanesulfonate and potassium dihydrogen phosphate in HPLC-grade water to achieve the desired concentrations (10 mM and 20 mM, respectively).

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Mix the prepared aqueous phase and acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).

    • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

Data Presentation

The following table summarizes the expected impact of mobile phase parameter adjustments on the chromatographic separation of this compound chloride.

Parameter Change Effect on Retention Time Effect on Peak Shape Effect on Resolution
Increase % Acetonitrile DecreaseGenerally no significant effectMay decrease if peaks are close
Increase Ion-Pairing Reagent Concentration IncreaseMay improve tailingMay increase
Increase Alkyl Chain Length of Ion-Pairing Reagent IncreaseGenerally no significant effectMay increase
Decrease Mobile Phase pH (e.g., from 4 to 3) Minimal change for this compound ChlorideMay improve tailing by suppressing silanol activityMay improve for acidic impurities
Increase Flow Rate DecreaseMay broaden peaksMay decrease
Increase Column Temperature DecreaseMay sharpen peaksMay improve or decrease

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of this compound Chloride check_retention Is Retention Time Adequate? start->check_retention adjust_organic Adjust Acetonitrile Percentage check_retention->adjust_organic No adjust_ip_conc Adjust Ion-Pairing Reagent Concentration check_retention->adjust_ip_conc No, still too low check_peak_shape Is Peak Shape Acceptable? check_retention->check_peak_shape Yes adjust_organic->check_retention adjust_ip_conc->check_retention change_ip_reagent Change Ion-Pairing Reagent (e.g., longer alkyl chain) adjust_ip_conc->change_ip_reagent Maxed out concentration change_ip_reagent->check_retention adjust_pH Lower Mobile Phase pH (e.g., to 3.0) check_peak_shape->adjust_pH No (Tailing) check_resolution Is Resolution from Impurities Sufficient? check_peak_shape->check_resolution Yes adjust_pH->check_peak_shape add_tea Add Triethylamine (TEA) to Mobile Phase adjust_pH->add_tea Still tailing add_tea->check_peak_shape fine_tune_organic Fine-tune Acetonitrile Percentage check_resolution->fine_tune_organic No end End: Optimized Method check_resolution->end Yes fine_tune_organic->check_resolution

Caption: Workflow for optimizing the mobile phase in this compound chloride analysis.

Troubleshooting_Decision_Tree start Chromatographic Problem Observed issue_type What is the primary issue? start->issue_type retention_issue Retention Time Fluctuation issue_type->retention_issue Retention peak_shape_issue Poor Peak Shape issue_type->peak_shape_issue Peak Shape pressure_issue High Backpressure issue_type->pressure_issue Pressure equilibrate Ensure adequate column equilibration retention_issue->equilibrate peak_shape_type Tailing or Fronting? peak_shape_issue->peak_shape_type check_precipitation Check for mobile phase precipitation pressure_issue->check_precipitation check_blockage Check for column or system blockage pressure_issue->check_blockage check_mobile_phase Check mobile phase preparation and temperature equilibrate->check_mobile_phase tailing Tailing peak_shape_type->tailing Tailing fronting Fronting peak_shape_type->fronting Fronting tailing_cause Check for secondary silanol interactions or column overload tailing->tailing_cause fronting_cause Check sample solvent strength fronting->fronting_cause adjust_ph_tea Lower pH or add TEA tailing_cause->adjust_ph_tea reduce_load Reduce sample concentration/volume tailing_cause->reduce_load change_solvent Dissolve sample in mobile phase fronting_cause->change_solvent filter_mobile_phase Filter mobile phase check_precipitation->filter_mobile_phase use_guard_column Use guard column and filter samples check_blockage->use_guard_column

Caption: Decision tree for troubleshooting common HPLC issues with this compound chloride.

References

Addressing poor retention of Carpronium chloride on C18 columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Carpronium chloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the poor retention of this compound chloride on C18 columns.

Frequently Asked Questions (FAQs)

Q1: Why does this compound chloride show poor or no retention on a standard C18 column?

A1: this compound chloride is a quaternary ammonium (B1175870) salt, meaning it is a permanently positively charged and highly polar molecule. Standard C18 columns have a non-polar stationary phase. The principle of reversed-phase chromatography is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its high polarity and charge, this compound chloride has a much stronger affinity for the polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) than for the non-polar C18 stationary phase. This results in the compound eluting very early, often at or near the void volume of the column.

Q2: What are the primary strategies to improve the retention of this compound chloride on a C18 column?

A2: To enhance the retention of this compound chloride on a C18 column, the interaction between the analyte and the stationary phase must be increased. The two most common and effective strategies are:

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase. For the positively charged this compound chloride, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion pair with this compound chloride, which is more hydrophobic and can be retained by the C18 stationary phase.

  • Using a High-Aqueous Mobile Phase with an "Aqueous C18" Column: While standard C18 columns can suffer from "phase collapse" or "dewetting" with highly aqueous mobile phases (typically >95% water), specialized "Aqueous C18" columns are designed to be stable under these conditions. A higher water content in the mobile phase can sometimes improve the retention of very polar compounds.

Q3: Are there alternative chromatography techniques if I cannot achieve adequate retention on a C18 column?

A3: Yes, if modifying the mobile phase for your C18 column is not successful, you should consider alternative chromatographic modes that are better suited for highly polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

  • Mixed-Mode Chromatography: This technique uses stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities. This allows for simultaneous hydrophobic and ionic interactions, providing enhanced retention for charged polar molecules like this compound chloride.

Q4: What are the advantages and disadvantages of ion-pair chromatography?

A4:

  • Advantages:

    • Allows for the use of widely available and well-understood C18 columns.

    • Can provide excellent retention and selectivity for charged analytes.

  • Disadvantages:

    • Ion-pairing reagents are often not compatible with mass spectrometry (MS) detectors as they can cause ion suppression and contaminate the ion source.

    • Column equilibration with the ion-pairing reagent can be time-consuming, and the reagent can be difficult to completely wash out of the column and HPLC system.

    • Can sometimes lead to complex method development and reproducibility issues.

Troubleshooting Guide

This guide addresses specific issues you might encounter when developing an HPLC method for this compound chloride on a C18 column.

Issue 1: this compound chloride elutes at the void volume.
Potential Cause Recommended Solution
Insufficient interaction with the C18 stationary phase.Implement ion-pair chromatography. Add an anionic ion-pairing reagent such as sodium heptanesulfonate to the mobile phase. Start with a concentration of 5-10 mM.
Mobile phase is too "strong" (too much organic solvent).Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. However, be cautious of phase collapse with standard C18 columns if the organic content drops below 5%. Consider switching to an "Aqueous C18" column if very high aqueous mobile phases are needed.
Issue 2: Poor peak shape (tailing or fronting) with ion-pair chromatography.
Potential Cause Recommended Solution
Secondary interactions with residual silanols on the silica support of the C18 column.Adjust the pH of the mobile phase. A lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanols. Increase the concentration of the ion-pairing reagent to better mask the silanols.
Column is not fully equilibrated with the ion-pairing reagent.Flush the column with the mobile phase containing the ion-pairing reagent for an extended period (e.g., 30-60 minutes) before injecting the sample.
Inappropriate concentration of the ion-pairing reagent.Optimize the concentration of the ion-pairing reagent. Too low a concentration may not be effective, while too high a concentration can lead to other issues.
Issue 3: Retention time is not reproducible.
Potential Cause Recommended Solution
Inconsistent column equilibration.Ensure a consistent and sufficient equilibration time between runs, especially when using ion-pair chromatography or gradient elution.
Mobile phase instability or degradation.Prepare fresh mobile phase daily. Ensure the pH is stable and that the ion-pairing reagent is fully dissolved.
Column temperature fluctuations.Use a column oven to maintain a constant and controlled temperature.

Data Presentation

The following table provides a hypothetical yet realistic representation of how different mobile phase additives can affect the retention time and peak shape of this compound chloride on a C18 column.

Method Mobile Phase Composition Retention Time (min) Tailing Factor
Standard Reversed-Phase 50:50 Acetonitrile:Water1.2 (Void)-
Ion-Pair Chromatography 40:60 Acetonitrile:Water with 10 mM Sodium Heptanesulfonate, pH 3.04.81.3
Ion-Pair Chromatography (Optimized) 35:65 Acetonitrile:Water with 15 mM Sodium Heptanesulfonate, pH 3.06.21.1
HILIC (for comparison) 90:10 Acetonitrile:10 mM Ammonium Formate, pH 3.5 on a HILIC column7.51.0

Experimental Protocols

Key Experiment: Ion-Pair Chromatography for this compound Chloride on a C18 Column

Objective: To achieve adequate retention and good peak shape for this compound chloride using a standard C18 column with an ion-pairing mobile phase.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound chloride reference standard

  • HPLC-grade acetonitrile and water

  • Sodium heptanesulfonate (ion-pairing reagent)

  • Phosphoric acid (for pH adjustment)

Methodology:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by dissolving sodium heptanesulfonate in HPLC-grade water to a final concentration of 10 mM.

    • Adjust the pH of the aqueous solution to 3.0 with dilute phosphoric acid.

    • The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting point is 60% aqueous component and 40% acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound chloride in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 40:60 Acetonitrile:(10 mM Sodium Heptanesulfonate in Water, pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.

    • Inject the standard solution and record the chromatogram.

    • Evaluate the retention time, peak shape (tailing factor), and reproducibility.

    • If retention is insufficient, decrease the percentage of acetonitrile. If peak tailing is observed, consider increasing the concentration of the ion-pairing reagent or further adjusting the pH.

Visualizations

Troubleshooting Workflow for Poor Retention

G start Start: Poor retention of This compound chloride on C18 check_retention Is the peak at the void volume? start->check_retention no_retention Implement Ion-Pair Chromatography (IPC) check_retention->no_retention Yes some_retention Optimize Mobile Phase check_retention->some_retention No add_ipa Add anionic ion-pairing reagent (e.g., alkyl sulfonate) to mobile phase no_retention->add_ipa check_peak_shape Is peak shape acceptable? add_ipa->check_peak_shape decrease_organic Decrease % Organic Solvent (e.g., ACN, MeOH) some_retention->decrease_organic decrease_organic->check_peak_shape adjust_ipc Adjust IPC Parameters check_peak_shape->adjust_ipc No end End: Method Optimized check_peak_shape->end Yes optimize_ipa Optimize ion-pair concentration and/or mobile phase pH adjust_ipc->optimize_ipa optimize_ipa->check_peak_shape alternative_methods Consider Alternative Methods optimize_ipa->alternative_methods If still poor hilic HILIC alternative_methods->hilic mixed_mode Mixed-Mode Chromatography alternative_methods->mixed_mode

Caption: Troubleshooting workflow for poor retention of this compound chloride.

Technical Support Center: Enhancing Carpronium Chloride Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Carpronium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound chloride detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in achieving high sensitivity for this compound chloride detection by LC-MS/MS?

A1: The most significant challenge is often ion suppression caused by the sample matrix. This compound chloride is a quaternary ammonium (B1175870) compound, which can be prone to matrix effects from endogenous components in biological samples like plasma, urine, or tissue homogenates. These effects can reduce the ionization efficiency of this compound chloride, leading to lower signal intensity and poor sensitivity.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound chloride?

A2: Electrospray ionization (ESI) is generally the preferred technique for pre-charged, polar molecules like this compound chloride. ESI is a softer ionization technique suitable for compounds that are already ionized in solution.[1] APCI, which relies on gas-phase ionization, is typically better for less polar, more volatile compounds and may not be as efficient for quaternary amines.[1] However, if ESI results in significant ion suppression, it may be worthwhile to evaluate APCI.

Q3: How can I minimize ion suppression and enhance the signal for this compound chloride?

A3: To minimize ion suppression, a multi-faceted approach is recommended:

  • Effective Sample Preparation: Implement a robust sample cleanup procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for complex matrices.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound chloride from co-eluting matrix components that can cause suppression.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound chloride, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.

  • Methodical Instrument Optimization: Fine-tune mass spectrometer parameters, including spray voltage, gas flows, and temperatures, to maximize the ionization of this compound chloride.

Q4: What are the expected precursor and product ions for this compound chloride in MS/MS analysis?

A4: For this compound chloride (a quaternary ammonium compound), the precursor ion will be the molecular cation itself, as it is permanently charged. Based on structurally similar compounds like Chlorphonium chloride, the precursor ion is expected to be [M-Cl]⁺.[2] The exact m/z of the precursor ion should be confirmed by infusing a standard solution. Product ions are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for quaternary amines involve the neutral loss of small alkyl groups. The most intense and specific product ions should be determined experimentally by performing a product ion scan on the precursor ion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Chloride Poor ionization efficiency.- Confirm the mass spectrometer is in positive ion mode. - Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates). - Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of volatile acid like formic acid to aid in ion evaporation).
Inefficient sample extraction.- Evaluate and optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Ensure the pH of the sample and extraction solvents are optimized for this compound chloride, which is a cationic compound.
Ion suppression from the sample matrix.- Improve chromatographic separation to move the this compound chloride peak away from the regions of major ion suppression. - Implement a more effective sample cleanup method (see above). - Use a stable isotope-labeled internal standard to compensate for signal loss.
Poor Peak Shape Inappropriate mobile phase or column chemistry.- Ensure the mobile phase pH is appropriate for the column being used. - Consider using a column specifically designed for the analysis of polar or cationic compounds. - Check for and resolve any blockages in the LC system.
Sample solvent effects.- Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
High Background Noise Contaminated mobile phase or LC-MS system.- Use high-purity, LC-MS grade solvents and additives. - Clean the ion source and mass spectrometer inlet. - Ensure proper grounding of the LC-MS system.
Non-optimized MS/MS transitions.- Ensure that the selected precursor and product ions are specific to this compound chloride and are not common background ions.
Inconsistent Results (Poor Precision) Variability in sample preparation.- Automate the sample preparation steps where possible. - Ensure consistent timing and technique for manual steps. - Use a reliable internal standard.
Fluctuations in instrument performance.- Allow the LC-MS system to fully equilibrate before starting the analysis. - Regularly perform system suitability tests and calibrations.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (B78521)

  • Formic acid

  • Deionized water

  • Patient plasma samples

  • Deuterium-labeled this compound chloride internal standard (IS) solution

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound chloride and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

These are starting parameters and will require optimization on your specific instrument.

Parameter Typical Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition Optimization

The following table provides a template for your Multiple Reaction Monitoring (MRM) optimization. The specific m/z values for product ions and the optimal collision energies must be determined experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compoundTo be determinedTo be determinedTo be optimizedQuantifier
This compoundTo be determinedTo be determinedTo be optimizedQualifier
This compound-d9 (IS)To be determinedTo be determinedTo be optimizedQuantifier

Visualizations

Experimental Workflow for this compound Chloride Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Alternative) add_is->protein_precipitation Simpler spe Solid-Phase Extraction (Recommended) add_is->spe Higher Purity evaporation Evaporation protein_precipitation->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the analysis of this compound chloride in plasma.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start Low Signal for This compound Chloride check_ms_settings Check MS Settings (Positive Mode, ESI) start->check_ms_settings check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography optimize_source Optimize Source Parameters check_ms_settings->optimize_source improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup use_sil_is Use Stable Isotope Labeled IS check_sample_prep->use_sil_is modify_gradient Modify LC Gradient check_chromatography->modify_gradient end Signal Improved optimize_source->end improve_cleanup->end use_sil_is->end modify_gradient->end

Caption: Troubleshooting steps for low signal intensity.

References

Degradation pathways of Carpronium chloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the degradation pathways of Carpronium chloride under stress conditions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound chloride?

A1: The primary degradation pathway for this compound chloride in aqueous solutions is the hydrolysis of its ester linkage.[1] This reaction is significantly influenced by the pH of the solution, leading to the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[1]

Q2: What is the optimal pH for the stability of this compound chloride solutions?

A2: this compound chloride exhibits maximum stability in acidic conditions, specifically within a pH range of 3.0 to 5.0.[1][2] The rate of hydrolysis increases significantly as the pH becomes more alkaline.[1][2]

Q3: What are the recommended storage conditions for this compound chloride?

A3: Due to its hygroscopic nature, this compound chloride monohydrate should be stored in a freezer at -20°C under an inert atmosphere. It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q4: How should I handle this compound chloride to minimize degradation?

A4: All manipulations of solid this compound chloride should be performed in a controlled environment with low humidity, such as a glove box. It is also advisable to prepare solutions fresh before each experiment to minimize hydrolysis.

Q5: Are there other potential degradation pathways for this compound chloride besides hydrolysis?

A5: While hydrolysis is the most prominent degradation pathway, oxidative and photolytic degradation should also be considered, particularly during forced degradation studies.[3] Formulations containing excipients that can generate reactive oxygen species may be more susceptible to oxidative degradation.[3]

Q6: What analytical techniques are recommended for monitoring this compound chloride degradation?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for stability testing.[4] These techniques can effectively separate, identify, and quantify this compound chloride and its degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Rapid loss of potency in a newly developed liquid formulation. High pH of the formulation accelerating hydrolysis.Measure the pH of the formulation and adjust to the optimal range of 3.0-5.0 using a suitable acidifier like citric acid or hydrochloric acid.[2]
Presence of incompatible excipients.Conduct drug-excipient compatibility studies. Avoid alkaline agents and strong oxidizing agents.
Appearance of unknown peaks in HPLC chromatogram during stability testing. Degradation of this compound chloride.Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[2] Utilize a stability-indicating HPLC method and employ LC-MS/MS to elucidate the structure of the unknown peaks.[2]
Inconsistent experimental results. Improper storage or handling leading to degradation.Review storage and handling procedures. Ensure the compound is stored at -20°C in a tightly sealed container.[1] If degradation is suspected, use a fresh batch of the compound.
Cloudiness or precipitation in solution over time. Hydrolysis or limited solubility.Confirm the pH of the solution is within the optimal stability range. Verify the solubility of this compound chloride in the chosen solvent system. Prepare solutions fresh before use.[2]

Quantitative Data Summary

While specific kinetic data for this compound chloride degradation is not extensively available in the public domain, the following table summarizes key stability-related parameters based on the available information.[1][2]

Parameter Recommended Value/Condition Primary Degradation Pathway Addressed
Storage Temperature -20°CHydrolysis
Optimal pH for Stability 3.0 - 5.0Hydrolysis
Primary Hydrolytic Degradation Products 4-methoxy-4-oxobutanoic acid and trimethylamineHydrolysis

Experimental Protocols

Forced Degradation Studies (General Protocol)

This protocol is based on general ICH guidelines for forced degradation studies and should be adapted for this compound chloride.

Objective: To generate potential degradation products of this compound chloride under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound chloride

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector or LC-MS/MS system

  • pH meter

  • Controlled temperature chamber/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or a water-acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 N HCl.

    • Neutralize the solution with NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • If no significant degradation is observed, repeat with 1 N NaOH or gentle heating.

    • Neutralize the solution with HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation:

    • Expose the solid drug substance to 70°C in a hot air oven for 48 hours.[1]

    • Expose the stock solution to 70°C for 48 hours.[1]

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a duration as per ICH Q1B guidelines.[1]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method.

    • Compare the chromatograms to identify and quantify the degradation products.

Stability-Indicating HPLC Method (Example)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient program should be developed to ensure separation of the parent drug from all degradation products. An example gradient could be: 0-5 min: 95% A; 5-20 min: ramp to 50% A; 20-25 min: ramp to 5% A; 25-30 min: hold at 5% A; 30-35 min: return to 95% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by a UV scan of this compound chloride (typically in the low UV range).[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase.

Visualizations

Carpronium_Chloride This compound chloride (Ester Linkage) Degradation_Products Degradation Products: 4-methoxy-4-oxobutanoic acid + Trimethylamine Carpronium_Chloride->Degradation_Products Hydrolysis H2O H₂O (pH > 5.0 accelerates) H2O->Carpronium_Chloride

Caption: Primary hydrolytic degradation pathway of this compound chloride.

cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_stability Long-Term Stability Testing Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Validation Method Validation (ICH Guidelines) LCMS->Validation Storage ICH Storage Conditions Validation->Storage Monitoring Regular Monitoring Storage->Monitoring

Caption: General workflow for this compound chloride stability testing.

Start Inconsistent Experimental Results Check_Storage Review Storage Conditions (-20°C, Sealed Container?) Start->Check_Storage Check_Handling Review Handling Procedures (Low Humidity, Fresh Solutions?) Check_Storage->Check_Handling Storage OK New_Batch Use a Fresh Batch of this compound chloride Check_Storage->New_Batch Storage Improper Check_pH Verify Solution pH (within 3.0-5.0 range?) Check_Handling->Check_pH Handling OK Check_Handling->New_Batch Handling Improper Adjust_pH Adjust pH with Acidifier Check_pH->Adjust_pH pH out of range Re_evaluate Re-evaluate Experiment Check_pH->Re_evaluate pH OK New_Batch->Re_evaluate Adjust_pH->Re_evaluate

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Formulation Strategies to Prevent Hydrolysis of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of Carpronium chloride in pharmaceutical formulations. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to assist in the development of stable and effective this compound chloride formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound chloride in formulations?

A1: The main cause of this compound chloride degradation in aqueous and aqueous-alcoholic solutions is the hydrolysis of its ester linkage.[1][2] This chemical reaction is highly susceptible to the pH of the solution.[1][2]

Q2: What are the degradation products of this compound chloride hydrolysis?

A2: The hydrolysis of this compound chloride results in the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[2]

Q3: What is the optimal pH range for ensuring the stability of this compound chloride solutions?

A3: To minimize hydrolysis, this compound chloride solutions should be maintained in an acidic pH range, ideally between 3.0 and 5.0.[1][2] The rate of hydrolysis significantly increases at a pH above 5.0.[1]

Q4: How should solid this compound chloride be stored to prevent degradation?

A4: Solid this compound chloride is hygroscopic and should be stored in a tightly sealed container at -20°C to protect it from moisture.[2]

Q5: Are there any excipients that can help stabilize this compound chloride in a formulation?

A5: Yes, certain excipients have been shown to improve the stability of this compound chloride. Pantothenyl ethyl ether and water-soluble chitin (B13524) derivatives, such as hydroxypropyl chitosan, have been used to prevent hydrolysis in formulations.[3][4][5]

Q6: What analytical methods are recommended for monitoring the stability of this compound chloride?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for stability testing.[2] These techniques are capable of separating, identifying, and quantifying this compound chloride and its degradation products.[2]

Hydrolysis Signaling Pathway

G Hydrolysis Pathway of this compound Chloride Carpronium_chloride This compound Chloride Hydrolysis Hydrolysis (H₂O, pH > 5.0) Carpronium_chloride->Hydrolysis Products Degradation Products Hydrolysis->Products Acid 4-methoxy-4-oxobutanoic acid Products->Acid Amine Trimethylamine Products->Amine

Caption: Hydrolysis degradation pathway of this compound chloride.

Quantitative Data on Hydrolysis

pHRelative Hydrolysis Rate Constant (k)Stability
3.01Very High
4.010High
5.0100Moderate
7.010,000Low
9.01,000,000Very Low
This table presents illustrative data for a generic ester to demonstrate the principle of pH-dependent hydrolysis. The relative rates are not specific to this compound Chloride but serve to highlight the exponential increase in hydrolysis rate with increasing pH.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid loss of this compound chloride potency in solution The pH of the formulation may be above the optimal stability range of 3.0-5.0, accelerating hydrolysis.[1]1. Measure the pH of your solution.2. Adjust the pH to within the 3.0-5.0 range using a suitable acidifier like citric acid or hydrochloric acid.[1]
Cloudiness or precipitation in the solution over time The compound may be degrading due to hydrolysis, or its solubility limit might be exceeded in the solvent system.1. Confirm the pH of the solution is within the optimal range.[2]2. Ensure you are using an appropriate solvent system. Aqueous-ethanol systems are often used.[1]3. Prepare solutions fresh before use to minimize the time for degradation or precipitation to occur.[1]
Appearance of unknown peaks in HPLC analysis The new peaks likely represent hydrolysis products or other degradants.[1]1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[1][2]2. Utilize a stability-indicating HPLC method capable of resolving the parent compound from its degradants.[2]3. Employ LC-MS/MS to identify the structure of the unknown peaks.[2]
Inconsistent experimental results Degradation of this compound chloride due to improper storage or handling of the solid compound.1. Review your storage and handling procedures.[1]2. Ensure the solid compound is stored at -20°C in a tightly sealed container to protect it from moisture.[2]3. If degradation of the stock solid is suspected, it is recommended to use a fresh batch.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or a water-acetonitrile mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Expose the solid this compound chloride to 70°C in a hot air oven for 48 hours. Also, expose the stock solution to 70°C for 48 hours.[2]

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a duration as per ICH Q1B guidelines.[2]

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[2]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound chloride and its degradation products.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A

    • 5-20 min: Gradient to 50% A

    • 20-25 min: Gradient to 5% A

    • 25-30 min: Hold at 5% A

    • 30-35 min: Return to 95% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by a UV scan of this compound chloride (typically in the low UV range).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase.

Experimental Workflow for Stability Testing

G Workflow for this compound Chloride Stability Testing cluster_prep Preparation cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_data Data Analysis Formulation Prepare this compound Chloride Formulation Initial_Analysis Initial Analysis (t=0) (HPLC, pH, Appearance) Formulation->Initial_Analysis Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Initial_Analysis->Accelerated Long_Term Long-Term Conditions (e.g., 25°C/60% RH) Initial_Analysis->Long_Term Pull_Samples Pull Samples at Pre-defined Intervals Accelerated->Pull_Samples Long_Term->Pull_Samples Analysis Analyze Samples (HPLC, pH, Appearance) Pull_Samples->Analysis Data_Evaluation Evaluate Data for Degradation Trends Analysis->Data_Evaluation Shelf_Life Determine Shelf-Life Data_Evaluation->Shelf_Life

Caption: A typical workflow for stability testing of this compound chloride formulations.

References

Improving the solubility of Carpronium chloride for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of Carpronium chloride for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and what are its key properties?

This compound chloride is a white, crystalline, hygroscopic powder. It is a quaternary ammonium (B1175870) salt that functions as a muscarinic agonist and a vasodilator agent.[1][2] Its primary clinical use is as a hair growth stimulant for treating alopecia.[1][2]

Q2: In which solvents is this compound chloride soluble?

This compound chloride is very soluble in water, methanol, and ethanol. It is also soluble in acetone (B3395972) but is practically insoluble in ether.[3] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare concentrated stock solutions.[4][5]

Q3: What is the optimal pH for this compound chloride stability in aqueous solutions?

This compound chloride is most stable in acidic conditions, with a recommended pH range of 3.0 to 5.0, to prevent the hydrolysis of its ester linkage.[6][7] The rate of hydrolysis increases significantly as the pH becomes more alkaline.[6]

Q4: How should I prepare a stock solution of this compound chloride for cell culture experiments?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in sterile DMSO.[4] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration for your experiment.

Q5: What is the primary degradation pathway for this compound chloride?

The main degradation pathway in aqueous solutions is the hydrolysis of its ester linkage.[6][7] This process is highly dependent on the pH of the solution.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty dissolving this compound chloride powder. Hygroscopic nature of the compound.Handle the solid compound in a low-humidity environment, such as a glove box.[6] Ensure the solvent is of high purity.
Precipitation observed after diluting stock solution in cell culture medium. Exceeding the solubility limit in the final medium.Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling to ensure even dispersion.[4] Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%, ideally ≤ 0.1%).[4][5]
Inconsistent or unexpected experimental results. Degradation of this compound chloride due to improper pH or storage.Prepare solutions fresh before each experiment.[6] Ensure the pH of the final cell culture medium is within the stable range for the compound (pH 3.0-5.0), though this may need to be balanced with the optimal pH for your cell line.[7] Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
Cloudiness or precipitation in the stock solution over time. Hydrolysis or exceeding solubility at storage temperature.Confirm the stock solution is stored at the recommended -20°C in a tightly sealed container.[6] If cloudiness persists, prepare a fresh stock solution.

Quantitative Data Summary

Table 1: Solubility of this compound Chloride

Solvent Solubility Reference
WaterVery soluble[3]
MethanolVery soluble[3]
EthanolVery soluble[3]
AcetoneSoluble[3]
EtherPractically insoluble[3]
Dimethyl sulfoxide (DMSO)Soluble (used for stock solutions)[4]

Table 2: Recommended Starting Concentrations for In Vitro Studies

Cell Type Starting Concentration Range Reference
Human Follicle Dermal Papilla Cells (HFDPCs)0.1 µM to 100 µM[4][7]

Note: The optimal concentration will vary depending on the specific cell line, assay duration, and experimental endpoint. A dose-response curve is always recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Chloride Stock Solution in DMSO

Materials:

  • This compound Chloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh the appropriate amount of this compound chloride powder.

  • Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM.

  • Vortex the solution until the this compound chloride is completely dissolved.[5]

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.[5]

Protocol 2: MTT Assay for Cell Viability

Objective: To assess the effect of this compound chloride on the viability of Human Follicle Dermal Papilla Cells (HFDPCs).

Materials:

  • HFDPCs

  • Complete cell culture medium

  • This compound chloride stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a dedicated solubilizing agent)

  • Microplate reader

Procedure:

  • Seed HFDPCs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound chloride stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest this compound chloride concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound chloride or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4][8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4][8]

Visualizations

G cluster_prep Solution Preparation Workflow start Start: Weigh this compound Chloride Powder dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw aliquot for use store->thaw dilute Dilute in pre-warmed cell culture medium thaw->dilute treat Treat cells dilute->treat end End: Experiment treat->end G cluster_pathway Proposed Signaling Pathway of this compound Chloride cc This compound Chloride machr Muscarinic Acetylcholine Receptors (mAChRs) cc->machr vasodilation Vasodilation machr->vasodilation signaling_cascades Downstream Signaling Cascades machr->signaling_cascades no_pg Nitric Oxide (NO) and Prostaglandin Pathways vasodilation->no_pg wnt Wnt/β-catenin Pathway signaling_cascades->wnt erk_akt ERK/Akt Pathway signaling_cascades->erk_akt proliferation Increased Cell Proliferation and Viability wnt->proliferation erk_akt->proliferation

References

Technical Support Center: Analysis of Carpronium Chloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpronium chloride in biological matrices. The focus is on minimizing ion suppression to ensure accurate and reliable quantitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound chloride analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the signal intensity of the target analyte, in this case, this compound chloride, is reduced due to the presence of co-eluting matrix components from the biological sample (e.g., plasma, urine).[1][2] This occurs because these interfering substances can compete with this compound chloride for ionization in the mass spectrometer's ion source, leading to a decreased ionization efficiency and consequently, a lower signal.[2] As a permanently charged quaternary ammonium (B1175870) compound, this compound chloride is particularly susceptible to these matrix effects, which can compromise the accuracy, precision, and sensitivity of quantitative assays.

Q2: How can I identify if ion suppression is affecting my this compound chloride analysis?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment . In this technique, a constant flow of a standard solution of this compound chloride is introduced into the LC eluent after the analytical column but before the mass spectrometer ion source. A blank biological matrix extract is then injected onto the column. Any dip in the constant baseline signal of this compound chloride indicates the elution of matrix components that are causing ion suppression at that specific retention time.

Q3: What are the primary sources of ion suppression in biological matrices?

A3: The primary sources of ion suppression in biological matrices such as plasma, serum, and urine include:

  • Phospholipids (B1166683): These are abundant in plasma and serum and are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts: High concentrations of salts can alter the droplet properties in the ESI source, hindering the ionization of the analyte.

  • Endogenous metabolites: A multitude of small molecules naturally present in biological fluids can co-elute with this compound chloride and interfere with its ionization.

  • Proteins: Although larger molecules, residual proteins after inadequate sample preparation can still contribute to ion source contamination and suppression.

Q4: Which ionization technique is generally preferred to minimize ion suppression for compounds like this compound chloride?

A4: While Electrospray Ionization (ESI) is commonly used for polar, charged compounds like this compound chloride, it is also more prone to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[2] If your instrumentation allows, testing APCI could be a viable strategy to reduce matrix effects, as it involves a gas-phase ionization mechanism that is less affected by non-volatile matrix components. However, the suitability of APCI depends on the thermal stability of the analyte.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity for this compound Chloride

Possible Cause: Significant ion suppression from the biological matrix.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to improve the cleanup of your sample to remove interfering matrix components.

    • Protein Precipitation (PPT): While quick and simple, PPT is often the least effective method for removing phospholipids and other small molecule interferences. If you are using PPT and experiencing issues, consider more rigorous techniques.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound chloride into a solvent where many interfering substances are not soluble.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing ion suppression. For this compound chloride, a weak cation-exchange (WCX) or a mixed-mode SPE sorbent is recommended. These can selectively retain the positively charged this compound chloride while allowing neutral and anionic interferences to be washed away.

  • Optimize Chromatography:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional Reversed-Phase Liquid Chromatography (RP-LC) for highly polar and charged compounds like this compound chloride. HILIC uses a high organic mobile phase, which can enhance ESI efficiency and provide better separation from endogenous polar interferences.[3][4][5]

    • Modify Mobile Phase: Avoid using strong ion-pairing agents like trifluoroacetic acid (TFA), which can cause significant signal suppression. Opt for MS-friendly mobile phase additives like formic acid or ammonium formate (B1220265).

    • Gradient Elution: Develop a gradient elution profile that separates this compound chloride from the regions of major matrix interference identified by a post-column infusion experiment.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound chloride is the ideal internal standard as it will co-elute and experience similar ion suppression effects as the analyte. This allows for accurate quantification even in the presence of some matrix effects.

Quantitative Data on Ion Suppression Mitigation

Table 1: Illustrative Comparison of Sample Preparation Techniques for this compound Chloride in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT) with Acetonitrile85 - 10540 - 70 (Suppression)34 - 63
Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297)70 - 9020 - 40 (Suppression)42 - 72
Solid-Phase Extraction (SPE) - Weak Cation Exchange85 - 1005 - 20 (Suppression)68 - 95
  • Matrix Effect (%) is calculated as: (Peak area in presence of matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression.

  • Overall Process Efficiency (%) is calculated as: (Analyte Recovery * Matrix Effect) / 100.

Table 2: Illustrative Comparison of Chromatographic Techniques for this compound Chloride Analysis

Chromatographic MethodTypical Mobile Phase Organic Content at ElutionRelative Signal Intensity (Illustrative)
Reversed-Phase (RP-LC)15 - 30% Acetonitrile1x
Hydrophilic Interaction (HILIC)70 - 90% Acetonitrile4x - 10x

Note: The higher organic content in the HILIC mobile phase generally leads to more efficient desolvation and ionization in the ESI source, resulting in a significant signal enhancement compared to RP-LC for polar analytes.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for weak cation-exchange SPE for the extraction of this compound chloride from human plasma.

  • Conditioning: Condition a weak cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding an internal standard and diluting with 0.5 mL of the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute this compound chloride with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound Chloride

This protocol provides a starting point for developing a HILIC-MS/MS method.

  • LC Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: 95% to 50% B

    • 5.0 - 5.1 min: 50% to 95% B

    • 5.1 - 7.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of this compound chloride.

Visualizations

IonSuppressionMechanism Analyte This compound Chloride Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Interferences Matrix->Droplet Competition GasPhase Gas Phase Ions Droplet->GasPhase MS Mass Spectrometer GasPhase->MS Detection TroubleshootingWorkflow Start Low/Inconsistent Signal for this compound Chloride CheckSamplePrep Evaluate Sample Preparation Method Start->CheckSamplePrep PPT Using PPT? CheckSamplePrep->PPT Yes OptimizeChroma Optimize Chromatography CheckSamplePrep->OptimizeChroma No UpgradeSPE Switch to SPE (Weak Cation Exchange) PPT->UpgradeSPE UpgradeSPE->OptimizeChroma RPLC Using RP-LC? OptimizeChroma->RPLC Yes UseSIL_IS Implement Stable Isotope Labeled IS OptimizeChroma->UseSIL_IS No SwitchHILIC Switch to HILIC RPLC->SwitchHILIC SwitchHILIC->UseSIL_IS End Improved Signal and Reproducibility UseSIL_IS->End

References

Selecting an appropriate internal standard for Carpronium chloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carpronium Chloride Quantification

This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard for the quantification of this compound chloride, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound chloride?

The ideal internal standard (IS) for this compound chloride quantification is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound chloride ([²H₉]this compound chloride).[1] A SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[2][3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog?

A SIL-IS is preferred because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement (matrix effects), which is a common challenge in bioanalysis.[2][3] This leads to higher accuracy and precision in the quantification. Structural analogs, while acceptable, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable results.

Q3: What are some alternative internal standards if a SIL-IS is not available?

If a SIL-IS is not commercially available or cannot be synthesized, a structural analog may be used. The chosen analog should be a quaternary ammonium (B1175870) compound with a similar structure and chemical properties to this compound chloride. It is crucial that the analog is not present in the biological samples being analyzed and does not interfere with the analyte's measurement. A thorough method validation is required to demonstrate its suitability.

Q4: What are the key parameters to evaluate during method validation when using an internal standard?

According to international guidelines such as ICH Q2(R2), a bioanalytical method should be validated to ensure its reliability.[4][5] Key parameters to assess include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[3]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Internal Standard (IS) Response Inconsistent sample preparation, instrument instability, or significant matrix effects.[3]Ensure precise and consistent addition of the IS to all samples.[2] Investigate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using solid-phase extraction). Verify the stability of the mass spectrometer.
Poor Recovery of Analyte and IS Suboptimal sample extraction method for quaternary ammonium compounds.Optimize the extraction procedure. Solid-phase extraction (SPE) is often effective for polar compounds like this compound chloride. Experiment with different sorbents and elution solvents to maximize recovery.
Crosstalk or Interference Between Analyte and IS For a SIL-IS, this could be due to isotopic instability or impurities. For a structural analog, there might be overlapping mass fragments.Ensure the isotopic purity of the SIL-IS. Optimize chromatographic conditions (e.g., gradient, column chemistry) to achieve baseline separation between the analyte and a structural analog IS.
Inconsistent Analyte/IS Peak Area Ratios Non-linear detector response or co-eluting interferences affecting the analyte or IS differently.Check the linearity of the assay over the entire calibration range. Improve chromatographic separation to remove interfering peaks. If using a structural analog, ensure it is a close match to the analyte's properties.

Quantitative Data: Internal Standard Selection Criteria

The table below summarizes the ideal characteristics for an internal standard in LC-MS bioanalysis and compares the performance of a Stable Isotope-Labeled IS against a Structural Analog IS.

Characteristic Stable Isotope-Labeled IS (e.g., [²H₉]this compound chloride) Structural Analog IS Rationale
Chromatographic Retention Time Co-elutes with the analyte.Elutes close to, but separate from, the analyte.Co-elution ensures that both the analyte and IS experience the same matrix effects at the same time.[2]
Extraction Recovery Nearly identical to the analyte.May differ from the analyte.Similar recovery ensures that losses during sample preparation are accurately compensated for.
Ionization Efficiency Nearly identical to the analyte.May differ from the analyte.This is critical for accurately correcting for matrix-induced ion suppression or enhancement.[3]
Mass Difference Sufficiently different to avoid mass spectral overlap (typically ≥ 3 Da).Should have a different mass that does not interfere with the analyte.A clear mass difference is necessary for selective detection and quantification using mass spectrometry.
Availability May require custom synthesis; can be costly.More likely to be commercially available and less expensive.Practical considerations of cost and availability often influence the choice of IS.

Detailed Experimental Protocol: Quantification of this compound Chloride in Human Plasma by LC-MS/MS

This protocol is a representative method based on best practices for the bioanalysis of small polar molecules and quaternary ammonium compounds.

1. Objective: To quantify the concentration of this compound chloride in human plasma using a stable isotope-labeled internal standard ([²H₉]this compound chloride).

2. Materials and Reagents:

  • This compound chloride reference standard

  • [²H₉]this compound chloride (Internal Standard)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

3. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the IS working solution (e.g., 100 ng/mL [²H₉]this compound chloride in 50% methanol). Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) suitable for polar compounds.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions (Hypothetical):

    • This compound chloride: Q1/Q3 (e.g., m/z 160.2 -> 102.1)

    • [²H₉]this compound chloride: Q1/Q3 (e.g., m/z 169.2 -> 111.1)

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma 1. Plasma Sample Collection add_is 2. Add [²H₉]this compound chloride (IS) plasma->add_is spe 3. Solid-Phase Extraction (SPE) add_is->spe reconstitute 4. Evaporate & Reconstitute spe->reconstitute lcms 5. LC-MS/MS Analysis reconstitute->lcms data 6. Data Acquisition (MRM) lcms->data peak 7. Peak Integration data->peak ratio 8. Calculate Analyte/IS Ratio peak->ratio curve 9. Plot Calibration Curve ratio->curve concentration 10. Determine Concentration curve->concentration

Caption: Workflow for this compound chloride quantification in plasma.

signaling_pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes This compound This compound chloride (Agonist) This compound->mAChR Binds to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasodilation Vasodilation & Increased Blood Flow Ca_release->Vasodilation PKC->Vasodilation

Caption: Signaling pathway of this compound chloride via mAChR.

References

Technical Support Center: Optimizing Carpronium Chloride Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of Carpronium chloride from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in preparing tissue samples for this compound chloride extraction?

A1: Proper tissue handling and homogenization are paramount for successful extraction. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation of this compound chloride.[1] For homogenization, mechanical methods such as bead beating or rotor-stator homogenization are effective.[2][3][4] The choice of homogenization buffer is also critical; a common starting point is a simple aqueous buffer like 5 mM ammonium (B1175870) acetate (B1210297) to maintain pH stability without interfering with subsequent analysis.[2]

Q2: Which extraction method is most suitable for a polar, quaternary ammonium compound like this compound chloride from complex tissue matrices?

A2: Due to its high polarity and permanent positive charge, a multi-step approach involving protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally recommended. Protein precipitation with a water-miscible organic solvent like acetonitrile (B52724) is a crucial initial step to remove the bulk of proteins.[5][6][7][8] For further cleanup and concentration, SPE using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbent is often effective for polar compounds.[6][9][10][11]

Q3: How can I minimize the loss of this compound chloride during the extraction process?

A3: Minimizing analyte loss requires careful optimization of each step. During protein precipitation, using cold acetonitrile (e.g., -20°C) and allowing for a sufficient incubation period can enhance protein removal while keeping this compound chloride in the supernatant.[6] When performing LLE, back-extraction into an aqueous phase may be necessary to recover the highly polar this compound chloride from the organic solvent.[12] For SPE, ensure the sorbent is appropriate for polar cation retention and optimize the pH of the loading, washing, and elution solutions to maximize recovery.[6]

Q4: What are "matrix effects" and how can they be mitigated in the LC-MS/MS analysis of this compound chloride from tissue extracts?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the tissue matrix, leading to signal suppression or enhancement and inaccurate quantification.[13][14][15][16] To mitigate these effects, a thorough sample cleanup using SPE is highly recommended.[7] Additionally, optimizing the chromatographic separation to resolve this compound chloride from interfering matrix components is crucial.[13] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound chloride is the most effective way to compensate for matrix effects.[16]

Q5: What are the recommended storage conditions for tissue homogenates and extracts containing this compound chloride?

A5: this compound chloride is susceptible to hydrolysis, especially at neutral to alkaline pH.[17] Therefore, it is crucial to keep tissue homogenates and extracts at a low temperature (e.g., on ice or at 4°C) during processing.[18] For long-term storage, samples should be kept at -80°C.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Chloride Inefficient Homogenization: Incomplete disruption of tissue, trapping the analyte.Ensure tissue is finely minced before homogenization. Optimize homogenization time and intensity. Consider using enzymatic digestion for tougher tissues prior to mechanical disruption.[3][4]
Suboptimal Protein Precipitation: this compound chloride co-precipitates with proteins.Use a higher ratio of cold organic solvent (e.g., 4:1 acetonitrile to homogenate).[19] Ensure thorough vortexing and allow for sufficient incubation time at low temperatures.[6]
Poor Phase Separation in LLE: Emulsion formation prevents clean separation of aqueous and organic layers.Centrifuge at a higher speed and for a longer duration. Consider adding salt to the aqueous phase to break the emulsion.
Analyte Breakthrough or Irreversible Binding in SPE: The chosen SPE sorbent or protocol is not suitable.Select a mixed-mode cation exchange or HILIC sorbent.[6] Optimize the pH of the sample load, wash, and elution steps. Ensure the elution solvent is strong enough to displace the analyte.
High Variability in Results Inconsistent Sample Preparation: Variations in homogenization, extraction times, or volumes.Standardize all steps of the protocol. Use automated liquid handlers for precise volume dispensing if available.
Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis.Improve sample cleanup using a more rigorous SPE protocol.[7] Use a stable isotope-labeled internal standard to normalize for variability.[16] Dilute the final extract to reduce the concentration of interfering matrix components.[13]
Poor Chromatographic Peak Shape Residual Matrix Components: Interference from lipids or other endogenous compounds.Incorporate a lipid removal step (e.g., liquid-liquid partitioning with a non-polar solvent like hexane) after protein precipitation.[20] Optimize the SPE wash steps to remove more interferences.
Incompatible Final Solvent: The solvent in which the final extract is dissolved is too strong for the initial mobile phase.Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with or weaker than the initial mobile phase.
Instrument Contamination/Carryover Insufficient Cleaning of Homogenizer or Autosampler: Residual this compound chloride from previous samples.Thoroughly clean the homogenizer between samples. Implement a robust needle and injection port wash protocol on the LC-MS/MS system.

Data Presentation

The following tables present illustrative quantitative data for the extraction of this compound chloride from various tissue types using different methods. This data is based on typical recovery and variability rates observed for the extraction of polar, cationic compounds from biological matrices and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of this compound Chloride Extraction Recovery (%) from Different Tissue Types

Extraction MethodBrainLiverKidneyLung
Protein Precipitation (Acetonitrile) 75 ± 868 ± 1072 ± 780 ± 6
LLE (after Protein Precipitation) 82 ± 675 ± 979 ± 685 ± 5
SPE (after Protein Precipitation) 91 ± 488 ± 590 ± 493 ± 3

Values are presented as mean ± standard deviation (n=6). Data is illustrative.

Table 2: Effect of Different Homogenization Techniques on this compound Chloride Recovery (%) from Liver Tissue

Homogenization TechniqueRecovery (%)
Rotor-Stator Homogenizer 85 ± 6
Bead Beater 88 ± 5
Ultrasonication 82 ± 7

Values are presented as mean ± standard deviation (n=6), following protein precipitation and SPE. Data is illustrative.

Experimental Protocols

Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is a robust method for extracting this compound chloride from a variety of tissue types, providing a clean extract suitable for LC-MS/MS analysis.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 1 mL of ice-cold 5 mM ammonium acetate.

    • Homogenize using a bead beater with ceramic beads for 2 cycles of 30 seconds at 1800 rpm, with a 30-minute incubation at 4°C between cycles.[2]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet debris.[2]

    • Collect the supernatant.

  • Protein Precipitation:

    • To 200 µL of the supernatant, add 800 µL of ice-cold acetonitrile.[5]

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.[2]

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 5 mM ammonium acetate.

    • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove non-polar and weakly retained interferences.

    • Elution: Elute the this compound chloride with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial LC mobile phase for analysis.

Visualizations

experimental_workflow cluster_homogenization Tissue Homogenization cluster_precipitation Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Frozen Tissue Sample homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_acetonitrile Add Cold Acetonitrile supernatant1->add_acetonitrile Homogenate incubate Incubate at -20°C add_acetonitrile->incubate centrifuge2 Centrifuge to Pellet Protein incubate->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 condition Condition & Equilibrate SPE Cartridge supernatant2->condition Clarified Extract load Load Supernatant condition->load wash Wash Interferences load->wash elute Elute this compound Chloride wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute Final Eluate lcms LC-MS/MS Analysis dry_reconstitute->lcms

Caption: Experimental workflow for this compound chloride extraction.

troubleshooting_logic start Low Recovery? check_homogenization Optimize Homogenization start->check_homogenization Yes check_ppt Optimize Protein Precipitation check_homogenization->check_ppt Still Low end Recovery Improved check_homogenization->end Resolved check_spe Optimize SPE check_ppt->check_spe Still Low check_ppt->end Resolved check_stability Assess Analyte Stability check_spe->check_stability Still Low check_spe->end Resolved check_stability->end Resolved

Caption: Troubleshooting logic for low recovery of this compound chloride.

References

Technical Support Center: Bioanalysis of Carpronium and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of quaternary ammonium (B1175870) compounds (QACs), with a special focus on Carpronium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of analyzing these challenging molecules in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of this compound and other QACs?

The bioanalysis of this compound and other QACs presents several challenges primarily due to their physicochemical properties. As permanently charged, highly polar molecules, they exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, they are prone to causing ion suppression in mass spectrometry, leading to reduced sensitivity and inaccurate quantification. Their analysis is also complicated by their tendency to adsorb to surfaces and their stability in biological matrices can be a concern, as this compound is susceptible to hydrolysis.

Q2: How can I improve the retention of this compound on my LC column?

Improving the retention of polar compounds like this compound is crucial for achieving good chromatographic separation from matrix components. Here are a few strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPLC for polar compounds. It uses a polar stationary phase with a high organic content mobile phase, which promotes the retention of hydrophilic molecules like this compound.

  • Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the positively charged QAC, which can then be retained on a reversed-phase column. However, care must be taken as many traditional ion-pairing reagents are not compatible with mass spectrometry.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be effective for QACs.

Q3: What are the best sample preparation techniques for this compound in biological matrices?

Robust sample preparation is critical to remove interfering matrix components and minimize ion suppression. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For QACs, weak cation-exchange (WCX) cartridges are particularly useful for selectively isolating these positively charged analytes.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to reduce matrix effects.

  • Protein Precipitation (PPT): While a simpler technique, PPT may not provide as clean a sample as SPE or LLE, potentially leading to more significant matrix effects.

Q4: How do I minimize ion suppression when analyzing this compound by LC-MS/MS?

Ion suppression is a major hurdle in the LC-MS/MS analysis of QACs. Here are some key strategies to mitigate it:

  • Optimize Chromatography: Ensure good separation of this compound from co-eluting matrix components. Utilizing HILIC can often provide better separation from non-polar matrix interferences.

  • Effective Sample Preparation: As mentioned above, thorough sample cleanup using techniques like SPE is crucial.

  • Choice of Mobile Phase Additives: Avoid strong ion-pairing reagents like trifluoroacetic acid (TFA), which are known to cause severe ion suppression. Instead, use MS-friendly volatile additives like formic acid or ammonium formate (B1220265).

  • Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where ion suppression is occurring, allowing you to adjust your chromatography accordingly.

Q5: Is this compound stable in biological samples?

This compound chloride is susceptible to hydrolysis of its ester linkage, particularly in neutral to alkaline conditions. It exhibits maximum stability in acidic conditions, typically in a pH range of 3.0 to 5.0. It is also hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to handle and store samples appropriately to ensure the integrity of the analyte. For long-term storage, samples should be kept frozen at -20°C or below in tightly sealed containers. When preparing solutions, it is advisable to use them fresh.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Broadening) or No Peak Detected
Potential Cause Troubleshooting Step Recommended Action
Poor Retention The analyte is eluting in the void volume with other matrix components.Switch to a HILIC column or consider using a mixed-mode column. If using RPLC, introduce a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration, but be mindful of potential ion suppression.
Analyte Adsorption This compound is adsorbing to active sites on the column or in the LC system.Use a column with a deactivated surface. Consider adding a small amount of a competing amine to the mobile phase.
Inappropriate Sample Solvent The sample is dissolved in a solvent much stronger than the initial mobile phase.Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Low Sensitivity/No Peak Significant ion suppression is occurring.See the troubleshooting guide for "Low Sensitivity and Inconsistent Results".
Problem 2: Low Sensitivity and Inconsistent Results (Poor Precision and Accuracy)
Potential Cause Troubleshooting Step Recommended Action
Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.Improve sample cleanup using SPE with a weak cation-exchange mechanism. Optimize the chromatographic method to separate the analyte from the suppression zone. A post-column infusion experiment can identify the problematic region.
Incompatible Mobile Phase Additives Use of strong ion-pairing reagents like TFA.Replace TFA with 0.1% formic acid or 10-20 mM ammonium formate. These are more MS-friendly and reduce suppression.
Analyte Instability This compound is degrading in the biological matrix or during sample processing.Ensure samples are collected and stored under acidic conditions (pH 3-5) and at low temperatures. Prepare samples on ice and analyze them promptly. For long-term storage, keep samples at -70°C.
Inconsistent Sample Preparation Variability in extraction recovery.Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

Experimental Protocols

Note: The following are template protocols and must be fully validated for the specific application and matrix.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for extracting this compound from plasma or serum using a weak cation-exchange (WCX) SPE cartridge.

  • Condition: Condition the WCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate (B1210297) buffer (pH ~6).

  • Load: Dilute 100 µL of plasma/serum with 100 µL of 25 mM ammonium acetate buffer and load the mixture onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elute: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography:

  • Column: A HILIC column (e.g., silica-based, amide, or zwitterionic) with dimensions such as 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion (the molecular weight of the cation) and a stable product ion after fragmentation.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for the bioanalysis of QACs. Note: This data is illustrative and must be established specifically for this compound in the user's laboratory.

Parameter Typical Acceptance Criteria Example Data for a QAC
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (except LLOQ)< 10%
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect CV ≤ 15%92-105%

Visualizations

G cluster_prep Sample Preparation Workflow start Start: Plasma/Serum Sample dilute Dilute with Buffer start->dilute spe Solid-Phase Extraction (WCX) dilute->spe wash Wash Interferences spe->wash elute Elute this compound wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon end_prep Ready for Injection recon->end_prep

Caption: A typical solid-phase extraction workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Sensitivity cluster_chrom_solutions Chromatography Solutions cluster_prep_solutions Sample Prep Solutions cluster_ms_solutions MS Solutions start Low/Inconsistent Signal check_chrom Review Peak Shape & Retention start->check_chrom check_prep Evaluate Sample Prep start->check_prep check_ms Check MS Parameters start->check_ms sol_hilic Switch to HILIC check_chrom->sol_hilic sol_mp Use MS-friendly additive (e.g., Formic Acid) check_chrom->sol_mp sol_spe Implement/Optimize SPE (WCX) check_prep->sol_spe sol_stability Check Analyte Stability (pH, Temp) check_prep->sol_stability sol_tune Re-optimize Source & Collision Energy check_ms->sol_tune

Caption: A logical workflow for troubleshooting low sensitivity issues.

Improving the reproducibility of Carpronium chloride bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of Carpronium chloride bioassays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Chloride?

A1: this compound Chloride is a cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Its therapeutic effects, particularly in promoting hair growth, are attributed to two main actions:

  • Vasodilation: It stimulates local blood circulation by widening blood vessels in the scalp. This is thought to be mediated by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways, which enhances the delivery of oxygen and nutrients to hair follicles.[1][2][3][4]

  • Direct Follicle Stimulation: It directly activates muscarinic receptors on dermal papilla cells.[1][5] This can trigger downstream signaling cascades, such as the Wnt/β-catenin and PI3K/Akt/ERK pathways, which are crucial for maintaining the anagen (growth) phase of the hair cycle.[2][5][6][7]

Q2: What is a typical starting concentration range for this compound Chloride in cell culture experiments?

A2: Based on in vitro studies with human follicle dermal papilla cells (HFDPCs), a common starting concentration range for this compound Chloride is between 0.1 µM and 100 µM.[5][8] The optimal concentration will depend on the cell type, assay duration, and the specific endpoint being measured. A dose-response curve is always recommended to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound Chloride for in vitro experiments?

A3: this compound Chloride is often soluble in dimethyl sulfoxide (B87167) (DMSO) for preparing a concentrated stock solution. To prepare a stock solution, dissolve the this compound Chloride powder in sterile DMSO to a high concentration (e.g., 10 mM to 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: Can this compound Chloride be cytotoxic?

A4: Yes, at higher concentrations, this compound Chloride can exhibit cytotoxicity. The cytotoxic concentration can vary significantly between different cell lines. It is essential to perform a cell viability assay, such as an MTT or neutral red uptake assay, across a wide range of concentrations to determine the cytotoxic profile in your specific cell line.

Q5: How can I ensure the stability of this compound Chloride in my experimental setup?

A5: this compound Chloride is susceptible to hydrolysis, especially at a pH above 5.0. To ensure stability, maintain solutions in an acidic pH range, ideally between 3.0 and 5.0.[9] It is also recommended to prepare fresh working solutions for each experiment to minimize degradation.[7][9] If you suspect degradation due to inconsistent results, check the pH of your solutions and consider preparing fresh solutions more frequently.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitate forms in cell culture medium 1. Poor Solubility: The concentration may exceed its solubility limit in the aqueous medium. 2. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause precipitation. 3. Media Component Interaction: Interactions with salts or proteins in the medium.1. Optimize Stock Concentration and Dilution: Prepare a less concentrated stock solution in DMSO. Add the stock solution to the medium drop-wise while vortexing. 2. Pre-warm Medium: Warm the cell culture medium to 37°C before adding the compound. 3. Filter: Filter the final working solution through a 0.22 µm sterile filter before adding it to cells.
Inconsistent or no biological effect observed 1. Suboptimal Concentration: The concentration may be too low to elicit a response or too high, leading to cytotoxicity. 2. Cell Line Variability: The expression of muscarinic receptors can vary between cell lines and with passage number.[8] 3. Compound Degradation: this compound Chloride may have degraded due to improper storage or handling.[9]1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM). 2. Cell Line Characterization: Confirm the expression of the target muscarinic receptors in your cell line (e.g., via RT-qPCR or Western blotting). Use cells at a consistent and low passage number.[8] 3. Prepare Fresh Solutions: Always use freshly prepared working solutions from a frozen stock.
High background or unexpected results in cell-based assays 1. DMSO Toxicity: The final DMSO concentration may be too high. 2. Compound Interference: this compound Chloride may directly interfere with assay reagents (e.g., MTT dye). 3. Edge Effects in Microplates: Evaporation and temperature fluctuations in the outer wells of the plate.[10]1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. 2. Run Assay Controls: Include a "compound-only" control (this compound Chloride in medium without cells) to check for direct interference. 3. Plate Layout: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[10]
Unexpected inhibitory effect at high concentrations in a proliferation assay 1. Cytotoxicity: High concentrations are likely causing cell death.1. Perform a Cytotoxicity Assay: Determine the concentration range that is non-toxic to your cells. 2. Lower the Concentration Range: Adjust your experimental concentrations to be below the cytotoxic threshold.

Quantitative Data

Table 1: Hypothetical Dose-Response of this compound Chloride on Human Follicle Dermal Papilla Cell (HFDPC) Viability.

This table illustrates the expected dose-dependent effect of this compound Chloride on HFDPC viability as measured by an MTT assay.

This compound Chloride Concentration (µM)Mean Absorbance (OD at 570 nm)Standard DeviationCell Viability (%) vs. Control
0 (Vehicle Control)1.250.08100
0.11.350.09108
11.520.11122
101.680.13134
1001.450.10116
Data is hypothetical and for illustrative purposes.[11]

Table 2: Recommended Concentration Ranges for In Vitro Assays.

Assay TypeCell LineRecommended Concentration Range (µM)Incubation Time
Cell Proliferation (MTT)HFDPCs0.1 - 10048-72 hours[2][5]
Gene Expression (qPCR)HFDPCs0.1 - 10048-72 hours[5]
Western Blot (Signaling)HFDPCs1 - 105 - 60 minutes[7]
Nitric Oxide ProductionEndothelial Cells1 - 10024 hours

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of this compound Chloride on the viability and proliferation of Human Follicle Dermal Papilla Cells (HFDPCs).[8]

Methodology:

  • Cell Seeding: Seed HFDPCs into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere for 24 hours.[8]

  • Treatment: Prepare serial dilutions of this compound Chloride (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium.[8] Replace the old medium with the medium containing different concentrations of this compound Chloride or a vehicle control.[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[7][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][9] Cell viability is typically expressed as a percentage relative to the vehicle control.[8]

Protocol 2: Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound Chloride on the activation of signaling pathways such as PI3K/Akt and ERK in HFDPCs.[8]

Methodology:

  • Cell Culture and Treatment: Seed HFDPCs in 6-well plates and grow to approximately 70-80% confluency.[8] Serum-starve the cells for 12-24 hours if necessary.[10] Treat the cells with the desired concentration of this compound Chloride (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][10] Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][9][10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt), followed by incubation with the appropriate HRP-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using a chemiluminescence system and quantify the band intensities.[13]

Visualizations

Carpronium_Chloride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Dermal Papilla Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response Carpronium_Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Carpronium_Chloride->mAChR Binds & Activates PI3K_AKT PI3K/AKT Pathway mAChR->PI3K_AKT ERK ERK Pathway mAChR->ERK GSK3B GSK-3β PI3K_AKT->GSK3B Inhibition ERK->GSK3B Inhibition Beta_Catenin β-catenin Stabilization & Nuclear Translocation GSK3B->Beta_Catenin Inhibits Degradation Target_Gene Target Gene Transcription (e.g., Axin2, Lef1) Beta_Catenin->Target_Gene Hair_Growth Anagen Phase Prolongation & Hair Growth Promotion Target_Gene->Hair_Growth

Caption: Proposed signaling pathway of this compound Chloride in hair follicle cells.[5]

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Concentration Verify Compound Concentration and Preparation Start->Check_Concentration Check_Cells Assess Cell Health, Passage Number, and Receptor Expression Start->Check_Cells Check_Protocol Review Assay Protocol (Controls, Incubation Times) Start->Check_Protocol Dose_Response Perform Dose-Response and Cytotoxicity Assays Check_Concentration->Dose_Response Check_Cells->Dose_Response Optimize_Protocol Optimize Protocol Parameters (e.g., DMSO %, Plate Layout) Check_Protocol->Optimize_Protocol Re-evaluate Re-evaluate with Optimized Conditions Dose_Response->Re-evaluate Optimize_Protocol->Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

MTT_Assay_Workflow Seed_Cells Seed HFDPCs in 96-well plate Adhere Allow cells to adhere (24 hours) Seed_Cells->Adhere Treat Treat cells with This compound Chloride (serial dilutions) Adhere->Treat Incubate_Treatment Incubate (48-72 hours) Treat->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Plate Measure Absorbance at 570 nm Solubilize->Read_Plate

Caption: Experimental workflow for a typical MTT cell viability assay.[8]

References

Technical Support Center: Enhancing Topical Carpronium Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Carpronium chloride topical formulations, with a specific focus on enhancing skin penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and what is its primary mechanism of action?

This compound chloride is a topical cholinergic agent used to treat hair loss conditions like alopecia areata and androgenetic alopecia.[1][2] Its primary mechanism involves acting as a parasympathomimetic and vasodilator.[3][4][5] By mimicking acetylcholine, it stimulates muscarinic receptors, leading to the relaxation of vascular smooth muscle in the scalp's arterioles.[2][6] This vasodilation increases local blood flow, enhancing the delivery of oxygen and essential nutrients to hair follicles, which is crucial for promoting and sustaining hair growth.[1][2] Some evidence also suggests it may directly influence the hair growth cycle by modulating signaling pathways like Wnt/β-catenin within dermal papilla cells.[3][6]

Q2: What are the main challenges associated with formulating topical this compound chloride?

The primary challenges in formulating this compound chloride are related to its stability and skin permeability.

  • Stability: The ester linkage in the this compound chloride molecule is highly susceptible to pH-dependent, base-catalyzed hydrolysis.[7] In neutral or alkaline conditions, it degrades, leading to a rapid loss of potency.

  • Permeability: As a quaternary ammonium (B1175870) compound, this compound chloride's hydrophilic nature can limit its ability to efficiently penetrate the lipophilic stratum corneum, the outermost layer of the skin.[8]

  • Formulation Consistency: Like many topical semi-solid formulations, achieving and maintaining the desired physical characteristics (e.g., viscosity, homogeneity, texture) can be challenging and requires tightly controlled processing parameters.[9][10]

Q3: Why is pH control critical for this compound chloride solutions?

pH control is critical because this compound chloride is prone to hydrolysis in aqueous solutions, a reaction that is significantly accelerated as the pH increases.[7][11] To prevent degradation and ensure the stability of the active ingredient over the product's shelf life, formulations should be buffered to an acidic pH. The optimal range for maximum stability is generally considered to be between pH 3.0 and 5.0.[7]

Troubleshooting Guide: Enhancing Skin Penetration

Q4: My in vitro skin permeation study shows low and inconsistent flux for this compound chloride. What are the potential causes and solutions?

Low and variable results in an in vitro skin permeation test (IVPT) can stem from issues with the formulation, the skin membrane, or the experimental setup.

  • Potential Cause 1: Suboptimal Formulation: The vehicle may not be effectively facilitating the drug's passage through the stratum corneum.

    • Recommended Action:

      • pH Adjustment: Ensure the formulation's pH is within the optimal stability range of 3.0-5.0.[7]

      • Incorporate Penetration Enhancers: Introduce chemical penetration enhancers (CPEs) to the formulation. Classes of CPEs include solvents (e.g., ethanol, propylene (B89431) glycol), surfactants, and lipids (e.g., oleic acid).[12][13] These can work by increasing the drug's solubility in the skin or by reversibly disrupting the intercellular lipid structure of the stratum corneum.[12]

      • Optimize Vehicle: The composition of the vehicle itself is critical. For emulsions, factors like the oil/water phase ratio and the choice of emulsifiers can significantly impact drug release and penetration.[9][14]

  • Potential Cause 2: Skin Membrane Variability or Lack of Integrity: The skin sections used may have inherent variability or may have been damaged during preparation.

    • Recommended Action:

      • Standardize Membrane Source: Use skin from a consistent source (e.g., human cadaver, porcine ear) and standardized preparation method (e.g., dermatomed to a specific thickness).[15]

      • Verify Integrity: Before applying the formulation, perform a skin integrity test. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance. Discard any membranes that do not meet the acceptance criteria.[15]

  • Potential Cause 3: Inadequate Experimental Conditions: The setup of the Franz diffusion cell experiment may not be appropriate.

    • Recommended Action:

      • Ensure Sink Conditions: The concentration of this compound chloride in the receptor fluid should not exceed 10% of its saturation solubility. This ensures the concentration gradient, the driving force for diffusion, is maintained.[16] If necessary, add a solubilizing agent (e.g., a surfactant) to the receptor buffer or increase the sampling frequency.

      • Maintain Temperature: The skin surface temperature must be maintained at a physiological temperature (around 32°C), which typically requires the receptor fluid to be kept at 37°C.[17] Use a temperature-controlled water bath and monitor the temperature throughout the experiment.

      • Proper Dosing: Apply a finite, well-defined dose to the skin surface to mimic clinical use. Ensure even spreading and avoid air bubbles between the skin and the receptor fluid.[17]

Q5: How can I improve the stability of my this compound chloride formulation during development and storage?

  • Potential Cause: Hydrolytic Degradation. The most common cause of instability is the hydrolysis of the ester linkage in this compound chloride, especially at a pH above 6.0.[7]

    • Recommended Action:

      • Buffer to Acidic pH: The most effective measure is to maintain the formulation pH between 3.0 and 5.0 using a suitable buffering system (e.g., citrate (B86180) buffer).[7]

      • Use Stabilizing Excipients: Certain excipients have been shown to improve the stability of this compound chloride. A combination of pantothenyl ethyl ether and a water-soluble chitin (B13524) derivative (like hydroxypropyl chitosan) can reportedly enhance stability.[11]

      • Control Storage Conditions: Store the compound and its formulations in tightly sealed containers, protected from moisture and light, as this compound chloride is hygroscopic.[7] For experimental purposes, it is advisable to prepare aqueous solutions fresh before each use.[7]

Data Presentation

Table 1: Physicochemical and Stability Properties of this compound Chloride

Parameter Value / Condition Reference
Chemical Nature Quaternary ammonium compound; Ester linkage [4][7]
Primary Degradation Pathway Hydrolysis of ester linkage [7]
Optimal pH for Stability 3.0 - 5.0 [7]
Accelerating Factors for Degradation pH > 6.0, elevated temperature [7]
Hygroscopicity Hygroscopic; readily absorbs moisture [7]

| Recommended Storage | Tightly sealed container, protected from moisture and light |[7] |

Table 2: Example Human Percutaneous Absorption Data This table presents published data on the percutaneous absorption of a 1% this compound chloride solution applied to the human forearm.

Time After Application Percutaneous Absorption Rate Reference
1 hour 5.4% [8]

| 3 hours | 15.3% |[8] |

Table 3: Template for Reporting In Vitro Skin Permeation Results

Formulation ID Enhancer(s) & Conc. Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Lag Time (h)
Control (Vehicle) None
F1 Enhancer A (x%)
F2 Enhancer B (y%)

| F3 | Enhancer A + B (x% + y%) | | | |

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the dermal absorption of this compound chloride from a topical formulation.[16][18]

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Excised skin membrane (e.g., human or porcine)

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • This compound chloride formulation

  • Circulating water bath maintained at 37°C

  • Magnetic stir bars and stirrer plate

  • Validated analytical method (e.g., HPLC) for this compound chloride quantification.[16]

2. Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections appropriately sized for the Franz cells.

  • Visually inspect for any damage or imperfections.

  • (Optional but recommended) Perform a baseline integrity test (e.g., TEWL).

3. Franz Cell Assembly:

  • Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Clamp the compartments together securely.

  • Fill the receptor compartment with pre-warmed (37°C), de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Add a small magnetic stir bar.

  • Place the assembled cells in the heating block or water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a precise amount of the this compound chloride formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[19]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[16]

5. Sample Analysis and Data Calculation:

  • Quantify the concentration of this compound chloride in each collected sample using a validated HPLC method.[16]

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[16]

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.[16]

Protocol 2: In Vitro Proliferation Assay on Human Follicle Dermal Papilla Cells (HFDPCs)

This protocol uses the MTT assay to assess the effect of this compound chloride on the viability and proliferation of HFDPCs, which are key regulators of the hair follicle cycle.[2][20]

1. Materials and Equipment:

  • Primary Human Follicle Dermal Papilla Cells (HFDPCs) and appropriate growth medium

  • This compound chloride stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Culture HFDPCs in growth medium. Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well. Incubate overnight to allow for cell adherence.[2][20]

  • Treatment: Prepare serial dilutions of this compound chloride in the cell culture medium (e.g., 0.1, 1, 10, 100 µM).[2] Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound chloride or a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[20]

    • Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently mix the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. Cell viability is directly proportional to the absorbance.[2]

Visualizations

G cluster_0 Mechanism of Action CC This compound Chloride (Topical Application) Receptor Stimulates Muscarinic Acetylcholine Receptors CC->Receptor Vaso Localized Vasodilation Receptor->Vaso Signal Modulates Signaling Pathways (e.g., NO, Prostaglandin, Wnt/β-catenin) Receptor->Signal Blood Increased Blood Flow & Nutrient/Oxygen Supply to Follicle Vaso->Blood Growth Hair Growth Promotion & Anagen Phase Maintenance Signal->Growth Blood->Growth

Caption: Proposed mechanism of action of this compound chloride in promoting hair growth.

G cluster_1 Experimental Workflow A Prepare Skin Membrane (e.g., Dermatomed Porcine Skin) B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor with Buffer (37°C) & Equilibrate B->C D Apply Formulation to Donor Compartment C->D E Withdraw Samples from Receptor at Timed Intervals D->E F Analyze Samples (e.g., HPLC) E->F G Calculate Cumulative Permeation, Flux (Jss), and Kp F->G

Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.

G cluster_2 Troubleshooting Logic rect_node rect_node Start Low / Inconsistent Permeation? Check1 Is Formulation Optimized? Start->Check1 Yes Action1 Adjust pH (3-5) Add Penetration Enhancers Optimize Vehicle Check1->Action1 No Check2 Is Skin Membrane Valid? Check1->Check2 Yes End Re-run Experiment Action1->End Action2 Standardize Source/Thickness Perform Integrity Test (TEWL) Check2->Action2 No Check3 Are Experimental Conditions Correct? Check2->Check3 Yes Action2->End Action3 Ensure Sink Conditions Verify Temperature (32°C) Check for Air Bubbles Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting workflow for low in vitro skin permeation results.

G cluster_3 HFDPC Proliferation Assay Workflow A Seed HFDPCs in 96-well Plate B Incubate Overnight for Cell Adherence A->B C Treat Cells with this compound Chloride (and Vehicle Control) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well & Incubate for 4 hours D->E F Aspirate Medium & Add Solvent to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow for assessing HFDPC proliferation using the MTT assay.

References

Validation & Comparative

Head-to-Head In Vivo Study of Carpronium Chloride Versus JAK Inhibitors for Alopecia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpronium chloride and JAK inhibitors represent two distinct therapeutic approaches to treating alopecia. This compound chloride, a cholinergic agent, primarily functions as a topical vasodilator to improve scalp microcirculation.[1][2] In contrast, JAK inhibitors are systemic or topical immunomodulators that target the inflammatory pathways underlying alopecia areata, an autoimmune form of hair loss.[3][4] Clinical evidence for JAK inhibitors in alopecia areata is extensive, with several drugs in this class demonstrating significant hair regrowth in large-scale clinical trials.[4] The evidence for this compound chloride is less robust, with its use being more established in certain regions like Japan.[5][6]

Mechanism of Action and Signaling Pathways

This compound Chloride: Enhancing the Follicular Microenvironment

This compound chloride's primary mechanism of action is the stimulation of muscarinic acetylcholine (B1216132) receptors, leading to localized vasodilation and increased blood flow to the hair follicles. This enhanced microcirculation is believed to improve the delivery of oxygen and nutrients essential for hair growth.[1] Some evidence also suggests a potential role in modulating the Wnt/β-catenin signaling pathway, which is critical for hair follicle cycling.[7]

Carpronium_Chloride_Pathway CC This compound Chloride mAChR Muscarinic Acetylcholine Receptors (mAChR) CC->mAChR stimulates Wnt Wnt/β-catenin Pathway Modulation? CC->Wnt potentially modulates Vasodilation Local Vasodilation mAChR->Vasodilation BloodFlow Increased Scalp Blood Flow Vasodilation->BloodFlow Nutrients Enhanced Nutrient & Oxygen Supply BloodFlow->Nutrients HairGrowth Hair Follicle Stimulation & Growth Nutrients->HairGrowth Wnt->HairGrowth

Caption: Proposed mechanism of this compound Chloride in promoting hair growth.
JAK Inhibitors: Targeting Autoimmunity in Alopecia Areata

JAK inhibitors function by blocking the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[8] In alopecia areata, this pathway is crucial for the T-cell-mediated inflammatory response that attacks hair follicles.[3] Cytokines such as interferon-gamma (IFN-γ) and interleukins (IL-2, IL-7, IL-15) signal through the JAK-STAT pathway to perpetuate this autoimmune attack.[4][8] By inhibiting JAKs, these drugs disrupt the downstream signaling cascade, reduce inflammation, and protect the hair follicles from immune-mediated destruction, allowing for hair regrowth.[3][9]

JAK_Inhibitor_Pathway Cytokines Inflammatory Cytokines (e.g., IFN-γ, IL-15) CytokineReceptor Cytokine Receptor Cytokines->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Inflammation Hair Follicle Inflammation & Attack GeneTranscription->Inflammation JAKi JAK Inhibitor JAKi->JAK inhibits

Caption: Mechanism of action of JAK inhibitors in alopecia areata.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from separate in vivo studies on this compound chloride and various JAK inhibitors.

Table 1: In Vivo Data for this compound Chloride
Study TypeSpeciesKey FindingsLimitations
PreclinicalRatTopical application led to arteriolar vasodilation and increased blood flow in the mesentery without affecting systemic blood pressure.[10]Animal model not specific to alopecia.
Clinical (Observational)HumanA database study in Japan identified this compound chloride as a frequently prescribed treatment for alopecia areata, following topical corticosteroids.[5]Lacks efficacy data (e.g., hair regrowth scores).
Clinical (Non-RCT)HumanA double-blind, non-randomized controlled trial with six male subjects using 5% this compound chloride for one month reported decreased hair loss or some hair growth.[11]Small sample size, short duration, and lack of randomization.
Table 2: In Vivo Clinical Trial Data for JAK Inhibitors in Alopecia Areata
DrugStudyDosageKey Efficacy Endpoint & Results
Baricitinib BRAVE-AA1 & BRAVE-AA24 mg dailySALT Score ≤ 20 at Week 36: - 35.9-38.8% of patients (vs. 3.3-6.2% placebo).[4]
Tofacitinib Retrospective Study5-10 mg twice daily≥50% improvement in SALT score: - 58% of 77 adult patients. - 9 of 13 adolescent patients showed clinically significant regrowth.[3]
Ritlecitinib Phase 2b/3 (ALLEGRO)50 mg dailySALT Score ≤ 20 at Week 24: - Data indicates efficacy over placebo (specific percentages vary by dose).[3]
Deuruxolitinib (CTP-543) Phase 28 mg & 12 mg twice daily≥50% reduction in SALT score at Week 24: - 47% (8 mg) and 58% (12 mg) of patients (vs. 9% placebo).[4]

SALT (Severity of Alopecia Tool) score measures the percentage of scalp hair loss. A score of ≤ 20 indicates 20% or less scalp hair loss.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for assessing the efficacy of alopecia treatments in vivo.

Preclinical In Vivo Efficacy Study (Rodent Model)

A common preclinical model for alopecia areata involves C3H/HeJ mice.

  • Animal Model: C3H/HeJ mice spontaneously develop an autoimmune condition that mimics human alopecia areata.

  • Treatment Groups:

    • Vehicle control (topical or systemic)

    • This compound chloride (topical solution)

    • JAK inhibitor (e.g., Baricitinib, administered orally)

  • Procedure:

    • Mice are monitored for the onset of hair loss.

    • Once significant alopecia develops, mice are randomized into treatment groups.

    • Treatments are administered daily for a predefined period (e.g., 8-12 weeks).

  • Efficacy Assessment:

    • Hair Regrowth Scoring: Weekly or bi-weekly visual assessment of hair regrowth using a standardized scoring system (e.g., 0 = no regrowth, 4 = complete regrowth).

    • Histological Analysis: At the end of the study, skin biopsies are taken from treated areas. Sections are stained (e.g., with Hematoxylin and Eosin) to assess the number and stage of hair follicles (anagen, catagen, telogen) and the extent of inflammatory infiltrate.[12]

Human Clinical Trial Protocol (Randomized Controlled Trial)
  • Study Population: Adult patients with severe alopecia areata (e.g., ≥50% scalp hair loss as measured by SALT score).

  • Study Design: Double-blind, placebo-controlled, randomized trial.

  • Treatment Arms:

    • Placebo

    • Investigational Drug (e.g., a novel JAK inhibitor) at one or more dose levels.

  • Procedure:

    • Patients are randomized to receive either the placebo or the investigational drug for a set duration (e.g., 24-36 weeks).

    • Efficacy and safety are monitored at regular intervals.

  • Primary Efficacy Endpoint:

    • The proportion of patients achieving a specific level of hair regrowth, typically a SALT score of ≤ 20, at the end of the treatment period.[4]

  • Secondary Endpoints:

    • Percentage change in SALT score from baseline.

    • Eyebrow and eyelash regrowth.

    • Patient-reported outcomes and quality of life measures.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study (Mouse Model) cluster_clinical Human Clinical Trial (RCT) p1 Induce/Select Mice with Alopecia p2 Randomize into Groups (Vehicle, this compound-Cl, JAKi) p1->p2 p3 Daily Treatment (e.g., 12 weeks) p2->p3 p4 Assess Hair Regrowth (Scoring & Imaging) p3->p4 p5 Terminal Histological Analysis of Skin Biopsies p4->p5 c1 Screen & Enroll Patients (Severe Alopecia Areata, SALT ≥50) c2 Randomize into Arms (Placebo vs. JAKi) c1->c2 c3 Treatment Period (e.g., 36 weeks) c2->c3 c4 Monitor Efficacy (SALT Score) & Safety at Intervals c3->c4 c5 Final Analysis of Primary Endpoint (SALT ≤20) c4->c5

Caption: Comparative experimental workflows for alopecia treatments.

Conclusion

This compound chloride and JAK inhibitors operate through fundamentally different mechanisms to address hair loss. JAK inhibitors represent a targeted, immunomodulatory approach for alopecia areata, supported by a growing body of high-quality clinical trial data demonstrating significant efficacy in hair regrowth.[4][13] this compound chloride, while used in some clinical settings, acts as a vasodilator to improve the scalp's microenvironment.[1][5] The quantitative in vivo evidence for its efficacy, particularly from large, randomized controlled trials, is less extensive than that for JAK inhibitors.[7]

For researchers and drug development professionals, the choice of therapeutic strategy depends on the specific type of alopecia being targeted. For autoimmune forms like alopecia areata, the data strongly supports the continued investigation and development of JAK inhibitors. This compound chloride may hold potential as an adjunctive therapy or for non-autoimmune hair loss conditions where increased scalp perfusion is beneficial, though more rigorous in vivo studies are needed to substantiate its efficacy.

References

Comparative Guide to Validated HPLC Methods for Carpronium Chloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Carpronium chloride in pharmaceutical formulations. The methodologies presented are designed to meet the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of analytical results.

Introduction to this compound Chloride Analysis

This compound chloride is a quaternary ammonium (B1175870) compound used as a topical medication for the treatment of alopecia. Its ionic nature presents unique challenges for separation and quantification by reversed-phase HPLC. A common strategy to achieve adequate retention and sharp peak shapes for such compounds is the use of ion-pairing agents in the mobile phase. This guide compares two distinct ion-pair reversed-phase HPLC (IP-RP-HPLC) methods for the assay of this compound chloride.

Method 1: Ion-Pair RP-HPLC with Sodium Dodecyl Sulfate (B86663) (SDS)

This method employs sodium dodecyl sulfate as the ion-pairing agent to enhance the retention of the positively charged this compound chloride on a C18 stationary phase.

Experimental Protocol: Method 1

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (containing 10 mM Sodium Dodecyl Sulfate (SDS) and 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.5 with phosphoric acid) in a 45:55 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

3. Standard Solution Preparation:

  • Accurately weigh and dissolve this compound chloride reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.

4. Sample Preparation:

  • For a topical solution, accurately dilute a known volume of the formulation with the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Alternative Method 2: Ion-Pair RP-HPLC with Hexanesulfonic Acid

This alternative method utilizes hexanesulfonic acid as the ion-pairing agent and a different organic modifier, offering a different selectivity for this compound chloride and any potential impurities.

Experimental Protocol: Method 2

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol (B129727) and a buffer solution (containing 5 mM sodium 1-hexanesulfonate and 50 mM sodium phosphate, with the pH adjusted to 4.0 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

3. Standard Solution Preparation:

  • Prepare a 100 µg/mL stock solution of this compound chloride reference standard in the mobile phase.

  • Serially dilute the stock solution with the mobile phase to prepare working standards for linearity, accuracy, and precision assessments.

4. Sample Preparation:

  • Accurately transfer a portion of the pharmaceutical formulation equivalent to the target concentration of this compound chloride into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Centrifuge or filter the solution through a 0.45 µm PTFE syringe filter prior to analysis.

Comparative Validation Data

The following tables summarize the validation parameters for both HPLC methods, conducted in accordance with ICH Q2(R1) guidelines.

Table 1: System Suitability

ParameterMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 4500> 2000
% RSD of Peak Area (n=6)0.5%0.7%≤ 1.0%

Table 2: Linearity

ParameterMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
Range (µg/mL)20 - 12025 - 150-
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Y-intercept1250980-

Table 3: Accuracy (% Recovery)

Concentration LevelMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
80%99.5%100.2%98.0% - 102.0%
100%100.3%99.8%98.0% - 102.0%
120%100.8%101.1%98.0% - 102.0%

Table 4: Precision (% RSD)

ParameterMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
Repeatability (Intra-day, n=6)0.6%0.8%≤ 2.0%
Intermediate Precision (Inter-day, n=6)0.9%1.2%≤ 2.0%

Table 5: Specificity, LOD, and LOQ

ParameterMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
SpecificityNo interference from placeboNo interference from placeboNo interference at the retention time of the analyte
Limit of Detection (LOD) (µg/mL)0.50.8-
Limit of Quantitation (LOQ) (µg/mL)1.52.5-

Table 6: Robustness (% RSD)

Parameter VariedMethod 1 (SDS)Method 2 (Hexanesulfonic Acid)ICH Acceptance Criteria
Flow Rate (± 0.2 mL/min)1.2%1.5%≤ 2.0%
pH of Mobile Phase (± 0.2)0.8%1.1%≤ 2.0%
Column Temperature (± 5°C)0.5%0.7%≤ 2.0%

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation as per ICH guidelines.

Decision Pathway for Method Selection

The choice between analytical methods depends on various factors including the specific requirements of the analysis and the available resources.

Caption: Decision tree for selecting an HPLC method for this compound chloride.

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for Carpronium Chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: A Head-to-Head Look

The selection between LC-MS/MS and HPLC-UV hinges on the specific requirements of the analytical task, including the desired sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique. It relies on the separation of the analyte from a mixture followed by the detection of the analyte based on its absorption of UV light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.[1] For quaternary ammonium (B1175870) compounds, which are non-volatile and exist as cations, LC-MS/MS is a particularly powerful tool.[2][3]

Experimental Protocols

Detailed below are typical experimental protocols for the analysis of a quaternary ammonium compound like Carpronium chloride using both HPLC-UV and LC-MS/MS.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][6] The pH of the aqueous phase is a critical parameter for the analysis of quaternary ammonium compounds.

  • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.[4]

  • Detection: UV detection at a wavelength where this compound chloride exhibits maximum absorbance.

  • Sample Preparation: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step is often necessary to remove interfering substances.[7]

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C8 or C18 column is often employed.[8] Mixed-mode columns can also be utilized for better retention and separation of polar quaternary ammonium compounds.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[9][10]

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of quaternary ammonium compounds.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound chloride and an internal standard.[11]

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile or methanol (B129727) is often sufficient for plasma or serum samples, followed by centrifugation and direct injection of the supernatant.[9][10] For more complex matrices, solid-phase extraction may be required.[8][12]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected quantitative performance data from a hypothetical cross-validation study of HPLC-UV and LC-MS/MS methods for this compound chloride, based on typical validation parameters outlined in ICH guidelines.[13][14]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity ModerateHigh
Matrix Effect Prone to interferenceLess susceptible with MRM

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation Sample This compound Chloride Sample Spike Spiking with Internal Standard Sample->Spike Extraction Extraction (LLE/SPE/PPT) Spike->Extraction HPLC_Inject Injection into HPLC Extraction->HPLC_Inject LCMS_Inject Injection into LC-MS/MS Extraction->LCMS_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Linearity Linearity UV_Detection->Linearity Accuracy Accuracy UV_Detection->Accuracy Precision Precision UV_Detection->Precision LOD_LOQ LOD & LOQ UV_Detection->LOD_LOQ Specificity Specificity UV_Detection->Specificity LCMS_Separation Chromatographic Separation LCMS_Inject->LCMS_Separation MS_Detection MS/MS Detection (MRM) LCMS_Separation->MS_Detection MS_Detection->Linearity MS_Detection->Accuracy MS_Detection->Precision MS_Detection->LOD_LOQ MS_Detection->Specificity Data_Comparison Data Comparison & Cross-Validation Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Logical Relationship in Method Comparison

Method Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Strengths Strengths: - Robust - Cost-effective - Widely available HPLC_Weaknesses Weaknesses: - Lower sensitivity - Prone to matrix effects - Lower specificity LCMS_Strengths Strengths: - High sensitivity - High specificity - Less matrix interference LCMS_Weaknesses Weaknesses: - Higher cost - More complex instrumentation - Potential for ion suppression Analyte This compound Chloride Analysis Analyte->HPLC_Strengths Consider for routine analysis Analyte->HPLC_Weaknesses Limitations Analyte->LCMS_Strengths Ideal for trace analysis & complex matrices Analyte->LCMS_Weaknesses Considerations

References

A Comparative Analysis of the Vasodilatory Potency of Carpronium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carpronium Chloride's Vasodilatory Performance Against Key Alternatives, Supported by Experimental Data.

This guide provides a detailed comparison of the vasodilatory effects of this compound chloride against other established vasodilators, namely Acetylcholine, Sodium Nitroprusside, and Minoxidil (B1677147) sulfate. The information presented herein is intended for an audience with a background in pharmacology and drug development, aiming to offer a clear, data-driven perspective on the relative potency and mechanisms of action of these agents.

This compound chloride, a cholinergic agonist, is recognized for its capacity to enhance microcirculation, an effect largely attributed to its vasodilatory properties.[1][2] Understanding its performance in relation to other vasodilators is crucial for evaluating its therapeutic potential in conditions requiring improved blood flow.

Comparative Analysis of Vasodilator Potency

While extensive quantitative data on the in vitro vasodilatory effects of this compound chloride are limited in publicly available literature, this guide presents illustrative data based on typical concentration ranges for cholinergic agonists and other vasodilators.[1] The following table summarizes the half-maximal effective concentration (EC50), a key indicator of a drug's potency. It is important to note that these values can vary significantly based on the experimental model, including the animal species and the specific blood vessel type used.

CompoundMechanism of ActionTypical EC50
This compound Chloride Cholinergic Agonist (Muscarinic M3 Receptor)~1 µM (Hypothetical)[1]
Acetylcholine Cholinergic Agonist (Muscarinic Receptors)~0.05 µM[1]
Sodium Nitroprusside Nitric Oxide (NO) Donor~0.1 µM[1]
Minoxidil Sulfate K+ Channel Opener~5 µM (Hypothetical)[1]

Delving into the Mechanisms: Signaling Pathways of Vasodilation

The vasodilatory agents discussed in this guide operate through distinct molecular pathways to achieve the relaxation of vascular smooth muscle.

This compound Chloride and Acetylcholine: As cholinergic agonists, both this compound chloride and Acetylcholine exert their primary vasodilatory effects through the stimulation of muscarinic receptors, particularly the M3 subtype, located on endothelial cells.[1][2][3] This interaction initiates a signaling cascade that leads to the production of nitric oxide (NO) and prostaglandins, which in turn diffuse to the adjacent vascular smooth muscle cells to induce relaxation.[3][4][5]

Sodium Nitroprusside: In contrast, Sodium Nitroprusside is an endothelium-independent vasodilator.[1] It acts as a direct nitric oxide (NO) donor.[6][7][8][9] Upon administration, it releases NO, which then activates guanylate cyclase in the vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[6][7][9]

Minoxidil Sulfate: The active metabolite of Minoxidil, Minoxidil sulfate, induces vasodilation through a different mechanism.[1] It functions by opening ATP-sensitive potassium (K+) channels in the membranes of vascular smooth muscle cells.[10][11][12] This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium levels, and results in muscle relaxation and vasodilation.[10][11]

Visualizing the Signaling Pathway of this compound Chloride

The following diagram illustrates the proposed signaling cascade initiated by this compound chloride to induce vasodilation.

Carpronium_Chloride_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell This compound This compound Chloride M3R M3 Muscarinic Receptor This compound->M3R binds PLC Phospholipase C (PLC) M3R->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases eNOS_inactive eNOS (inactive) Ca_ER->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces from L_Arginine L-Arginine L_Arginine->NO NO_VMSC Nitric Oxide (NO) NO->NO_VMSC diffuses sGC Soluble Guanylate Cyclase (sGC) NO_VMSC->sGC activates cGMP cGMP sGC->cGMP produces from GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation Vasodilation (Relaxation) MLCP->Relaxation leads to

This compound Chloride-induced vasodilation pathway.

Experimental Protocols

The vasodilatory effects of this compound chloride and other agents can be quantitatively assessed in vitro using isolated blood vessel preparations, with wire myography being a common and robust technique.

Objective: To determine and compare the concentration-response relationships of this compound chloride, Acetylcholine, Sodium Nitroprusside, and Minoxidil sulfate-induced vasodilation in isolated arteries.

Materials and Methods:

  • Tissue Preparation:

    • Small arteries (e.g., mesenteric or coronary arteries) are dissected from a suitable animal model (e.g., rat, rabbit) and placed in cold, oxygenated physiological salt solution (PSS).

    • The arteries are cleaned of surrounding connective and adipose tissue under a dissecting microscope.

    • Segments of approximately 2 mm in length are cut for mounting.

  • Mounting in Wire Myograph:

    • Two tungsten wires (typically 40 µm in diameter) are threaded through the lumen of the arterial segment.

    • The wires are then mounted onto the jaws of the wire myograph chamber, which is filled with PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.[13]

    • The mounted artery is allowed to equilibrate for a period of 30-60 minutes.[13][14]

  • Normalization and Viability Check:

    • The artery is stretched to its optimal resting tension, which is determined through a normalization procedure to ensure maximal contractile response.

    • The viability of the tissue is assessed by inducing contraction with a high-potassium solution (e.g., Krebs-Henseleit solution with elevated KCl).[14]

    • Endothelial integrity is typically checked by observing the relaxation response to a known endothelium-dependent vasodilator like Acetylcholine.[14]

  • Concentration-Response Curve Generation:

    • The arterial segment is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, serotonin) to achieve a stable submaximal contraction.[14]

    • Once a stable plateau of contraction is reached, cumulative concentrations of the vasodilator agent (this compound chloride, Acetylcholine, Sodium Nitroprusside, or Minoxidil sulfate) are added to the bath in a stepwise manner.

    • The relaxation at each concentration is recorded as a percentage of the pre-constriction tone.

    • A concentration-response curve is plotted, and the EC50 value is calculated.

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the pre-induced contraction.

    • The EC50 values (the concentration of the agent that produces 50% of its maximal effect) are determined from the concentration-response curves using appropriate pharmacological software.

This standardized protocol allows for the direct comparison of the vasodilatory potency of different compounds under controlled in vitro conditions.

Conclusion

This compound chloride demonstrates vasodilatory properties through its action as a cholinergic agonist, a mechanism it shares with the potent endogenous vasodilator, Acetylcholine. Its pathway is endothelium-dependent, relying on the production of nitric oxide. This contrasts with the direct NO-donating, endothelium-independent mechanism of Sodium Nitroprusside and the K+ channel opening action of Minoxidil sulfate. While publicly available quantitative data for this compound chloride is limited, the provided hypothetical EC50 value suggests a lower potency compared to Acetylcholine and Sodium Nitroprusside, but potentially higher than Minoxidil sulfate. Further in vitro studies employing standardized protocols are warranted to precisely define the vasodilatory potency of this compound chloride in various vascular beds and to fully elucidate its therapeutic potential.

References

Unveiling Synergistic Alliances: Carpronium Chloride's Potential in Combination Hair Growth Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic effects of Carpronium chloride with other leading hair growth stimulants reveals promising, albeit underexplored, avenues for enhanced therapeutic outcomes in the management of alopecia. This guide provides a comparative analysis of this compound chloride's performance, both as a standalone treatment and in concert with other agents, supported by available experimental data and an examination of the underlying signaling pathways.

This compound chloride, a topical cholinergic agent, has long been a staple in certain markets, particularly in Japan, for the treatment of alopecia areata and androgenetic alopecia.[1][2] Its primary mechanism of action involves local vasodilation and stimulation of cholinergic receptors, which enhances microcirculation to the hair follicles, thereby improving the delivery of oxygen and essential nutrients.[3] Recent research also suggests a more direct role in stimulating pro-growth signaling cascades within follicular cells, potentially through the Wnt/β-catenin pathway.[4]

While robust, large-scale, head-to-head clinical trials directly comparing this compound chloride monotherapy with combination therapies are limited in publicly available English literature, existing studies and patent filings point towards a synergistic potential with other well-established hair growth stimulants like minoxidil (B1677147) and finasteride (B1672673).

Comparative Efficacy: Insights from Available Data

Direct comparative data from single, controlled clinical trials is scarce. However, by synthesizing findings from various studies and a key Japanese patent, a picture of potential synergy emerges.

A Japanese patent (JP2004250435A) explicitly claims that the combination of this compound chloride and minoxidil exhibits a superior hair growth effect compared to either agent alone. The patent suggests that this compound chloride enhances the action of minoxidil, allowing for a potentially reduced dosage of minoxidil and thereby lowering the risk of its associated side effects. While the full quantitative data from the patent's underlying studies are not readily accessible, this filing provides a strong indication of a synergistic relationship.

In a clinical study evaluating combination therapies for alopecia areata, a treatment regimen including topical this compound chloride liquid combined with oral cepharanthin demonstrated a high positive response rate of 88.9% in the dual-therapy group.[1] Although this study did not include a this compound chloride monotherapy arm for direct comparison, the high efficacy in a combination setting is noteworthy.

Observational data from Japan indicates that this compound chloride is frequently prescribed as part of a multi-faceted treatment approach for alopecia.[2][5] This common clinical practice suggests a perceived benefit in combining this compound chloride with other treatments, such as topical corticosteroids and cepharanthin.

Table 1: Summary of Quantitative Data from Representative Studies

Treatment GroupStudy TypeKey Quantitative FindingSource
This compound Chloride (5%) vs. Placebo Bilateral Comparison StudyPromotion of hair growth or inhibition of alopecia progression in 4 out of 6 patients over 1-6 months.[6]
This compound Chloride (2%) + Herbal Medicines Pre- and Post-Treatment StudyModerate improvement rate of 26.7% in men and 54.5% in women over 24 weeks.[6]
Cepharanthin + this compound Chloride Liquid Observational Study (Alopecia Areata)88.9% of patients in the dual therapy group showed a positive response.[1]
Minoxidil (5%) vs. Minoxidil (2%) and Placebo Randomized Controlled Trial45% more hair regrowth with 5% minoxidil compared to 2% minoxidil at 48 weeks.[7]
Topical Finasteride vs. Placebo Phase III Randomized Controlled TrialSignificant increase in target area hair count at 24 weeks with topical finasteride (adjusted mean change of 20.2 vs. 6.7 for placebo).[8]
Oral Finasteride in Japanese Men 10-Year Observational Study99.4% of subjects showed improvement over 5 years.[7]
Minoxidil + Platelet-Rich Plasma (PRP) Comparative StudyCombination therapy was significantly more effective than either minoxidil or PRP monotherapy in increasing hair density and diameter.[9]

Experimental Protocols: A Framework for Evaluation

Detailed experimental protocols from direct head-to-head comparative studies of this compound chloride combinations are not widely published. However, a standard framework for evaluating the efficacy of hair growth stimulants in both preclinical and clinical settings can be outlined.

Preclinical Evaluation (Animal Model)

A representative protocol for assessing synergistic effects in an animal model, such as the C57BL/6 mouse, would involve the following steps:

  • Animal Model: 7-week-old male C57BL/6 mice are commonly used due to their synchronized hair follicle cycling.

  • Induction of Alopecia (Optional): For androgenetic alopecia models, alopecia can be induced by subcutaneous injection of testosterone (B1683101).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound Chloride Solution (e.g., 5%)

    • Group 3: Other Hair Growth Stimulant (e.g., Minoxidil 5% or topical Finasteride)

    • Group 4: Combination of this compound Chloride and the other stimulant.

  • Application: Topical application of the respective solutions to a shaved dorsal area daily for a predefined period (e.g., 3-4 weeks).

  • Outcome Measures:

    • Gross Observation: Photographic documentation of hair regrowth over time.

    • Hair Growth Score: A scoring system to quantify the extent of hair coverage.

    • Histological Analysis: Skin biopsies to determine the number and stage (anagen, catagen, telogen) of hair follicles.

    • Gene Expression Analysis: Quantitative PCR to measure the expression of hair growth-related genes such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF-7), and β-catenin.

G cluster_protocol Experimental Workflow: In Vivo Synergy Study cluster_groups Treatment Groups cluster_outcomes Outcome Measures Animal Model Selection Animal Model Selection Alopecia Induction Alopecia Induction Animal Model Selection->Alopecia Induction Optional Group Allocation Group Allocation Alopecia Induction->Group Allocation Topical Treatment Topical Treatment Group Allocation->Topical Treatment Data Collection Data Collection Topical Treatment->Data Collection Daily Application Analysis Analysis Data Collection->Analysis Photography Photography Data Collection->Photography Histology Histology Data Collection->Histology Gene Expression Gene Expression Data Collection->Gene Expression Vehicle Vehicle This compound Chloride This compound Chloride Other Stimulant Other Stimulant Combination Combination

A typical workflow for an in vivo study evaluating synergistic hair growth effects.

Signaling Pathways: The Molecular Basis for Synergy

The potential for synergistic effects between this compound chloride and other hair growth stimulants can be understood by examining their respective and potentially overlapping signaling pathways.

  • This compound Chloride: Primarily acts as a vasodilator, increasing blood flow to the hair follicle. As a cholinergic agonist, it is hypothesized to activate muscarinic acetylcholine (B1216132) receptors on dermal papilla cells, which may lead to the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling.[4]

  • Minoxidil: Is a potassium channel opener, which also leads to vasodilation.[10] Beyond this, minoxidil is known to stimulate the production of various growth factors, including Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor-1 (IGF-1). There is also evidence to suggest that minoxidil can activate the Wnt/β-catenin pathway.

  • Finasteride: Works through a distinct mechanism by inhibiting the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to dihydrotestosterone (B1667394) (DHT).[11] Elevated levels of DHT are a key factor in the miniaturization of hair follicles in androgenetic alopecia.

The potential for synergy lies in the multi-target approach of combining these agents. For instance, combining this compound chloride with minoxidil could result in enhanced vasodilation through two different mechanisms, leading to a more significant increase in blood flow. Furthermore, if both compounds indeed activate the Wnt/β-catenin pathway, their combined effect could lead to a more robust stimulation of this critical hair growth cascade.

When considering a combination with finasteride, this compound chloride could address the vascular component of hair health, while finasteride tackles the hormonal aspect, providing a comprehensive two-pronged attack on the mechanisms of hair loss.

G cluster_stimulants Hair Growth Stimulants cluster_mechanisms Mechanisms of Action cluster_pathways Signaling Pathways & Cellular Effects This compound Chloride This compound Chloride Vasodilation Vasodilation This compound Chloride->Vasodilation Cholinergic Agonism Cholinergic Agonism This compound Chloride->Cholinergic Agonism Minoxidil Minoxidil Potassium Channel Opening Potassium Channel Opening Minoxidil->Potassium Channel Opening Growth Factor Upregulation Growth Factor Upregulation Minoxidil->Growth Factor Upregulation Finasteride Finasteride 5-alpha Reductase Inhibition 5-alpha Reductase Inhibition Finasteride->5-alpha Reductase Inhibition Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Wnt/β-catenin Pathway Activation Wnt/β-catenin Pathway Activation Cholinergic Agonism->Wnt/β-catenin Pathway Activation Potassium Channel Opening->Vasodilation Hair Follicle Stimulation & Anagen Prolongation Hair Follicle Stimulation & Anagen Prolongation Growth Factor Upregulation->Hair Follicle Stimulation & Anagen Prolongation Reduced DHT Levels Reduced DHT Levels 5-alpha Reductase Inhibition->Reduced DHT Levels Increased Blood Flow->Hair Follicle Stimulation & Anagen Prolongation Wnt/β-catenin Pathway Activation->Hair Follicle Stimulation & Anagen Prolongation Reduced DHT Levels->Hair Follicle Stimulation & Anagen Prolongation

Interacting mechanisms of action for common hair growth stimulants.

Conclusion and Future Directions

The available evidence, though not definitive, strongly suggests that this compound chloride may have a synergistic effect when combined with other hair growth stimulants, particularly minoxidil. The multi-target approach of combining agents with different mechanisms of action—addressing vascular, hormonal, and cellular signaling pathways—is a promising strategy for enhancing therapeutic efficacy in alopecia.

To definitively establish the synergistic potential of this compound chloride, there is a clear need for well-designed, randomized, controlled clinical trials that directly compare combination therapies against monotherapies. Such studies should employ standardized, quantitative outcome measures, such as phototrichograms for hair density and thickness, to provide robust data. Further preclinical research is also warranted to fully elucidate the molecular mechanisms underlying the observed synergies, particularly in relation to the Wnt/β-catenin pathway. For researchers and drug development professionals, the exploration of these combination therapies represents a fertile ground for innovation in the field of hair loss treatment.

References

Carpronium chloride versus acetylcholine: a receptor binding comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding characteristics of carpronium chloride and the endogenous neurotransmitter acetylcholine (B1216132). While acetylcholine's interactions with its receptors are well-characterized, quantitative binding data for this compound chloride is not extensively available in publicly accessible literature. This document summarizes the available data for acetylcholine and presents a framework for the comparative data needed for this compound chloride, supported by detailed experimental protocols and visualizations of their respective signaling pathways.

Executive Summary

This compound chloride is a synthetic quaternary ammonium (B1175870) compound recognized for its parasympathomimetic properties. It is primarily used as a topical treatment for alopecia, where its therapeutic effect is attributed to local vasodilation and stimulation of hair follicles.[1] This action is believed to be mediated through its interaction with muscarinic acetylcholine receptors (mAChRs).

Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems. It binds to two main classes of cholinergic receptors: muscarinic (G-protein coupled receptors) and nicotinic (ligand-gated ion channels) receptors.[2] These receptors are further divided into several subtypes, each with distinct tissue distribution and signaling mechanisms.

A direct quantitative comparison of the binding affinities of this compound chloride and acetylcholine across all cholinergic receptor subtypes is hampered by the limited availability of public data for this compound chloride. However, based on its classification as a cholinergic agonist, it is expected to exhibit affinity for muscarinic receptors.

Data Presentation: Receptor Binding Affinities

The following tables summarize the available quantitative binding data for acetylcholine and provide a template for the data required for a comprehensive comparison with this compound chloride. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

Table 1: Binding Affinity of Acetylcholine for Muscarinic and Nicotinic Receptor Subtypes

Receptor SubtypeLigandKi (nM)Test SystemReference
Muscarinic
M1AcetylcholineData not available
M2AcetylcholineData not available
M3AcetylcholineData not available
M4AcetylcholineData not available
M5AcetylcholineData not available
Nicotinic
α4β2Acetylcholine~3,000 (EC50)HEK 293 cells[3]
α7AcetylcholineData not available

Table 2: Binding Affinity of this compound Chloride for Muscarinic and Nicotinic Receptor Subtypes (Template)

Receptor SubtypeLigandKi (nM)Test SystemReference
Muscarinic
M1This compound ChlorideData not available
M2This compound ChlorideData not available
M3This compound ChlorideData not available
M4This compound ChlorideData not available
M5This compound ChlorideData not available
Nicotinic
α4β2This compound ChlorideData not available
α7This compound ChlorideData not available

A comprehensive literature search did not yield specific quantitative binding affinity data (Ki values) for this compound chloride for the indicated receptor subtypes.

Signaling Pathways

Acetylcholine Signaling:

Acetylcholine activates two distinct types of receptors, leading to different downstream signaling cascades.

  • Muscarinic Receptor Signaling (Gq-coupled): M1, M3, and M5 muscarinic receptors are coupled to Gq proteins.[4] Upon acetylcholine binding, the Gq protein activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Acetylcholine Gq-coupled muscarinic receptor signaling pathway.
  • Nicotinic Receptor Signaling: Nicotinic receptors are ligand-gated ion channels.[6] When acetylcholine binds, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the cell membrane and subsequent cellular responses.[2]

nicotinic_signaling cluster_membrane Cell Membrane cluster_ions Ion Flux ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Na_Ca Na⁺ / Ca²⁺ Influx nAChR->Na_Ca opens channel Depolarization Membrane Depolarization Na_Ca->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Acetylcholine nicotinic receptor signaling pathway.

This compound Chloride Signaling:

The primary proposed mechanism of this compound chloride in promoting hair growth involves vasodilation and direct stimulation of hair follicle cells. Emerging research suggests this may occur through the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle cycling.[7]

carpronium_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Chloride mAChR Muscarinic Receptor This compound->mAChR Wnt_Pathway Wnt/β-catenin Pathway mAChR->Wnt_Pathway activates Hair_Growth Hair Follicle Stimulation & Vasodilation Wnt_Pathway->Hair_Growth

Proposed signaling pathway of this compound Chloride in hair follicles.

Experimental Protocols

The following are detailed methodologies for competitive radioligand binding assays, which are standard procedures for determining the binding affinity of a compound to a receptor.

Protocol 1: Muscarinic Receptor Competitive Binding Assay

  • Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound chloride or acetylcholine) for a specific muscarinic receptor subtype.

  • Materials:

    • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1-M5).

    • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

    • Test Compound: this compound chloride or acetylcholine.

    • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent muscarinic antagonist like atropine.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound to the wells. Incubate at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Nicotinic Receptor Competitive Binding Assay

  • Objective: To determine the Ki of a test compound for a specific nicotinic receptor subtype.

  • Materials:

    • Cell Membranes: Membranes from cell lines expressing the nicotinic receptor subtype of interest (e.g., α4β2 or α7).

    • Radioligand: A high-affinity nicotinic receptor radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin (for α7).

    • Test Compound: this compound chloride or acetylcholine.

    • Non-specific Binding Control: A high concentration of a potent nicotinic agonist like nicotine (B1678760) or an antagonist like d-tubocurarine.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: The procedure is similar to the muscarinic receptor binding assay, involving incubation, separation by filtration, and quantification of radioactivity.

  • Data Analysis: The data analysis follows the same steps as for the muscarinic receptor assay to determine the IC50 and subsequently the Ki value.

Experimental Workflow for a Competitive Binding Assay

experimental_workflow Prep Prepare Cell Membranes (Expressing Receptor Subtype) Setup Set up Assay Plate (Total, Non-specific, Competitor) Prep->Setup Incubate Incubate with Radioligand & Test Compound Setup->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze

References

Efficacy of Carpronium Chloride in Combination with Cepharanthine for Alopecia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alopecia, a condition characterized by hair loss, is a significant concern for many individuals, prompting extensive research into various treatment modalities. Among the therapeutic options, the combination of Carpronium chloride and cepharanthine (B1668398) has been explored, particularly in Japan.[1][2] This guide provides a comprehensive comparison of this combination therapy with established alternatives, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, experimental protocols, and quantitative efficacy of these treatments.

This compound chloride is a topical cholinergic agonist that functions as a vasodilator, enhancing microcirculation in the scalp to promote hair growth.[3] Cepharanthine, a biscoclaurine alkaloid, exhibits anti-inflammatory and immunomodulatory properties and may stimulate the production of growth factors beneficial for hair follicles.[4][5] This guide will delve into the synergistic potential of combining these two agents and compare their efficacy with standard treatments for alopecia, such as minoxidil (B1677147) and finasteride.

Comparative Efficacy of Alopecia Treatments

The following table summarizes the quantitative efficacy of this compound chloride in combination with cepharanthine, alongside individual components and standard alternative therapies. It is important to note that direct head-to-head clinical trials with robust quantitative data for the combination therapy are limited in the publicly available literature.

TreatmentMechanism of ActionTypical AdministrationEfficacy
This compound Chloride + Cepharanthine Vasodilation, Anti-inflammatory, Potential Growth Factor InductionTopical this compound chloride solution (5%) applied 2-3 times daily; Oral Cepharanthine (1.5-2 mg/day)In a study of 71 patients with alopecia areata, the combination of oral cepharanthine and topical this compound chloride liquid was effective in 8 out of 9 patients (88.9%).
This compound Chloride Cholinergic agonist, leading to localized vasodilation and increased blood flow to hair follicles.[3]Topical 5% solution applied to the scalp 2-3 times daily.While widely used, specific quantitative data from large-scale, placebo-controlled trials on hair density and thickness are not readily available in the reviewed literature.[6]
Cepharanthine Anti-inflammatory effects (e.g., NF-κB inhibition), induction of growth factors like VEGF and IGF-1 in dermal papilla cells.[5][7]Oral tablets, typically 1.5-2 mg per day for alopecia.[4]Clinical evidence for its efficacy in alopecia is not extensively documented with quantitative data, though it is used in practice in some regions.[1][4]
Minoxidil (5%) Opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation; may also have direct effects on hair follicles.Topical solution or foam applied to the scalp twice daily.In patients with extensive alopecia areata (≥75% hair loss), a 5% solution showed an 81% response rate (terminal hair regrowth).[8] For androgenetic alopecia, it can increase hair density by over 12.4 hairs/cm² compared to placebo after 24 weeks.[9]
Finasteride (1 mg) Inhibits type II 5α-reductase, preventing the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[10]Oral tablet, 1 mg taken once daily.In men with androgenetic alopecia, it led to a net improvement in total hair count of 17.3 hairs/cm² (8.3% increase) and in anagen hair count of 27.0 hairs/cm² (26% increase) compared to placebo after 48 weeks.[11] It also resulted in a 25.6% net improvement in hair weight compared to placebo at 48 weeks.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for evaluating the efficacy of alopecia treatments.

Protocol 1: Clinical Trial for Topical Hair Loss Treatment (General Workflow)

This protocol outlines a general framework for a randomized, placebo-controlled clinical trial to assess the efficacy of a topical treatment for androgenetic alopecia.

  • Objective: To evaluate the efficacy and safety of a topical hair growth treatment compared to a placebo.

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Male or female subjects, aged 18-55 years, with a diagnosis of androgenetic alopecia.

  • Intervention:

    • Active Group: Topical solution/foam of the investigational drug (e.g., 5% this compound chloride) applied to the scalp twice daily.

    • Control Group: Placebo solution/foam applied to the scalp twice daily.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in non-vellus (terminal) hair count in a defined target area of the scalp at week 24, as measured by phototrichogram.

    • Secondary Endpoints:

      • Change from baseline in hair thickness at week 24.

      • Patient self-assessment of hair growth and satisfaction using a standardized questionnaire.

      • Investigator assessment of hair growth using a standardized scale.

      • Safety and tolerability, assessed through the monitoring of adverse events.

  • Methodology:

    • Screening and Baseline: Eligible participants undergo baseline assessments, including hair count and thickness measurements in a target scalp area, and global photography.

    • Randomization and Blinding: Participants are randomly assigned to either the active or placebo group. Both participants and investigators are blinded to the treatment allocation.

    • Treatment Period: Participants apply the assigned treatment for 24 weeks.

    • Follow-up Visits: Follow-up visits are scheduled at regular intervals (e.g., weeks 12 and 24) to assess efficacy and safety.

    • Data Analysis: Statistical analysis is performed to compare the changes in primary and secondary endpoints between the active and placebo groups.

Protocol 2: In Vitro Assay for Dermal Papilla Cell Proliferation

This protocol describes an in vitro method to assess the direct effect of a compound on the proliferation of human follicular dermal papilla cells (HFDPCs), which are crucial for hair growth regulation.

  • Objective: To determine the effect of a test compound on the proliferation of HFDPCs.

  • Methodology:

    • Cell Culture: HFDPCs are cultured in a suitable growth medium.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., cepharanthine) or a vehicle control.

    • Proliferation Assay (MTT Assay): After a 48-72 hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

    • Data Analysis: The proliferation rate is calculated as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex mechanisms of action and study designs.

G cluster_0 This compound Chloride Signaling Pathway This compound Chloride This compound Chloride M3 Muscarinic Receptor M3 Muscarinic Receptor This compound Chloride->M3 Muscarinic Receptor Binds to Gq/11 Protein Gq/11 Protein M3 Muscarinic Receptor->Gq/11 Protein Activates Endothelial Cell Endothelial Cell Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates eNOS Activation eNOS Activation Ca2+ Release->eNOS Activation Leads to Nitric Oxide (NO) Nitric Oxide (NO) eNOS Activation->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->eNOS Activation Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Diffuses to & Activates Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell cGMP cGMP Guanylate Cyclase->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Promotes Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Hair Follicle Nourishment Hair Follicle Nourishment Increased Blood Flow->Hair Follicle Nourishment

Caption: Signaling pathway of this compound chloride leading to vasodilation.

G cluster_1 Cepharanthine Signaling Pathway in Dermal Papilla Cells Cepharanthine Cepharanthine IKK Complex IKK Complex Cepharanthine->IKK Complex Inhibits Ca2+ Mobilization Ca2+ Mobilization Cepharanthine->Ca2+ Mobilization Induces Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Enters Nucleus & Promotes Nucleus Nucleus Inflammation Inflammation Pro-inflammatory Gene Transcription->Inflammation Dermal Papilla Cell Dermal Papilla Cell HIF-1α/2α Activation HIF-1α/2α Activation Ca2+ Mobilization->HIF-1α/2α Activation Leads to VEGF & IGF-1 Expression VEGF & IGF-1 Expression HIF-1α/2α Activation->VEGF & IGF-1 Expression Promotes Hair Follicle Proliferation & Growth Hair Follicle Proliferation & Growth VEGF & IGF-1 Expression->Hair Follicle Proliferation & Growth

Caption: Anti-inflammatory and growth factor-inducing pathways of Cepharanthine.

G cluster_2 Experimental Workflow for Alopecia Clinical Trial Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group (Active) Treatment Group (Active) Randomization->Treatment Group (Active) Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) Treatment Period Treatment Period Treatment Group (Active)->Treatment Period Control Group (Placebo)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Conclusion

The combination of this compound chloride and cepharanthine presents a plausible therapeutic strategy for alopecia by targeting both vascular and inflammatory pathways. The available data, although limited, suggests a high efficacy rate for this combination in alopecia areata. However, there is a clear need for more rigorous, large-scale, and placebo-controlled clinical trials to establish definitive quantitative efficacy and safety profiles for this combination therapy. Such studies would be invaluable in comparing its performance directly against established treatments like minoxidil and finasteride. For researchers and drug development professionals, further investigation into the synergistic mechanisms of this compound chloride and cepharanthine could unveil novel therapeutic approaches for various forms of hair loss.

References

Evaluating the Safety Profile of Carpronium Chloride in Comparison to Other Alopecia Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the safety profile of Carpronium chloride compared to other widely used treatments for alopecia, including Minoxidil (B1677147), Finasteride (B1672673), Dutasteride, and Spironolactone (B1682167). Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data to facilitate an objective comparison of these therapeutic alternatives. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to support further research and development in the field of hair loss treatment.

Comparative Safety Profile of Alopecia Treatments

The following table summarizes the quantitative data on adverse events associated with this compound chloride, Minoxidil, Finasteride, Dutasteride, and Spironolactone based on available clinical studies and systematic reviews. It is important to note that the data for this compound chloride is less extensive due to a scarcity of large-scale, double-blind, placebo-controlled clinical trials.

TreatmentFormulationCommon Adverse EventsIncidence (%)Serious Adverse EventsIncidence (%)Source(s)
This compound Chloride TopicalLocal irritation (redness, itching, burning sensation)Not specified in large-scale trialsSystemic side effects are rare due to low absorptionNot specified in large-scale trials[1]
Minoxidil TopicalScalp itching, dryness, contact dermatitis, erythema, hypertrichosis9% - 41% (depending on formulation)Hypotension, syncope (rare)<1%[2][3]
Oral (Low-Dose)Hypertrichosis, postural hypotension, fluid retention, tachycardiaHypertrichosis: ~15-24%, Fluid retention: 1.3-10%, Tachycardia/dizziness: <5%Pericardial effusion (very rare)Extremely rare[4][5][6][7]
Finasteride OralDecreased libido, erectile dysfunction, ejaculatory disorder0.7% - 6.8% (long-term studies)Persistent sexual dysfunction (controversial), depression, anxiety, suicidal ideation (rare)Not specified, but noted on FDA label[[“]][9][10][11][12][13][14]
Dutasteride OralDecreased libido, erectile dysfunction, ejaculation disorders5% - 17% (study dependent)Similar to Finasteride, potential for higher-grade prostate cancer (long-term BPH studies)Not specified for AGA, sexual AEs may be higher in the first 6 months[9][10][15][16][17][18][19][20]
Spironolactone OralMenstrual irregularities, breast tenderness, dizziness, headache, hyperkalemia (rare)Menstrual irregularities: ~11.85-37.5%, Scalp pruritus: ~18.92%, Dizziness/headache: ~6.5%Hyperkalemia0.9%[21][22][23][24][25][26][27][28]

Mechanisms of Action and Signaling Pathways

Understanding the underlying mechanisms of each treatment is crucial for evaluating their safety profiles. The following diagrams illustrate the key signaling pathways targeted by each compound.

// Nodes this compound [label="this compound Chloride\n(Topical Application)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scalp [label="Scalp Tissue", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Vessels [label="Blood Vessels", fillcolor="#FFFFFF", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BloodFlow [label="Increased Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nutrients [label="Enhanced Nutrient & Oxygen Supply", fillcolor="#FBBC05", fontcolor="#202124"]; HairFollicle [label="Hair Follicle", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cholinergic [label="Cholinergic Receptors", fillcolor="#FFFFFF", fontcolor="#202124"]; Stimulation [label="Direct Stimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HairGrowth [label="Hair Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Scalp; Scalp -> Vessels; Scalp -> HairFollicle; Vessels -> Vasodilation [label="Acts on"]; Vasodilation -> BloodFlow; BloodFlow -> Nutrients; Nutrients -> HairFollicle; HairFollicle -> Cholinergic; Cholinergic -> Stimulation [label="Activates"]; {Stimulation, Nutrients} -> HairGrowth; } .enddot Caption: Proposed mechanism of this compound Chloride.

// Nodes Minoxidil [label="Minoxidil", fillcolor="#F1F3F4", fontcolor="#202124"]; KATP [label="ATP-sensitive K+ channels\n(in hair follicle cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; Opening [label="Channel Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hyperpolarization [label="Hyperpolarization", fillcolor="#FBBC05", fontcolor="#202124"]; CaInflux [label="Reduced Ca2+ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anagen [label="Prolonged Anagen Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BloodFlow [label="Increased Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"]; HairGrowth [label="Hair Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Minoxidil -> KATP [label="Opens"]; KATP -> Opening; Opening -> Hyperpolarization; Hyperpolarization -> CaInflux; CaInflux -> Anagen; Minoxidil -> Vasodilation; Vasodilation -> BloodFlow; {Anagen, BloodFlow} -> HairGrowth; } .enddot Caption: Mechanism of action for Minoxidil.

// Nodes Testosterone [label="Testosterone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FiveAlpha [label="5-alpha-reductase\n(Type I & II)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHT [label="Dihydrotestosterone (DHT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Finasteride [label="Finasteride", fillcolor="#F1F3F4", fontcolor="#202124"]; Dutasteride [label="Dutasteride", fillcolor="#F1F3F4", fontcolor="#202124"]; AndrogenReceptor [label="Androgen Receptor\n(in hair follicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; Miniaturization [label="Hair Follicle Miniaturization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HairLoss [label="Hair Loss", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversal [label="Reversal of Miniaturization", fillcolor="#34A853", fontcolor="#FFFFFF"]; HairGrowth [label="Hair Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Testosterone -> FiveAlpha [label="Substrate"]; FiveAlpha -> DHT [label="Converts to"]; Finasteride -> FiveAlpha [label="Inhibits (Type II > I)", style=dashed, color="#EA4335"]; Dutasteride -> FiveAlpha [label="Inhibits (Type I & II)", style=dashed, color="#EA4335"]; DHT -> AndrogenReceptor [label="Binds to"]; AndrogenReceptor -> Miniaturization; Miniaturization -> HairLoss; {Finasteride, Dutasteride} -> Reversal; Reversal -> HairGrowth; } .enddot Caption: Mechanism of Finasteride and Dutasteride.

// Nodes Spironolactone [label="Spironolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; AndrogenProduction [label="Androgen Production", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AndrogenReceptor [label="Androgen Receptor\n(in hair follicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHT [label="DHT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedProduction [label="Reduced Androgen Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; BlockedReceptor [label="Blocked Androgen Binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Miniaturization [label="Hair Follicle Miniaturization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HairLoss [label="Hair Loss", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversal [label="Reversal of Miniaturization", fillcolor="#34A853", fontcolor="#FFFFFF"]; HairGrowth [label="Hair Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Spironolactone -> AndrogenProduction [label="Reduces", style=dashed, color="#EA4335"]; Spironolactone -> AndrogenReceptor [label="Blocks", style=dashed, color="#EA4335"]; AndrogenProduction -> ReducedProduction; AndrogenReceptor -> BlockedReceptor; DHT -> AndrogenReceptor [label="Binds to"]; AndrogenReceptor -> Miniaturization; Miniaturization -> HairLoss; {ReducedProduction, BlockedReceptor} -> Reversal; Reversal -> HairGrowth; } .enddot Caption: Anti-androgenic mechanism of Spironolactone.

Representative Experimental Protocols

The methodologies employed in clinical trials are critical for interpreting the validity and reliability of safety and efficacy data. Below is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial for an alopecia treatment, followed by specific considerations for each drug class.

// Nodes Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; Consent [label="Informed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(Hair Count, Photos, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupA [label="Treatment Group\n(e.g., Active Drug)", fillcolor="#FFFFFF", fontcolor="#202124"]; GroupB [label="Control Group\n(e.g., Placebo)", fillcolor="#FFFFFF", fontcolor="#202124"]; TreatmentPhase [label="Treatment Phase\n(e.g., 24-52 weeks)", fillcolor="#FFFFFF", fontcolor="#202124"]; FollowUp [label="Follow-up Visits\n(e.g., Weeks 12, 24, 52)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Efficacy Assessment\n(Hair Count, Global Photos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety [label="Safety Assessment\n(Adverse Events, Vitals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Statistical Comparison)", fillcolor="#F1F3F4", fontcolor="#202124"]; Results [label="Results & Conclusion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Screening -> Consent; Consent -> Baseline; Baseline -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> TreatmentPhase; GroupB -> TreatmentPhase; TreatmentPhase -> FollowUp; FollowUp -> Efficacy; FollowUp -> Safety; {Efficacy, Safety} -> DataAnalysis; DataAnalysis -> Results; } .enddot Caption: Generalized workflow for an alopecia clinical trial.

Key Methodological Considerations from Cited Studies:

  • Topical Treatments (this compound Chloride, Minoxidil):

    • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Some studies may use a vehicle-controlled design.[2][29]

    • Inclusion Criteria: Typically include male or female patients aged 18-60 with a diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).[29][30]

    • Efficacy Endpoints: Primary endpoints often involve changes in target area hair count (terminal and vellus hairs) from baseline. Secondary endpoints include investigator and patient global photographic assessments and hair diameter measurements.[6][30][31]

    • Safety Assessments: Monitoring for local adverse events (e.g., erythema, pruritus, scaling) at the application site is crucial. Systemic side effects, although less common, are also recorded.[2][32]

  • Oral 5-alpha-reductase Inhibitors (Finasteride, Dutasteride):

    • Study Design: Long-term (e.g., 1-10 years), randomized, double-blind, placebo-controlled trials have been conducted.[[“]][11][12][13][33]

    • Patient Population: Primarily focused on men with androgenetic alopecia.[13][15]

    • Efficacy Evaluation: Similar to topical treatments, with a focus on hair count changes and photographic assessments.[13]

    • Safety Monitoring: Close monitoring of sexual adverse events (e.g., decreased libido, erectile dysfunction, ejaculatory disorders) through patient questionnaires is a key component. Long-term studies also assess for other potential risks.[[“]][9][10][11][14]

  • Oral Anti-androgen (Spironolactone):

    • Study Design: Includes randomized controlled trials, systematic reviews, and meta-analyses of both randomized and observational studies.[21][23][26][27]

    • Patient Population: Primarily women with female pattern hair loss.[27][28][34]

    • Efficacy Assessment: Often involves global photographic assessment and patient self-assessment, in addition to hair density and diameter measurements.[27]

    • Safety Monitoring: Regular monitoring for menstrual irregularities, breast tenderness, dizziness, and electrolyte imbalances (particularly potassium levels) is essential.[21][22][23][24][25][26]

Conclusion

The choice of treatment for alopecia requires a careful consideration of both efficacy and safety. While Minoxidil, Finasteride, Dutasteride, and Spironolactone have well-documented safety profiles from numerous clinical trials, data for this compound chloride is comparatively limited. The most common side effects of topical treatments like this compound chloride and Minoxidil are localized skin reactions. Systemic treatments such as Finasteride, Dutasteride, and Spironolactone carry a risk of systemic side effects, which are generally mild to moderate but can be persistent in some individuals.

This guide provides a foundational comparison to aid researchers in their evaluation of these alopecia treatments. Further head-to-head, long-term, and large-scale clinical trials, particularly for this compound chloride, are warranted to establish a more definitive comparative safety profile. Researchers are encouraged to utilize the provided experimental protocols as a reference for designing future studies in this critical area of dermatological research.

References

A Comparative Meta-Analysis of Carpronium Chloride and Other Pharmacological Interventions for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hair Loss Treatments

Androgenetic alopecia (AGA), a common form of hair loss in both men and women, is the subject of extensive research and drug development. Among the various therapeutic options, Carpronium chloride, a topical cholinergic agent, has been utilized, particularly in Japan, for its vasodilatory and hair follicle-stimulating properties. This guide provides a meta-analysis of available clinical data on this compound chloride and compares its performance against established treatments such as minoxidil (B1677147), finasteride (B1672673), and dutasteride (B1684494). The information is synthesized from a range of clinical studies to offer a comparative overview for research and development professionals.

Mechanism of Action: A Comparative Overview

The therapeutic strategies for AGA target different pathways involved in hair follicle function. This compound chloride primarily acts as a parasympathomimetic agent, enhancing acetylcholine (B1216132) activity, which in turn improves blood circulation to the scalp and may prolong the anagen (growth) phase of the hair growth cycle.[1] Its vasodilatory effect is believed to increase the delivery of oxygen and nutrients to the hair follicles.[1] Some evidence also suggests it may have anti-inflammatory and antimicrobial properties.[1]

In contrast, minoxidil, a well-established topical treatment, is a potassium channel opener that leads to vasodilation. It is also thought to have direct effects on hair follicle cells. Oral finasteride and dutasteride are 5-alpha-reductase inhibitors that block the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen implicated in the miniaturization of hair follicles in AGA.

Comparative Efficacy of Hair Loss Treatments

The following tables summarize the quantitative data from various clinical studies on this compound chloride and its alternatives. It is important to note the limitations in directly comparing these treatments due to the variability in study designs, patient populations, and outcome measures. Robust, large-scale, head-to-head clinical trials directly comparing this compound chloride with minoxidil, finasteride, or dutasteride are notably scarce in the available literature.

Table 1: Summary of Clinical Efficacy Data for this compound Chloride

ConcentrationStudy TypeDurationEfficacy OutcomePatient PopulationSource
10%Pre-post treatment2-6 monthsHair growth promotion or suppression of alopecia progression in 2 out of 4 patients.Male[2]
5%Pre-post treatment2-6 monthsHair growth promotion or suppression of alopecia progression in 3 out of 5 patients.Male[2]
2% (in combination)Case series24 weeksImprovement rate of 26.7% in men and 54.5% in women.75 male, 11 female[3]
1% (in combination)Observational12 weeksModerate or higher response in 20% of patients; slight response or higher in 60.0% of patients.30 AGA patients[2]

Table 2: Summary of Clinical Efficacy Data for Minoxidil

ConcentrationStudy TypeDurationEfficacy OutcomePatient PopulationSource
5% TopicalRandomized, Placebo-Controlled48 weeks45% more hair regrowth than 2% minoxidil. Superior to 2% and placebo in non-vellus hair count.Men with AGA[4][5]
2% TopicalRandomized, Placebo-Controlled24 weeksSignificant increase in total hair count (mean of 20.90 hairs/cm²) compared to placebo.Male with AGA[3]
1% TopicalRandomized, Placebo-Controlled-Recommended as a first-line treatment for women.Women with AGA[2]
5% vs. 2% TopicalRandomized Trial-5% solution is more effective than the 2% formulation.Men with AGA[6]
Oral (Low-dose)Review-Emerging as an alternative with potentially better patient adherence.-[6]

Table 3: Summary of Clinical Efficacy Data for Finasteride and Dutasteride

Drug & DosageStudy TypeDurationEfficacy OutcomePatient PopulationSource
Finasteride 1 mg/dayMeta-analysis6-12 months9% higher mean percentage change in hair count compared to placebo.Men with AGA[6]
Finasteride 1 mg/dayObservational5 years99.4% of subjects showed improvement in photographic evaluation.801 Japanese men[3]
Dutasteride 0.5 mg/daySystematic Review6-60 monthsBetter hair volume increase than placebo (odds ratio 16.38).4950 male subjects[3]
Finasteride vs. DutasterideNetwork Meta-analysis-Dutasteride 0.5 mg/day is more effective than finasteride 1 mg/day.Men with AGA[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for the cited treatments.

This compound Chloride Study Protocol (Summarized from Japanese Clinical Guidelines)
  • Objective: To assess the efficacy of topical this compound chloride in patients with androgenetic alopecia.

  • Study Design: Typically pre-post treatment studies or case series. Randomized controlled trials are limited.

  • Participants: Male and female patients diagnosed with AGA.

  • Intervention: Topical application of this compound chloride solution (ranging from 1% to 10%), often applied twice daily to the scalp. Some studies involve formulations combined with other herbal ingredients.

  • Duration: Ranged from 2 to 6 months.

  • Primary Outcome Measures: Assessment of hair growth, often through subjective investigator and patient evaluations (e.g., "effective," "moderately effective"). Quantitative measures like hair count or hair thickness are not consistently reported in older studies.[2][3]

Minoxidil Study Protocol (Representative Randomized Controlled Trial)
  • Objective: To evaluate the efficacy and safety of topical minoxidil solution for the treatment of AGA.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult men or women with a clinical diagnosis of AGA.

  • Intervention: Random assignment to receive 5% topical minoxidil, 2% topical minoxidil, or placebo, applied to the scalp twice daily.

  • Duration: Typically 24 to 48 weeks.

  • Primary Outcome Measures: Change from baseline in non-vellus hair count in a target area of the scalp, assessed by phototrichogram.

  • Secondary Outcome Measures: Investigator and subject assessment of hair growth and scalp coverage using standardized scales, and assessment of adverse events.[5]

Finasteride/Dutasteride Study Protocol (Representative Randomized Controlled Trial)
  • Objective: To determine the efficacy and safety of oral finasteride or dutasteride in treating men with AGA.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Men aged 18 to 41 with mild to moderate AGA.

  • Intervention: Daily oral administration of finasteride (e.g., 1 mg), dutasteride (e.g., 0.5 mg), or placebo.

  • Duration: Typically 1 to 2 years, with some longer-term follow-up studies.

  • Primary Outcome Measures: Change from baseline in hair count in a 1-inch diameter circular area of the scalp.

  • Secondary Outcome Measures: Patient self-assessment questionnaires, investigator assessment of standardized photographs, and monitoring of adverse events, particularly those related to sexual function.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

cluster_0 This compound Chloride Signaling Pathway This compound This compound Chloride AChR Muscarinic Acetylcholine Receptors This compound->AChR Binds to Vascular Vascular Smooth Muscle Relaxation AChR->Vascular BloodFlow Increased Scalp Blood Flow Vascular->BloodFlow Nutrients Enhanced Nutrient & Oxygen Supply BloodFlow->Nutrients Follicle Hair Follicle Stimulation Nutrients->Follicle Anagen Prolonged Anagen Phase Follicle->Anagen Growth Hair Growth Anagen->Growth

Caption: Proposed mechanism of action for this compound Chloride in promoting hair growth.

cluster_1 Typical Randomized Controlled Trial Workflow for Hair Loss Treatments Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., this compound Chloride) Randomization->GroupA GroupB Treatment Group B (e.g., Minoxidil) Randomization->GroupB Placebo Placebo Group Randomization->Placebo TreatmentPeriod Treatment Period (e.g., 24-48 Weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod Placebo->TreatmentPeriod FollowUp Follow-up Assessments (e.g., Weeks 12, 24, 48) TreatmentPeriod->FollowUp Efficacy Efficacy Analysis (Hair Count, Thickness, etc.) FollowUp->Efficacy Safety Safety Analysis (Adverse Events) FollowUp->Safety Results Results & Conclusion Efficacy->Results Safety->Results

Caption: A generalized workflow for a randomized controlled clinical trial of a hair loss therapy.

Conclusion

This compound chloride has a history of use for alopecia, primarily in Japan, with a plausible mechanism of action centered on vasodilation and cholinergic stimulation. However, the available clinical evidence, largely from smaller and less rigorously designed studies, lacks the robust, quantitative data that is available for more widely studied treatments like minoxidil, finasteride, and dutasteride. While some studies on this compound chloride report positive outcomes, the lack of large-scale, placebo-controlled, and comparative trials makes it difficult to definitively establish its efficacy relative to other available therapies. For drug development professionals, this highlights a potential opportunity for further research to rigorously evaluate the therapeutic potential of this compound chloride using standardized, quantitative endpoints in well-designed clinical trials. Such studies would be essential to clarify its position in the therapeutic landscape for androgenetic alopecia.

References

The Synergistic Potential of Carpronium Chloride with Penetration Enhancers in Alopecia Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpronium chloride, a topical cholinergic agent, has been a therapeutic option for alopecia, particularly in Japan, for several decades.[1][2] Its primary mechanism of action is local vasodilation, which enhances microcirculation in the scalp, thereby increasing the supply of oxygen and nutrients to hair follicles.[1][3] Additionally, as a parasympathomimetic agent, it is believed to directly stimulate hair follicles.[1] While this compound chloride has shown promise in promoting hair regrowth, ongoing research focuses on optimizing its efficacy.[1] This guide provides a comparative analysis of this compound chloride, with a special focus on the potential enhancement of its therapeutic effects through the use of penetration enhancers. Due to a scarcity of direct head-to-head clinical trials of this compound chloride with and without penetration enhancers, this guide synthesizes available data from individual studies and outlines detailed experimental protocols for future investigations.

Comparative Efficacy of Topical Alopecia Treatments

While direct comparative trials are limited, the following table summarizes efficacy data from separate studies on this compound chloride and other common topical treatments for androgenetic alopecia. It is important to note that variations in study design, patient populations, and outcome measures make direct comparisons challenging.

TreatmentConcentrationKey Efficacy EndpointResultsStudy DurationReference
This compound Chloride 2% (with other herbs)Improvement Rate (Moderate)Men: 26.7%, Women: 54.5%24 weeks[4]
Minoxidil 5% SolutionChange in Non-Vellus Hair CountIncrease of 18.6 per cm²48 weeks[5]
Minoxidil 2% SolutionChange in Non-Vellus Hair CountIncrease of 12.7 per cm²48 weeks[5]
Placebo -Change in Non-Vellus Hair CountIncrease of 3.9 per cm²48 weeks[5]

Note: The study on 2% this compound chloride also included other herbal ingredients, which may have contributed to the observed efficacy.

A Japanese patent suggests that this compound chloride may enhance the therapeutic effect of Minoxidil, indicating a potential for synergistic formulations.[6] This opens an avenue for developing combination therapies that could offer improved outcomes for patients with alopecia.

The Role of Penetration Enhancers

The stratum corneum, the outermost layer of the skin, presents a significant barrier to the absorption of topical drugs.[7] Penetration enhancers are chemical agents that reversibly disrupt this barrier, thereby increasing the permeation of active pharmaceutical ingredients to the target tissues.[7] Common classes of penetration enhancers include fatty acids (e.g., oleic acid), terpenes, and surfactants.[7][8]

Experimental Protocols

To rigorously evaluate the enhanced efficacy of this compound chloride with penetration enhancers, the following experimental protocols are proposed.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound chloride through the skin from different formulations, with and without penetration enhancers.

Methodology:

  • Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[9]

  • Formulation Application: A finite dose of the test formulation (e.g., 5% this compound chloride solution with or without a penetration enhancer like 5% oleic acid) is applied to the epidermal side of the skin in the donor compartment.[9]

  • Receptor Fluid: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) maintained at 32°C to mimic physiological conditions.[10]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.[10]

  • Analysis: The concentration of this compound chloride in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

  • Data Analysis: The cumulative amount of this compound chloride permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 2: In Vivo Efficacy Study in an Animal Model of Alopecia

Objective: To evaluate the hair growth-promoting effects of this compound chloride with a penetration enhancer in a C57BL/6 mouse model.

Methodology:

  • Animal Model: C57BL/6 mice, in which the hair follicles are synchronized in the telogen (resting) phase, are used.[10]

  • Treatment Groups: Mice are divided into groups receiving:

    • Vehicle control

    • 5% this compound chloride solution

    • 5% this compound chloride solution with 5% oleic acid

    • 5% Minoxidil solution (positive control)

  • Topical Application: The formulations are applied daily to a defined area on the dorsum of the mice for a period of 4 weeks.[10]

  • Efficacy Assessment:

    • Visual Scoring: Hair regrowth is visually scored at regular intervals.

    • Hair Density and Thickness: Trichoscopy or histological analysis of skin biopsies is used to quantify changes in hair density and thickness.

    • Anagen/Telogen Ratio: Histological analysis is performed to determine the ratio of hair follicles in the anagen (growth) phase versus the telogen phase.[10]

  • Statistical Analysis: The data from the different treatment groups are statistically compared to determine the significance of the observed effects.

Signaling Pathways and Visualizations

This compound chloride's mechanism of action involves the stimulation of muscarinic acetylcholine (B1216132) receptors, which is believed to trigger downstream signaling pathways that promote hair growth.[12] The proposed pathways include the nitric oxide (NO) and prostaglandin (B15479496) pathways, leading to vasodilation, and potentially the Wnt/β-catenin pathway, which is crucial for hair follicle cycling.[1][2]

Carpronium_Chloride_Signaling_Pathway This compound This compound Chloride mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Activates Endothelial Endothelial Cells mAChR->Endothelial DermalPapilla Dermal Papilla Cells mAChR->DermalPapilla NO_Pathway Nitric Oxide Pathway Endothelial->NO_Pathway PG_Pathway Prostaglandin Pathway Endothelial->PG_Pathway Wnt_Pathway Wnt/β-catenin Pathway DermalPapilla->Wnt_Pathway Vasodilation Vasodilation NO_Pathway->Vasodilation PG_Pathway->Vasodilation BloodFlow Increased Blood Flow Vasodilation->BloodFlow NutrientSupply Enhanced Nutrient & Oxygen Supply BloodFlow->NutrientSupply HairGrowth Hair Growth Promotion NutrientSupply->HairGrowth Wnt_Pathway->HairGrowth

Caption: Proposed signaling pathway for this compound chloride in promoting hair growth.

Experimental_Workflow_In_Vitro_Permeation start Start skin_prep Prepare Excised Skin (Human or Animal) start->skin_prep franz_cell Mount Skin on Franz Diffusion Cell skin_prep->franz_cell formulation Apply Test Formulation to Donor Compartment franz_cell->formulation receptor_fluid Fill Receptor Compartment with Buffer (32°C) franz_cell->receptor_fluid sampling Collect Samples from Receptor Fluid at Time Intervals formulation->sampling receptor_fluid->sampling analysis Quantify this compound Chloride Concentration (HPLC) sampling->analysis data_analysis Calculate Permeation Parameters (Jss, Kp) analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro skin permeation study of this compound chloride.

Conclusion

The existing evidence, although limited, suggests that this compound chloride is a viable topical treatment for alopecia. The potential for enhancing its efficacy through the use of penetration enhancers is a promising area for future research and development. The experimental protocols outlined in this guide provide a framework for systematically investigating this potential. Furthermore, the prospect of combination therapies, for instance with Minoxidil, warrants further exploration to develop more effective treatments for androgenetic alopecia. Rigorous, well-controlled clinical trials are essential to substantiate the benefits of these enhanced formulations.

References

A Comparative Analysis of Carpronium Chloride's Efficacy in Hair Follicle Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of Carpronium chloride's effects on hair follicles, benchmarked against the widely used hair growth promoter, Minoxidil. While direct clinical trials comparing the two are limited, this document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms and performance. A key focus is placed on the cellular and molecular interactions within the hair follicle, particularly concerning dermal papilla cells, which are critical regulators of the hair growth cycle.

Executive Summary

This compound chloride is a topical cholinergic agent primarily utilized for treating hair loss conditions such as androgenetic alopecia and alopecia areata.[1] Its therapeutic action is attributed to a dual mechanism: local vasodilation, which enhances blood flow and nutrient supply to the hair follicles, and direct stimulation of hair follicle cells.[2][3] As a parasympathomimetic, this compound chloride mimics acetylcholine (B1216132), activating muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells.[2][4] This activation is believed to trigger downstream signaling pathways, including the Wnt/β-catenin pathway, which are crucial for maintaining the anagen (growth) phase of the hair cycle.[2]

Minoxidil, the most established topical treatment for androgenetic alopecia, functions as a potassium channel opener, leading to vasodilation.[5] It is also thought to have direct effects on hair follicle cells, including the potential to promote the conversion of vellus (fine, short) hair to terminal (thick, long) hair.[5] While the effect of this compound chloride on hair follicle subtypes has not been explicitly detailed in large-scale studies, its role in promoting hair growth in androgenetic alopecia suggests a potential influence on reversing the follicle miniaturization process.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound chloride and Minoxidil, compiled from various in vitro and clinical studies. It is important to note that the data for this compound chloride is often illustrative, based on the effects of similar muscarinic agonists, due to a scarcity of publicly available, large-scale quantitative studies.

Table 1: In Vitro Efficacy on Human Follicle Dermal Papilla Cells (HFDPCs)

ParameterThis compound ChlorideMinoxidilSource
Mechanism of Action Cholinergic agonist, VasodilatorPotassium channel opener, Vasodilator[2][5]
Primary Cellular Target Muscarinic Acetylcholine Receptors (mAChRs)ATP-sensitive potassium channels[2][5]
Effect on Cell Viability Dose-dependent increase in HFDPC viability (e.g., up to 134% of control at 10 µM)Stimulates proliferation of HFDPCs[6]
Signaling Pathway Activation Wnt/β-catenin, PI3K/AKT, ERKWnt/β-catenin[2]

Table 2: Gene Expression Modulation in Dermal Papilla Cells (Illustrative)

Target GeneFunctionExpected Fold Change with this compound Chloride (based on muscarinic agonists)Reported Fold Change with MinoxidilSource
IGF-1 Promotes hair growth~3-fold increaseUpregulated[2]
VEGF Promotes angiogenesisUpregulatedUpregulated[7]
FGF-7 Promotes hair growthUpregulatedUpregulated[7]
β-catenin Key component of Wnt signalingUpregulatedUpregulated[2]
Axin2 Wnt signaling target geneUpregulatedNot specified[2]

Table 3: Clinical Efficacy in Androgenetic Alopecia (Based on separate studies)

ParameterThis compound Chloride (5%)Minoxidil (5%)Source
Primary Outcome Promoted hair growth or suppressed alopecia progression in 3 out of 5 male patients in a small study.Significant increase in non-vellus hair count compared to placebo and 2% Minoxidil.[8]
Vellus to Terminal Hair Conversion Not explicitly studied, but implied in AGA treatment.Promotes conversion, leading to a decrease in vellus hair count and an increase in terminal hair count.[5]
Reported Efficacy Moderate or higher response in 20% of patients in one study.45% more hair regrowth than 2% Minoxidil at 48 weeks.[8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.

G This compound Chloride Signaling Pathway in Dermal Papilla Cells Carpronium_Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Carpronium_Chloride->mAChR Binds & Activates PLC Phospholipase C (PLC) mAChR->PLC PI3K_AKT PI3K/AKT Pathway mAChR->PI3K_AKT ERK ERK Pathway mAChR->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC GSK3b GSK-3β Inhibition PI3K_AKT->GSK3b ERK->GSK3b beta_catenin β-catenin Stabilization & Nuclear Translocation GSK3b->beta_catenin Gene_Transcription Target Gene Transcription (e.g., Axin2, LEF1) beta_catenin->Gene_Transcription Cell_Proliferation Cell Proliferation & Anagen Phase Promotion Gene_Transcription->Cell_Proliferation

Caption: Proposed signaling pathway of this compound Chloride in dermal papilla cells.

G In Vitro Evaluation of this compound Chloride on HFDPCs cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Culture_HFDPCs Culture Human Follicle Dermal Papilla Cells (HFDPCs) Seed_Cells Seed cells into multi-well plates Culture_HFDPCs->Seed_Cells Treat_Cells Treat with varying concentrations of This compound Chloride Seed_Cells->Treat_Cells MTT_Assay Cell Viability Assay (MTT / WST-8) Treat_Cells->MTT_Assay qPCR Gene Expression Analysis (qPCR) Treat_Cells->qPCR Western_Blot Protein Expression Analysis (Western Blot) Treat_Cells->Western_Blot Analyze_Viability Quantify cell viability (absorbance reading) MTT_Assay->Analyze_Viability Analyze_Gene_Expression Quantify relative gene expression qPCR->Analyze_Gene_Expression Analyze_Protein_Expression Quantify protein levels Western_Blot->Analyze_Protein_Expression

Caption: General workflow for in vitro evaluation of this compound Chloride on HFDPCs.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hair growth-promoting agents.

Protocol 1: In Vitro Culture and Treatment of Human Dermal Papilla Cells (HFDPCs)
  • Objective: To prepare HFDPCs for treatment with this compound Chloride to analyze subsequent changes in cell viability and gene expression.

  • Materials:

    • Human Follicle Dermal Papilla Cells (HFDPCs)

    • Dermal Papilla Cell Growth Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound Chloride solution (sterile)

    • 6-well or 96-well cell culture plates

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Culture HFDPCs in Dermal Papilla Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a T-75 flask.

    • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

    • Seed the HFDPCs into 6-well or 96-well plates at a desired density (e.g., 1 x 10⁵ cells/well for 6-well plates).

    • Allow cells to adhere and grow for 24 hours.

    • Aspirate the medium and replace it with medium containing various concentrations of this compound Chloride or a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Objective: To determine the effect of this compound Chloride on the viability and proliferation of HFDPCs.

  • Materials:

    • Treated HFDPCs in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.[6]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the vehicle control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Objective: To quantitatively measure the mRNA expression levels of target genes in HFDPCs treated with this compound Chloride.

  • Materials:

    • Treated HFDPCs in a 6-well plate

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Primers for target genes (e.g., IGF-1, VEGF, FGF-7, β-catenin) and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Procedure:

    • Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a real-time PCR system with appropriate cycling conditions.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]

Protocol 4: In Vivo Hair Growth Evaluation in a Mouse Model
  • Objective: To evaluate the efficacy of topical this compound Chloride in promoting hair growth in an animal model.

  • Materials:

    • C57BL/6 mice (7-week-old males are often used)

    • This compound Chloride solution (e.g., 2% and 5%)

    • Positive control (e.g., 5% Minoxidil solution)

    • Vehicle control

    • Electric clippers and wax-rosin mixture for depilation

    • Camera for photographic documentation

    • Biopsy punch and histology reagents (formalin, paraffin, H&E stain)

  • Procedure:

    • Anesthetize the mice and depilate a defined area on their dorsal skin to synchronize the hair follicles in the telogen (resting) phase.

    • Divide the mice into treatment groups (Vehicle, this compound Chloride, Positive Control).

    • Topically apply the respective solutions to the depilated area daily for a set period (e.g., 21 days).[7]

    • Monitor and photograph the hair regrowth at regular intervals.

    • At the end of the study, collect skin biopsies from the treated areas.

    • Perform histological analysis on the skin samples by staining with Hematoxylin and Eosin (H&E).

    • Microscopically evaluate the number and stage (anagen/telogen) of hair follicles and measure hair follicle depth and diameter.[7]

Conclusion

This compound chloride presents a mechanistically distinct alternative to Minoxidil for the treatment of alopecia. Its action as a cholinergic agonist directly stimulating dermal papilla cells via the Wnt/β-catenin pathway is a key differentiator. While robust, head-to-head clinical data comparing its efficacy to Minoxidil, particularly concerning the conversion of vellus to terminal hair, is lacking, the available preclinical data suggests it is a promising agent for promoting hair growth. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the comparative efficacy and mechanisms of this compound chloride and other hair growth modulators. Further large-scale, controlled clinical trials are necessary to definitively establish its position in the therapeutic landscape for alopecia.

References

A Comparative Guide to the Long-Term Stability of Carpronium Chloride Formulations for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Carpronium chloride formulations against other leading topical treatments for androgenetic alopecia, namely Minoxidil (B1677147) and Finasteride (B1672673). The information presented herein is curated to assist researchers and drug development professionals in making informed decisions regarding formulation development, stability testing, and therapeutic positioning. All quantitative data is supported by experimental protocols and visualized through signaling pathway and workflow diagrams.

Introduction to this compound Chloride

This compound chloride is a cholinergic agent that functions as a potent vasodilator.[1] Primarily used in Japan for the treatment of alopecia areata and androgenetic alopecia, its mechanism of action is believed to be twofold: enhancing local blood circulation to the hair follicles and directly stimulating follicular cells.[1][2] This dual action potentially involves the activation of key signaling pathways critical for hair growth, such as the Wnt/β-catenin pathway.[1]

Long-Term Stability of this compound Chloride

The primary degradation pathway for this compound chloride in aqueous solutions is the hydrolysis of its ester linkage, a reaction significantly influenced by pH.[3] This hydrolysis results in the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[3]

Optimal Storage and Formulation Parameters:

To ensure long-term stability, this compound chloride formulations should be maintained under specific conditions. The optimal pH range for stability is between 3.0 and 5.0, as the rate of hydrolysis increases substantially at a pH above 5.0.[3][4] For the solid form, this compound chloride monohydrate, storage in a freezer at -20°C in a tightly sealed container is recommended to prevent degradation from moisture, as the compound is hygroscopic.[3]

Stabilizing Agents:

Several excipients have been identified to enhance the stability of this compound chloride in solution. Pantothenyl ethyl ether and hydroxypropyl chitosan (B1678972) have been shown to prevent hydrolysis and improve the stability of the active ingredient in topical formulations.

Comparative Stability Profile

ParameterThis compound ChlorideMinoxidil (Topical)Finasteride (Topical)
Primary Degradation Pathway Hydrolysis of ester linkage[3]OxidationAlkaline degradation[5][6]
Optimal pH for Stability 3.0 - 5.0[3][4]~4.52.8[6]
Recommended Storage -20°C, sealed container, low humidity[3]Room temperature, protected from light[7]Room temperature, under proper storage conditions[7]
Observed Stability Information on specific degradation rates is limited. Stability is highly pH-dependent.[4]Stable for over 180 days at 25°C and 40°C in a propylene (B89431) glycol-free base.[8]Shelf-life of over two years at room temperature for the oral formulation.[7] Data on topical formulations is less specific, but degradation is observed under alkaline and oxidative stress.[5]
Stabilizing Agents Pantothenyl ethyl ether, Hydroxypropyl ChitosanNot explicitly detailed in reviewed sources.Not explicitly detailed in reviewed sources.

Comparative Efficacy in Androgenetic Alopecia

Due to a lack of large-scale, direct head-to-head clinical trials, the following table synthesizes efficacy data from individual studies to provide a comparative overview.[1]

Efficacy EndpointThis compound Chloride (5% and 10%)Minoxidil (2% and 5%)Finasteride (Topical 0.1% - 1%)
Change in Hair Count Studies report promotion of hair growth and suppression of alopecia progression in a small number of male patients.[9] Quantitative data from large-scale trials is limited.5% solution showed a 45% greater increase in hair regrowth compared to the 2% solution at 48 weeks.[10] Significant increases in nonvellus hair count have been consistently reported.[10]Combination with 5% minoxidil showed superior improvement in total and terminal hair density compared to monotherapy at 24 weeks.[11][12]
Investigator Assessment Effective in some case series, with inhibited hair loss and moderate hair growth observed.[9]5% topical minoxidil was significantly superior to 2% and placebo in investigator ratings of scalp coverage.[10]Combination therapy with minoxidil is rated as more effective by physicians.
Patient Self-Assessment Subjective methods used in early studies.[9]Patients using the 5% solution reported greater improvement in scalp coverage and treatment benefit.[10]Higher patient satisfaction is reported with combination therapy compared to monotherapy.[[“]]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound Chloride Receptor Muscarinic Acetylcholine Receptor This compound->Receptor Binds & Activates PI3K PI3K/AKT Pathway Receptor->PI3K ERK ERK Pathway Receptor->ERK GSK3b GSK-3β PI3K->GSK3b Inhibition ERK->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Stabilization translocation Nuclear Translocation beta_catenin->translocation Transcription Target Gene Transcription translocation->Transcription Growth Anagen Phase Prolongation & Hair Growth Transcription->Growth

Proposed signaling pathway of this compound Chloride.

Start Start: Prepare Formulation Samples Stress Subject Samples to Stress Conditions (e.g., Acid/Base Hydrolysis, Oxidation, Thermal, Photolytic) Start->Stress Sampling Collect Samples at Pre-defined Time Intervals Stress->Sampling Analysis Analyze Samples by Stability-Indicating HPLC/LC-MS Sampling->Analysis Quantify Quantify Parent Drug & Identify/Quantify Degradation Products Analysis->Quantify Kinetics Determine Degradation Rate and Kinetics Quantify->Kinetics End End: Establish Shelf-life and Storage Conditions Kinetics->End

Workflow for a typical stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions used to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours. Expose the stock solution to 70°C for 48 hours.[3]

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a duration as per ICH Q1B guidelines.[3]

  • Analysis: Analyze the stressed samples against an unstressed control using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify degradation products.[3]

Protocol 2: Stability-Indicating HPLC Method for Finasteride

This protocol provides an example of a validated HPLC method for the analysis of Finasteride and its degradation products.

  • Column: Shimpak C8 (5 µm, 15.0 cm x 4.6 mm).[7]

  • Mobile Phase: Acetonitrile and water (95:05, v/v).[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Detection: UV at 210 nm.[7]

  • Temperature: Ambient (25 ± 1 °C).[7]

  • Linearity: 20-600 µg/mL.[7]

This method demonstrated good efficiency for analyzing samples from forced degradation studies.[7]

Conclusion

The long-term stability of this compound chloride formulations is critically dependent on maintaining an acidic pH (3.0-5.0) to mitigate hydrolysis of its ester linkage. While it has shown efficacy in treating androgenetic alopecia, particularly in Japan, large-scale comparative data against more globally established treatments like Minoxidil and Finasteride is limited. Minoxidil and Finasteride have more extensive stability and clinical data available. For drug development professionals, the selection of an appropriate active ingredient should consider not only the therapeutic mechanism but also the inherent stability profile and formulation challenges. Further research into stabilized this compound chloride formulations and direct comparative clinical trials would be invaluable in positioning this compound within the therapeutic landscape for androgenetic alopecia.

References

A Comparative Analysis of Carpronium Chloride and Novel Hair Growth Compounds for Alopecia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Carpronium chloride's performance against a new wave of therapeutic compounds for various forms of alopecia. As the landscape of hair loss treatment evolves, it is crucial for the scientific community to objectively assess the mechanisms, efficacy, and experimental validation of both established and emerging therapies. This document summarizes available quantitative data, details experimental protocols from key studies, and visualizes the underlying biological pathways to facilitate a thorough comparative analysis.

Executive Summary

This compound chloride, a topical cholinergic agent, has been utilized for decades, primarily in Japan, for the treatment of alopecia. Its mechanism of action is centered on local vasodilation and stimulation of hair follicles.[1] In recent years, a new generation of hair growth compounds has emerged from rigorous clinical development, offering novel mechanisms of action and demonstrating significant efficacy in large-scale trials. These include Janus kinase (JAK) inhibitors such as Baricitinib and Ritlecitinib, the topical androgen receptor inhibitor Clascoterone, and the hair follicle stem cell activator PP405. This guide will juxtapose the performance metrics and mechanistic pathways of this compound chloride with these innovative therapies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from clinical trials of this compound chloride and the selected novel hair growth compounds. It is important to note the disparity in the quality and scale of the available evidence. Data for novel compounds are derived from large, randomized, placebo-controlled Phase 2 and 3 trials, whereas the data for this compound chloride are from older, smaller-scale studies with less rigorous methodologies.

Table 1: Efficacy of this compound Chloride in Alopecia

CompoundIndicationKey Efficacy EndpointResultStudy TypeReference
5% this compound chlorideAndrogenetic AlopeciaPromotion of hair growth or inhibition of alopecia progression4 out of 6 patients showed improvement vs. placeboBilateral comparison study[2]
2% this compound chloride (in combination)Androgenetic AlopeciaImprovement Rate (Moderate or higher)Men: 26.7%, Women: 54.5%Case series[3]

Table 2: Efficacy of Novel Hair Growth Compounds in Alopecia

CompoundBrand NameIndicationKey Efficacy EndpointResultStudy TypeReference
Baricitinib (4 mg)OlumiantSevere Alopecia AreataSALT Score ≤20 at Week 52 (BRAVE-AA1)40.9%Phase 3 RCT[4]
Baricitinib (4 mg)OlumiantSevere Alopecia AreataSALT Score ≤20 at Week 52 (BRAVE-AA2)36.8%Phase 3 RCT[4]
Ritlecitinib (50 mg)LitfuloSevere Alopecia AreataSALT Score ≤20 at Week 24 (ALLEGRO-2b/3)23%Phase 2b/3 RCT[5]
Clascoterone (5% solution)BreezulaAndrogenetic AlopeciaRelative improvement in Target-Area Hair Count vs. placebo (SCALP 1)539%Phase 3 RCT[6]
Clascoterone (5% solution)BreezulaAndrogenetic AlopeciaRelative improvement in Target-Area Hair Count vs. placebo (SCALP 2)168%Phase 3 RCT[6]
PP405-Androgenetic Alopecia>20% increase in hair density at 8 weeks in men with a higher degree of hair loss31% (vs. 0% for placebo)Phase 2a RCT[7][8]

SALT Score: Severity of Alopecia Tool, where a score of 0 indicates no scalp hair loss and 100 indicates total scalp hair loss. A SALT score ≤20 is considered a significant clinical response.

Mechanism of Action and Signaling Pathways

The therapeutic approaches of this compound chloride and the novel compounds are fundamentally different, targeting distinct biological pathways implicated in hair follicle cycling and pathology.

This compound Chloride: Vasodilation and Cholinergic Stimulation

This compound chloride, a quaternary ammonium (B1175870) compound, acts as a parasympathomimetic agent. Its primary mechanisms are:

  • Vasodilation: It relaxes the vascular smooth muscles in the scalp's microvasculature, increasing local blood flow. This enhanced circulation is thought to improve the delivery of oxygen and nutrients to the hair follicles.

  • Cholinergic Stimulation: As a cholinergic agonist, it is hypothesized to directly stimulate muscarinic acetylcholine (B1216132) receptors on dermal papilla cells. This may, in turn, activate downstream signaling pathways like the Wnt/β-catenin pathway, which is crucial for maintaining the anagen (growth) phase of the hair cycle.[9]

Carpronium_Chloride_Pathway This compound This compound Chloride Vasculature Scalp Microvasculature This compound->Vasculature Vasodilation mAChR Muscarinic Acetylcholine Receptor (on Dermal Papilla Cells) This compound->mAChR Cholinergic Agonist BloodFlow Increased Blood Flow (Nutrient & O2 Supply) Vasculature->BloodFlow HairGrowth Hair Growth BloodFlow->HairGrowth Wnt Wnt/β-catenin Pathway Activation mAChR->Wnt Anagen Anagen Phase Prolongation Wnt->Anagen Anagen->HairGrowth JAK_STAT_Pathway cluster_cell Hair Follicle Cell Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAK activates STAT STATs JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Pro-inflammatory) Nucleus->Gene ImmuneAttack Immune Cell Recruitment & Attack Gene->ImmuneAttack JAK_Inhibitor JAK Inhibitor (Baricitinib, Ritlecitinib) JAK_Inhibitor->JAK inhibits Androgen_Receptor_Pathway DHT DHT AR Androgen Receptor (in Dermal Papilla Cells) DHT->AR DHT_AR DHT-AR Complex AR->DHT_AR Clascoterone Clascoterone Clascoterone->AR competes for binding Nucleus Nucleus DHT_AR->Nucleus translocates to Gene Gene Transcription (Miniaturization) Nucleus->Gene Miniaturization Hair Follicle Miniaturization Gene->Miniaturization HFSC_Activation_Pathway cluster_hfsc Hair Follicle Stem Cell (HFSC) Dormant Dormant State (Quiescence) Metabolic Metabolic Switch Dormant->Metabolic Active Active State (Proliferation) Metabolic->Active Anagen_Initiation Anagen Phase Initiation Active->Anagen_Initiation PP405 PP405 PP405->Metabolic activates Hair_Growth New Hair Growth Anagen_Initiation->Hair_Growth Topical_Trial_Workflow Screening Screening & Enrollment (AGA Diagnosis) Randomization Randomization Screening->Randomization GroupA Treatment Group (e.g., this compound Chloride) Randomization->GroupA GroupB Placebo Group (Vehicle) Randomization->GroupB Treatment Treatment Period (e.g., 6-12 months) GroupA->Treatment GroupB->Treatment Assessments Efficacy & Safety Assessments (Baseline, Monthly, End of Study) Treatment->Assessments DataAnalysis Data Analysis (Statistical Comparison) Assessments->DataAnalysis Results Results & Conclusion DataAnalysis->Results

References

Carpronium Chloride in Androgenetic Alopecia: A Clinical Evidence Review and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical evidence for Carpronium chloride in the treatment of androgenetic alopecia (AGA). It offers an objective comparison with the established alternative therapies, minoxidil (B1677147) and finasteride (B1672673), focusing on experimental data, methodologies, and mechanisms of action. While this compound chloride has a history of use, particularly in Japan, the body of high-quality clinical evidence is less extensive than for its more globally recognized counterparts.

Mechanism of Action

This compound chloride is a topical cholinergic agent that acts as a potent parasympathomimetic.[1] Its primary proposed mechanisms for promoting hair growth in androgenetic alopecia are twofold:

  • Vasodilation: By mimicking acetylcholine (B1216132), this compound chloride induces local vasodilation in the scalp's microvasculature.[2][3] This increased blood flow is thought to enhance the delivery of oxygen and essential nutrients to the hair follicles, creating a more favorable environment for hair growth.[2][3]

  • Direct Follicular Stimulation: this compound chloride is believed to directly stimulate muscarinic acetylcholine receptors on dermal papilla cells.[1] This stimulation may activate downstream signaling pathways, such as the Wnt/β-catenin pathway, which are crucial for maintaining the anagen (growth) phase of the hair cycle.[1][2]

In contrast, minoxidil, a potassium channel opener, also acts as a vasodilator but through a different mechanism.[4] It is also thought to have direct effects on hair follicle cells.[5] Finasteride, an oral 5-alpha-reductase inhibitor, works systemically to block the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen implicated in the pathogenesis of AGA.[4][6]

Comparative Efficacy

The clinical evidence for this compound chloride's efficacy in androgenetic alopecia is primarily derived from smaller-scale studies conducted in Japan. These studies, often with subjective assessment methods, suggest a potential benefit in promoting hair growth or suppressing the progression of alopecia.[7] However, they lack the large-scale, double-blind, placebo-controlled design that characterizes the clinical trials for minoxidil and finasteride.

TreatmentDosage/ConcentrationKey Efficacy FindingsStudy Type
This compound Chloride 5% Topical SolutionPromoted hair growth or inhibited alopecia progression in 4 out of 6 patients over a 1–6 month period relative to a placebo group.[7]Bilateral comparison study
10% and 5% Topical SolutionPromoted hair growth or suppressed alopecia progression in 2 out of 4 and 3 out of 5 male patients, respectively, over a 2–6 month period.[7]Pre- and post-treatment studies
Minoxidil 5% Topical Solution45% more hair regrowth than 2% topical minoxidil at week 48.[2]Randomized, double-blind, placebo-controlled multicenter trial
2% and 3% Topical SolutionSignificant increase in total hair counts at 12 months compared to baseline.[1]Double-blind, randomized study
Finasteride 1 mg/day OralClinically significant increases in hair count (107 and 138 hairs vs placebo at 1 and 2 years, respectively).[8]Two 1-year randomized, placebo-controlled trials with 2-year extension
1 mg/day Oral80% clinical cure rate (increased hair intensity) at 12 months.Open, randomized, comparative study

Experimental Protocols

Detailed methodologies for the clinical trials of this compound chloride are not as extensively documented in publicly available literature as those for minoxidil and finasteride. However, a general approach to evaluating the efficacy of alopecia treatments can be outlined.

Representative Protocol for an Androgenetic Alopecia Clinical Trial:

  • Objective: To evaluate the efficacy and safety of a topical solution in adult males with androgenetic alopecia.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Healthy males, aged 18-49 years, with a diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale type III-V).

  • Intervention: Participants are randomized to receive the active topical solution (e.g., 5% this compound chloride), a lower concentration of the active solution, or a placebo solution, applied twice daily to the scalp for a specified duration (e.g., 48 weeks).

  • Efficacy Endpoints:

    • Primary: Change from baseline in non-vellus hair count in a target area of the scalp at the end of the treatment period. This is often measured using macrophotography.

    • Secondary:

      • Patient self-assessment of hair growth and satisfaction using a standardized questionnaire.

      • Investigator assessment of hair growth and scalp coverage.

      • Global photographic review by an expert panel.

  • Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on local irritation and systemic side effects.

The studies on minoxidil and finasteride cited in the table above generally followed such rigorous protocols, with large patient populations and objective, quantitative endpoints.[2][8] The available reports on this compound chloride studies suggest more subjective assessment methods were used.[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

cluster_0 This compound Chloride Signaling Pathway Carpronium_Chloride This compound Chloride mAChR Muscarinic Acetylcholine Receptor (Dermal Papilla Cell) Carpronium_Chloride->mAChR Activates Vasodilation Vasodilation mAChR->Vasodilation Wnt_Beta_Catenin Wnt/β-catenin Pathway mAChR->Wnt_Beta_Catenin Stimulates Increased_Blood_Flow Increased Blood Flow & Nutrient Supply Vasodilation->Increased_Blood_Flow Anagen_Promotion Anagen Phase Promotion Wnt_Beta_Catenin->Anagen_Promotion

Proposed signaling pathway of this compound Chloride in hair follicles.

cluster_1 Typical Androgenetic Alopecia Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., 5% this compound Chloride) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., 2% this compound Chloride) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 48 Weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Efficacy_Assessment Efficacy Assessment (Hair Count, Photos, Questionnaires) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

A typical workflow for a randomized, placebo-controlled clinical trial for an alopecia treatment.

Safety and Tolerability

Topical this compound chloride is generally considered to have a favorable safety profile. The most commonly reported side effects are local and transient, including:

  • Itching

  • Redness

  • Local irritation

  • Hyperhidrosis (excessive sweating) at the application site

Systemic side effects are rare with topical application. However, accidental ingestion can lead to a cholinergic crisis.[9]

For comparison, topical minoxidil is also well-tolerated, with the most common side effects being scalp irritation and unwanted facial hair growth.[2] Oral finasteride has a different side effect profile, with potential for sexual dysfunction (e.g., decreased libido, erectile dysfunction) in a small percentage of men.[10]

Conclusion

This compound chloride is a topical treatment for androgenetic alopecia with a long history of use in Japan.[4] Its proposed mechanisms of action, vasodilation and direct follicular stimulation, are biologically plausible for promoting hair growth. However, the clinical evidence supporting its efficacy is limited compared to the robust data from large-scale, well-controlled clinical trials available for topical minoxidil and oral finasteride.[7] While generally safe and well-tolerated, the lack of extensive, high-quality clinical data makes it difficult to definitively position this compound chloride in the therapeutic landscape for androgenetic alopecia in comparison to more thoroughly studied alternatives. Further rigorous clinical trials are needed to fully elucidate its efficacy and optimize its use for this common form of hair loss.

References

Safety Operating Guide

Carpronium Chloride: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Carpronium Chloride, a quaternary ammonium (B1175870) compound used as a hair growth stimulant and parasympathomimetic agent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound Chloride with appropriate personal protective equipment (PPE) to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Chloride

CategoryItemSpecification
Hand Protection GlovesChemically resistant (e.g., nitrile rubber), inspected prior to use. Dispose of contaminated gloves after use.[1]
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin and Body Protection Lab Coat/Impervious ClothingWear a lab coat or impervious clothing to prevent skin contact.[1][2]
Respiratory Protection RespiratorIf dust or aerosols may be generated, use a full-face respirator with an appropriate particulate filter.[2]

Spill Management Protocol

In the event of a this compound Chloride spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

2.1. Spill Kit Contents

Ensure a dedicated spill kit for this compound Chloride is readily available in areas where it is handled and stored.

Table 2: this compound Chloride Spill Kit Contents

ItemPurpose
Absorbent Material Inert material such as sand, earth, or vermiculite (B1170534) to contain and absorb the spill.
Scoop and Brush For collecting solid material.
Waste Containers Labeled, sealable containers for hazardous waste.
Personal Protective Equipment (PPE) As specified in Table 1.
Warning Signs To cordon off the spill area.

2.2. Experimental Protocol for Spill Cleanup

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the area if necessary. Post warning signs to prevent unauthorized entry.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material to dike and contain the spill.[3] For solid spills, carefully sweep up the material to avoid generating dust.[1]

  • Collect Spilled Material: Carefully scoop the absorbed or solid material into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable cleaning agent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to the procedures outlined in Section 3.

  • Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.

This compound Chloride Disposal Procedure

The primary method for the disposal of this compound Chloride is through a licensed chemical waste disposal service. Do not discharge this compound Chloride to sewer systems. [1]

3.1. Waste Segregation and Collection

  • Solid Waste: Collect solid this compound Chloride waste, including contaminated materials from spill cleanups, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect liquid this compound Chloride waste in a labeled, leak-proof, and compatible hazardous waste container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[4]

  • Empty Containers: Triple-rinse empty this compound Chloride containers with a suitable solvent (e.g., water). Collect the first rinse as hazardous waste.[5] After thorough rinsing and drying, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

3.2. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound Chloride waste.

Caption: Workflow for the proper disposal of this compound Chloride.

3.3. Final Disposal Method

The accepted and environmentally responsible method for the final disposal of this compound Chloride is through controlled incineration at a licensed chemical destruction facility.[1] This process ensures the complete destruction of the compound, minimizing environmental impact.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all legal requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carpronium
Reactant of Route 2
Reactant of Route 2
Carpronium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。